Product packaging for 5-Methyloctahydropyrrolo[3,4-b]pyrrole(Cat. No.:CAS No. 132414-59-6)

5-Methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B168697
CAS No.: 132414-59-6
M. Wt: 126.2 g/mol
InChI Key: DLUDAUJQMXTXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyloctahydropyrrolo[3,4-b]pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B168697 5-Methyloctahydropyrrolo[3,4-b]pyrrole CAS No. 132414-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDAUJQMXTXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585551
Record name 5-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132414-59-6
Record name 5-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyloctahydropyrrolo[3,4-b]pyrrole: Core Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a saturated heterocyclic scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental properties, leveraging available data and predictive models. Due to the limited publicly available experimental data specific to this derivative, this document also draws on information from the well-characterized parent scaffold, octahydropyrrolo[3,4-b]pyrrole, to provide insights into potential applications and synthetic methodologies. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

Core Chemical and Physical Properties

This compound, a bicyclic diamine, possesses a rigid three-dimensional structure that makes it an attractive building block for creating spatially defined molecules.[1] The addition of a methyl group at the 5-position can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2]

General and Computational Data

The following table summarizes the key identifying and computationally predicted properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₄N₂[3][4][5][6]
Molecular Weight 126.20 g/mol [1][3][4][5]
CAS Number 132414-59-6[3][5][7]
Topological Polar Surface Area (TPSA) 15.27 Ų[3]
LogP (Predicted) -0.0901[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 0[3]
Predicted Physical Properties
PropertyPredicted ValueSource
Boiling Point 169.626 °C[4]
Density 0.97 g/cm³[4]

Spectroscopic Characteristics

A thorough review of scientific literature indicates a notable absence of publicly available, experimentally determined spectroscopic data (such as NMR, IR, and MS) specifically for this compound.[5] Researchers utilizing this compound would need to perform their own analytical characterization.

Synthetic Approaches and Methodologies

Detailed experimental protocols for the synthesis of this compound are not extensively documented in public literature. However, general synthetic strategies for the broader class of polyhydrogenated pyrrolo[3,4-b]pyrroles can be adapted. One common strategy involves the multistage synthesis of N-alkenyl tethered aldehydes, which then undergo intramolecular cyclization with α-amino acids through the formation of azomethine ylides.[8]

Another approach involves the domino reaction of 1-aryl-3-bromo-1H-pyrrole-2,5-diones with N-substituted esters of β-aminocrotonic acids, which provides a metal-free route to new hexahydropyrrolo[3,4-b]pyrroles.[8]

General Experimental Protocol: Domino Reaction for Hexahydropyrrolo[3,4-b]pyrrole Core

The following is a generalized protocol adapted from the synthesis of related structures and should be optimized for the specific synthesis of the 5-methyl derivative.[8]

  • Reactant Preparation: Dissolve the starting 3-bromopyrrole-2,5-dione and an equimolar amount of the appropriate aminocrotonic acid ester in a suitable solvent (e.g., methanol).

  • Reaction Initiation: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-6 hours), the precipitated product is collected by filtration.

  • Purification: The crude product is then recrystallized from a suitable solvent, such as methanol, to yield the purified hexahydropyrrolo[3,4-b]pyrrole derivative.

Applications in Drug Discovery and Medicinal Chemistry

The octahydropyrrolo[3,4-b]pyrrole scaffold is a valuable building block in medicinal chemistry due to its constrained conformation and two addressable nitrogen atoms.[2] While specific biological data for the 5-methyl derivative is limited, the parent scaffold has been successfully used to develop potent ligands for various biological targets.[1]

Derivatives have shown significant promise as:

  • Histamine H3 Receptor Antagonists: The scaffold has been employed in the development of antagonists for the H3 receptor, which is involved in modulating neurotransmitter release.[2]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The rigid structure is suitable for designing selective ligands for nAChR subtypes.[2]

The pyrrole moiety, in general, is a key component in a vast array of biologically active compounds with activities including anticancer, antimicrobial, and antiviral properties.[9][10][11] The introduction of the N-methyl group in this compound can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[2]

Conceptual Workflow in Drug Discovery

The following diagram illustrates a conceptual workflow for utilizing the this compound scaffold in a drug discovery program.

G cluster_0 Scaffold-Based Drug Design A 5-Methyloctahydropyrrolo [3,4-b]pyrrole Scaffold B Library Synthesis (e.g., via Domino Reaction) A->B C High-Throughput Screening (e.g., against GPCRs, Ion Channels) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F

Caption: Conceptual workflow for scaffold-based drug discovery.

Potential Signaling Pathway Modulation

Given the application of the parent scaffold in developing ligands for G-protein coupled receptors (GPCRs) like the histamine H3 receptor, derivatives of this compound could potentially modulate GPCR signaling pathways.

G cluster_0 Hypothetical GPCR Antagonism Ligand 5-Methyl... Derivative Receptor GPCR (e.g., Histamine H3) Ligand->Receptor Binds & Blocks G_Protein G-Protein (Gi/o) Receptor->G_Protein Inhibits Activation Effector Adenylyl Cyclase G_Protein->Effector No Inhibition Second_Messenger cAMP Effector->Second_Messenger Maintains Production Cellular_Response Modulation of Neurotransmitter Release Second_Messenger->Cellular_Response Alters

Caption: Potential modulation of a GPCR signaling pathway.

Conclusion

This compound represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its rigid bicyclic structure provides a solid foundation for the synthesis of novel, potent, and selective ligands. While a deficit of specific experimental data necessitates a cautious and methodical approach, the extensive research on the parent octahydropyrrolo[3,4-b]pyrrole core provides a strong basis for future investigation. This guide summarizes the current state of knowledge and offers a framework for researchers to unlock the therapeutic potential of this intriguing molecule.

References

An In-Depth Technical Guide to 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS Number: 132414-59-6) is a saturated bicyclic diamine belonging to the octahydropyrrolo[3,4-b]pyrrole class of compounds. While specific research on this particular methylated derivative is limited in publicly available literature, the core scaffold is of significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, potential therapeutic applications based on its parent scaffold, proposed synthetic methodologies, and relevant experimental protocols for biological evaluation. This document aims to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.

Core Compound Properties

Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes basic molecular information and predicted physicochemical properties sourced from chemical suppliers.[1][2][3][4] It is crucial to note that predicted values should be confirmed by experimental data.

PropertyValueSource
CAS Number 132414-59-6[1][2]
Molecular Formula C₇H₁₄N₂[1][2]
Molecular Weight 126.20 g/mol [1]
Purity ≥95% (as commercially available)[1][3]
Predicted Boiling Point 169.6 °C[4]
Predicted Density 0.97 g/cm³[4]
Storage Room temperature, under inert gas[2]

Therapeutic Potential and Biological Targets

The therapeutic applications of the octahydropyrrolo[3,4-b]pyrrole scaffold are primarily centered on its use as a building block for ligands targeting CNS receptors. The introduction of a methyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules by altering lipophilicity, metabolic stability, and receptor binding interactions.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Antagonists of the H3 receptor are being investigated for their potential in treating a variety of neurological and psychiatric disorders, such as cognitive impairment, Alzheimer's disease, schizophrenia, and narcolepsy. The octahydropyrrolo[3,4-b]pyrrole core has been identified as a promising scaffold for the development of potent and selective H3 receptor antagonists.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a signaling cascade that ultimately modulates neurotransmitter release.

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Modulation of Neurotransmitter Release PKA->Neurotransmitter_Release Regulates

Histamine H3 Receptor Signaling Pathway
Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the CNS and play a critical role in cognitive functions such as learning and memory. The octahydropyrrolo[3,4-b]pyrrole scaffold has been utilized in the design of selective ligands for various nAChR subtypes. Modulators of these receptors have therapeutic potential for a range of conditions including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

As ligand-gated ion channels, nAChRs mediate fast synaptic transmission. The binding of acetylcholine or another agonist opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and the initiation of downstream signaling events.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Cations Na⁺, Ca²⁺ nAChR->Cations Influx ACh Acetylcholine (Agonist) ACh->nAChR Binds Depolarization Membrane Depolarization Cations->Depolarization Ca_Signaling Ca²⁺ Dependent Signaling Cascades Cations->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release

Nicotinic Acetylcholine Receptor Signaling

Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Hypothetical Synthesis of this compound

Synthesis_Workflow Start Starting Materials: N-protected Glycine Derivative & Alkene-containing Aldehyde Step1 Step 1: 1,3-Dipolar Cycloaddition (Formation of Bicyclic Core) Start->Step1 Intermediate1 N-protected Octahydropyrrolo[3,4-b]pyrrole Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 Octahydropyrrolo[3,4-b]pyrrole (Parent Scaffold) Step2->Intermediate2 Step3 Step 3: Reductive Amination (N-methylation) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Hypothetical Synthesis Workflow

Stage 1: Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core via 1,3-Dipolar Cycloaddition

This stage involves the reaction of an azomethine ylide with a dipolarophile to construct the bicyclic ring system.

  • Materials:

    • N-benzylglycine ethyl ester

    • Acrolein

    • N-Methylmaleimide

    • Toluene (anhydrous)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a solution of N-benzylglycine ethyl ester (1.0 eq) and acrolein (1.0 eq) in anhydrous toluene, add anhydrous magnesium sulfate (2.0 eq).

    • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

    • Add N-methylmaleimide (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

    • Cool the reaction to room temperature and filter off the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude cycloadduct.

    • Purify the crude product by column chromatography on silica gel.

Stage 2: N-methylation of the Octahydropyrrolo[3,4-b]pyrrole Core

This stage involves the introduction of a methyl group at the secondary amine position. A common method for this is reductive amination.

  • Materials:

    • Octahydropyrrolo[3,4-b]pyrrole (from Stage 1, after deprotection)

    • Formaldehyde (37% aqueous solution)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid

  • Procedure:

    • Dissolve the octahydropyrrolo[3,4-b]pyrrole (1.0 eq) in DCM or DCE.

    • Add formaldehyde (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Biological Evaluation: Radioligand Binding Assay for Histamine H3 Receptor

This protocol provides a general method for determining the binding affinity of a test compound for the histamine H3 receptor.

  • Materials:

    • Cell membranes prepared from cells recombinantly expressing the human histamine H3 receptor.

    • [³H]-Nα-methylhistamine (radioligand).

    • Test compound (e.g., this compound derivative).

    • Thioperamide (for non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, [³H]-Nα-methylhistamine (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer.

    • For determining non-specific binding, use a high concentration of thioperamide instead of the test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Summary and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Based on the extensive research into its parent scaffold, this compound holds potential as a valuable building block for the development of novel CNS-active agents, particularly histamine H3 receptor antagonists and nicotinic acetylcholine receptor ligands. The lack of publicly available experimental data for this specific compound underscores the need for further investigation. Future research should focus on the development and validation of a robust synthetic route, followed by a thorough characterization of its physicochemical properties. Subsequent pharmacological profiling, including in vitro binding and functional assays followed by in vivo studies, will be essential to elucidate its therapeutic potential. This technical guide provides a starting point for researchers to embark on the exploration of this compound and its derivatives, potentially leading to the discovery of new treatments for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to 5-Methyloctahydropyrrolo[3,4-b]pyrrole: Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a notable scarcity of publicly available, experimentally determined data—including spectroscopic analyses and detailed synthetic protocols—specifically for 5-Methyloctahydropyrrolo[3,4-b]pyrrole.[1] Consequently, this guide presents a technical overview based on the fundamental principles of its molecular structure, stereochemical possibilities, predicted physicochemical properties, and synthetic strategies adapted from its parent scaffold, octahydropyrrolo[3,4-b]pyrrole.

Introduction

This compound is a saturated bicyclic diamine belonging to the larger family of pyrrole derivatives. The octahydropyrrolo[3,4-b]pyrrole core is a rigid and structurally significant scaffold in medicinal chemistry, valued for its constrained conformation and the presence of two nitrogen atoms that can be functionalized.[2] The addition of a methyl group at the 5-position can significantly influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets.[2] While specific applications for the 5-methyl derivative are not yet documented, the parent scaffold is utilized in the development of ligands for various receptors.[3] This guide serves as a foundational document for researchers and drug development professionals interested in the unique structural and stereochemical aspects of this molecule.

Molecular Structure and Identification

The core structure of this compound consists of two fused five-membered pyrrolidine rings, sharing a common carbon-carbon bond. The numbering of the bicyclic system places the nitrogen atoms at positions 2 and 5. The methyl group is located on the nitrogen at the 5-position.

Below is a 2D representation of the chemical structure of this compound.

A 2D chemical structure of this compound.

Table 1: Compound Identifiers

PropertyValueSource
Molecular FormulaC₇H₁₄N₂[1][4]
Molecular Weight126.20 g/mol [1][2]
CAS Number132414-59-6[1][4]

Stereochemistry

The octahydropyrrolo[3,4-b]pyrrole scaffold contains two bridgehead carbons (C3a and C6a in systematic nomenclature, or the two carbons at the ring junction) which are stereocenters. This gives rise to the possibility of cis and trans isomers, depending on the relative orientation of the hydrogen atoms at these positions.

  • Cis-isomer: The hydrogen atoms on the bridgehead carbons are on the same side of the bicyclic system.

  • Trans-isomer: The hydrogen atoms on the bridgehead carbons are on opposite sides of the bicyclic system.

The presence of the methyl group on the nitrogen at position 5 does not introduce a new stereocenter if the nitrogen undergoes rapid pyramidal inversion. However, in a constrained bicyclic system, this inversion can be hindered, potentially leading to stable atropisomers. The specific stereochemistry of commercially available this compound is often not specified. A search for a dihydrochloride salt of a related compound suggests that the cis-configuration has been synthesized.[1]

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following table summarizes computationally predicted physicochemical properties for this compound. These values provide an estimation of the molecule's behavior and are useful for initial experimental design.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA)15.27 Ų[2]
Predicted LogP-0.09[2]
Predicted Boiling Point169.626 °C[5]
Predicted Density0.97 g/cm³[5]

The low predicted LogP value suggests that this compound is likely to be hydrophilic.[2]

Spectroscopic Characteristics (Predicted)

While experimentally obtained spectra are not available, theoretical predictions can offer insights into the expected spectroscopic features of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the saturated and stereochemically rich structure. Multiple signals in the aliphatic region (typically 1.5-3.5 ppm) are anticipated for the methylene and methine protons of the bicyclic core. The N-methyl group would likely appear as a singlet further downfield. The coupling patterns would be intricate due to the rigid conformational nature of the fused rings.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The N-methyl carbon would be expected in the 30-45 ppm range, while the other sp³ hybridized carbons of the pyrrolidine rings would appear in the 20-70 ppm range.

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to be dominated by C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

  • C-N stretching vibrations would likely be observed in the 1000-1200 cm⁻¹ region.

  • The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the presence of two tertiary amines.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 126.

  • Fragmentation patterns would likely involve the cleavage of the pyrrolidine rings.

Experimental Protocols: Synthesis

Specific, validated experimental protocols for the synthesis of this compound are not available in the peer-reviewed literature. However, general synthetic strategies for the octahydropyrrolo[3,4-b]pyrrole scaffold have been described. A common approach involves the intramolecular [3+2] dipolar cycloaddition of an azomethine ylide.[6]

Conceptual Synthetic Workflow:

The following diagram illustrates a generalized, conceptual workflow for the synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold, which could be adapted for the 5-methyl derivative.

G cluster_0 Conceptual Synthesis of Octahydropyrrolo[3,4-b]pyrrole Scaffold start N-alkenyl tethered aldehyde azomethine Formation of Azomethine Ylide start->azomethine amino_acid α-amino acid (e.g., Sarcosine for N-methylation) amino_acid->azomethine cycloaddition Intramolecular [3+2] Dipolar Cycloaddition azomethine->cycloaddition Stereospecific cyclization product Octahydropyrrolo[3,4-b]pyrrole Scaffold cycloaddition->product

A generalized diagram of a synthetic approach to the octahydropyrrolo[3,4-b]pyrrole core.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, its structural similarity to other chiral diamines suggests potential applications in asymmetric catalysis. Chiral diamines are crucial ligands for metal catalysts, enabling the stereoselective synthesis of complex molecules.

Conceptual Role in Asymmetric Catalysis:

The following diagram illustrates the conceptual role of a generic chiral diamine, such as this compound, in a catalytic cycle.

G cluster_1 Conceptual Catalytic Cycle with a Chiral Diamine Ligand metal Metal Precursor catalyst Chiral Metal-Diamine Catalyst metal->catalyst diamine Chiral Diamine (e.g., this compound) diamine->catalyst Ligand Binding substrate Prochiral Substrate catalyst->substrate Coordination product Enantiomerically Enriched Product substrate->product Stereoselective Transformation product->catalyst Product Release & Catalyst Regeneration

A generalized diagram showing the role of a chiral diamine in asymmetric catalysis.

The octahydropyrrolo[3,4-b]pyrrole scaffold has been investigated for its potential as a building block for ligands targeting nicotinic acetylcholine receptors (nAChRs) and histamine H3 receptors.[3] The introduction of a methyl group at the 5-position could modulate the binding affinity and selectivity for these or other biological targets.

Conclusion

This compound is a structurally interesting bicyclic diamine with significant stereochemical complexity. While there is a notable lack of experimental data for this specific molecule, its core scaffold is of considerable interest in medicinal chemistry. This technical guide has provided a comprehensive overview of its structure, stereochemical possibilities, and predicted properties based on available information and theoretical principles. Further experimental investigation is required to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its potential applications in drug discovery and asymmetric catalysis. The exploration of this molecule represents a novel area of research.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic amine that holds significant interest within medicinal chemistry and drug discovery due to its rigid, three-dimensional structure, making it an attractive scaffold for novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its progression in pharmaceutical development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. In light of the limited publicly available experimental data for this specific molecule, this guide also presents detailed, adaptable experimental protocols for the determination of its key properties, including solubility, pKa, and logP. Furthermore, this document includes visualizations of a representative synthetic pathway and a general drug discovery workflow to provide a broader context for its application.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below. Due to a scarcity of direct experimental data, predicted values and data from the parent compound, octahydropyrrolo[3,4-b]pyrrole, are included for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueData Type
Molecular Formula C₇H₁₄N₂-
Molecular Weight 126.20 g/mol -
CAS Number 132414-59-6-
Boiling Point 169.6 °CPredicted
Density 0.97 g/cm³Predicted
Topological Polar Surface Area (TPSA) 15.27 ŲPredicted
logP -0.09Predicted

Table 2: Physicochemical Properties of Octahydropyrrolo[3,4-b]pyrrole (Parent Compound)

PropertyValueData Type
Molecular Formula C₆H₁₂N₂-
Molecular Weight 112.17 g/mol -
CAS Number 931-00-0-
Topological Polar Surface Area (TPSA) 24.1 ŲComputed
XLogP3 -0.4Computed[1]
Hydrogen Bond Donor Count 2Computed[1]
Hydrogen Bond Acceptor Count 2Computed[1]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the comprehensive physicochemical characterization of this compound.

Solubility Determination (Kinetic and Thermodynamic)

A compound's solubility is a critical determinant of its bioavailability. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.

2.1.1. Kinetic Solubility Assay

This method provides a high-throughput assessment of a compound's solubility.

  • Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which precipitation occurs is determined.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

    • Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[2][3]

    • Measure the turbidity of each well using a nephelometer to detect precipitation.[3] Alternatively, filter the solutions and analyze the filtrate concentration by HPLC-UV.[4]

    • The kinetic solubility is the highest concentration at which no precipitate is observed.[2]

2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[2]

  • Principle: An excess amount of the solid compound is equilibrated with a specific solvent until a saturated solution is formed.

  • Methodology:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

    • Determine the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[4]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting a compound's ionization state at different physiological pH values.

  • Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the titration curve.[5]

  • Methodology:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

    • Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, which may include a co-solvent like methanol or acetonitrile if aqueous solubility is low.[6]

    • Maintain a constant ionic strength using a background electrolyte such as KCl.[5]

    • If the compound is a base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). If it is an acid, titrate with a strong base (e.g., 0.1 M NaOH).[5]

    • Record the pH of the solution after each incremental addition of the titrant, allowing the solution to equilibrate.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the derivative of the titration curve to find the inflection point.[5]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.[7][8]

  • Methodology:

    • Prepare a biphasic system by saturating n-octanol with water and water with n-octanol. The aqueous phase is typically buffered to a specific pH (e.g., 7.4 for LogD measurement).[9]

    • Dissolve a known amount of this compound in one of the phases.

    • Combine the two phases in a separation funnel or vial and shake vigorously for a set period to allow for partitioning.[8]

    • Allow the two phases to separate completely.

    • Carefully sample each phase, ensuring no cross-contamination.[7]

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Visualizations

Representative Synthetic Pathway

The following diagram illustrates a plausible synthetic route for N-alkylated pyrrolo[3,4-b]pyrroles, which can be adapted for the synthesis of this compound. The synthesis of pyrrole derivatives often involves multi-step reactions, including cycloadditions.

G cluster_start Starting Materials Pyrrole_Derivative Pyrrole Derivative Reaction_Step_1 [3+2] Cycloaddition Pyrrole_Derivative->Reaction_Step_1 Alkyne Activated Alkyne Alkyne->Reaction_Step_1 Intermediate Pyrrolo[1,2-a]benzimidazole Adduct Reaction_Step_1->Intermediate Reaction_Step_2 Rearrangement/ Further Reaction Intermediate->Reaction_Step_2 Final_Product Substituted Pyrrole Reaction_Step_2->Final_Product N-Methylation N-Methylation (e.g., with Methyl Iodide) Final_Product->N-Methylation Target_Molecule This compound N-Methylation->Target_Molecule

A plausible synthetic pathway for N-methylated pyrroles.
Experimental Workflow for Physicochemical Characterization

This diagram outlines the logical flow of experiments to determine the key physicochemical properties of a novel compound like this compound.

G cluster_workflow Physicochemical Characterization Workflow Start Compound Synthesis (this compound) Purity_Analysis Purity Analysis (e.g., NMR, LC-MS) Start->Purity_Analysis Solubility_Screen Solubility Screening Purity_Analysis->Solubility_Screen pKa_Determination pKa Determination (Potentiometric Titration) Purity_Analysis->pKa_Determination LogP_Determination LogP/LogD Determination (Shake-Flask) Purity_Analysis->LogP_Determination Kinetic_Solubility Kinetic Solubility Assay Solubility_Screen->Kinetic_Solubility Thermodynamic_Solubility Thermodynamic Solubility (Shake-Flask) Solubility_Screen->Thermodynamic_Solubility Data_Analysis Data Analysis and Property Profiling Kinetic_Solubility->Data_Analysis Thermodynamic_Solubility->Data_Analysis pKa_Determination->Data_Analysis LogP_Determination->Data_Analysis End Complete Physicochemical Profile Data_Analysis->End

Workflow for physicochemical characterization.
Drug Discovery and Development Pathway

This diagram illustrates the broader context in which a scaffold like this compound would be utilized in a drug discovery program.

G cluster_discovery Drug Discovery & Development Scaffold Scaffold Selection (e.g., 5-Methyloctahydropyrrolo [3,4-b]pyrrole) Library_Synthesis Library Synthesis & Analog Generation Scaffold->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Drug discovery and development pathway.

References

5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic amine that has garnered interest within the medicinal chemistry and drug discovery landscape. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics. However, the successful progression of any new chemical entity through the drug development pipeline is critically dependent on a thorough understanding of its fundamental physicochemical properties, primarily solubility and stability.

Currently, there is a notable absence of comprehensive, publicly available experimental data on the solubility and stability of this compound in peer-reviewed literature. This technical guide is intended to bridge this gap for researchers, scientists, and drug development professionals. It provides a framework for the systematic evaluation of this compound's solubility and stability by outlining detailed, standard experimental protocols. Furthermore, it presents a logical workflow for decision-making based on the outcomes of these assessments.

Core Physicochemical Properties

While specific experimental data is scarce, the basic molecular properties of this compound are known and provide a foundation for experimental design.

PropertyValue
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
CAS Number 132414-59-6

Solubility Assessment

The solubility of a potential drug candidate is a critical determinant of its bioavailability and developability. A compound must dissolve to be absorbed and exert its therapeutic effect. The following sections detail standard methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Predicted Solubility Profile

Based on its chemical structure, which contains two nitrogen atoms capable of hydrogen bonding, this compound is anticipated to exhibit some degree of aqueous solubility. The presence of the methyl group may slightly increase its lipophilicity compared to the parent octahydropyrrolo[3,4-b]pyrrole scaffold. Solubility is expected to be pH-dependent due to the basic nature of the amine groups.

Experimental Protocols for Solubility Determination

1. Kinetic Solubility Assay

This high-throughput method is valuable for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

  • Materials and Equipment:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

    • 96-well microtiter plates

    • Plate shaker

    • Nephelometer or a UV spectrophotometer with a plate reader

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer into the wells of a microtiter plate.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration.

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity of the solutions using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

    • Alternatively, for a direct UV assay, filter the solutions to remove any precipitate and measure the absorbance of the filtrate. The concentration is determined from a standard curve.

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound in its solid state in equilibrium with the solvent, providing a more accurate measure than kinetic solubility.

  • Materials and Equipment:

    • Solid this compound

    • Aqueous buffers (e.g., PBS at pH 7.4) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile)

    • Vials with screw caps

    • Shaker or rotator

    • Centrifuge

    • HPLC-UV system

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a vial.

    • Seal the vials and agitate at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Hypothetical Solubility Data Presentation

The following tables illustrate how the experimental data for this compound could be structured.

Table 1: Kinetic Solubility in Aqueous Buffers

pHKinetic Solubility (µM)
5.0[Expected to be higher]
7.4[Value to be determined]
9.0[Expected to be lower]

Table 2: Thermodynamic Solubility in Various Solvents at 25°C

SolventThermodynamic Solubility (mg/mL)
Water[Value to be determined]
PBS (pH 7.4)[Value to be determined]
Ethanol[Value to be determined]
Methanol[Value to be determined]
Acetonitrile[Value to be determined]

Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[1][2] These studies are essential for developing stability-indicating analytical methods.[1]

  • Materials and Equipment:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Temperature-controlled oven

    • Photostability chamber

    • Validated stability-indicating HPLC method (e.g., with UV and/or MS detection)

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation (Thermolysis): Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained in parallel.

    • Analysis: At predetermined time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Hypothetical Stability Data Presentation

Table 3: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Number of Degradants
Acid Hydrolysis0.1 M HCl24 h60°C[Value][Value]
Base Hydrolysis0.1 M NaOH24 h60°C[Value][Value]
Oxidation3% H₂O₂24 hRT[Value][Value]
Thermal (Solid)Dry Heat48 h80°C[Value][Value]
Photolytic (Solution)ICH Q1B24 hRT[Value][Value]
Photolytic (Solid)ICH Q1B24 hRT[Value][Value]

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Solubility Assessment cluster_1 Stability Assessment kinetic Kinetic Solubility (High-Throughput) thermodynamic Thermodynamic Solubility (Equilibrium) kinetic->thermodynamic forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) thermodynamic->forced_degradation Proceed if Soluble long_term Long-Term Stability (ICH Conditions) forced_degradation->long_term Develop Method compound 5-Methyloctahydropyrrolo [3,4-b]pyrrole compound->kinetic Early Stage compound->thermodynamic Lead Optimization

Caption: Workflow for solubility and stability testing.

Decision-Making Logic in Early Drug Development

G start Physicochemical Profiling (Solubility & Stability) solubility Aqueous Solubility > 10 µM? start->solubility stability Stable under Forced Degradation? solubility->stability Yes formulation Formulation Development (e.g., salt forms, excipients) solubility->formulation No proceed Proceed to In Vivo Studies stability->proceed Yes redesign Chemical Modification to Improve Properties stability->redesign No formulation->solubility terminate Terminate Candidate formulation->terminate Unsuccessful redesign->start redesign->terminate Unsuccessful

Caption: Decision tree for drug candidate progression.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides the necessary framework for its comprehensive physicochemical characterization. By employing the detailed protocols for solubility and stability testing, researchers can generate the critical data required to assess its potential as a drug candidate. The logical workflows presented offer a systematic approach to interpreting this data and making informed decisions in the drug discovery and development process. The generation of robust solubility and stability data will be instrumental in unlocking the full therapeutic potential of the octahydropyrrolo[3,4-b]pyrrole scaffold.

References

Spectroscopic Profile of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and generalized characterization protocols for 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS No. 132414-59-6). Due to a notable absence of publicly available, experimentally determined spectroscopic data for this compound, this document serves as a vital resource for researchers, scientists, and drug development professionals by offering theoretically predicted spectral characteristics and standardized methodologies for its analysis.[1] The guide covers predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are provided, alongside a logical workflow for the complete spectroscopic characterization of the title compound.

Introduction

This compound is a saturated bicyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1] Its rigid, constrained conformation makes it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system. The addition of a methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting molecules.[1]

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available experimental spectroscopic data (NMR, IR, MS) for this compound.[1] While commercial suppliers list the compound, detailed analytical spectra are not provided.[1] This guide aims to fill this gap by presenting a robust set of predicted spectroscopic data based on established principles of chemical spectroscopy, alongside general, adaptable protocols for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics for this compound. These values are theoretical and intended to guide researchers in the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data anticipates a complex spectrum due to the saturated, stereochemically rich structure of the molecule. Carbons and protons adjacent to the nitrogen atoms are expected to be deshielded, appearing further downfield.[2]

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.0 - 3.5Multiplet4HCH₂ adjacent to N
~ 2.5 - 2.9Multiplet3HCH, CH₂
~ 2.3Singlet3HN-CH₃
~ 1.8 - 2.2Multiplet3HCH, CH₂
~ 1.5Broad Singlet1HN-H

Note: The N-H proton signal is often broad and its chemical shift is concentration-dependent. It may disappear upon D₂O exchange.[2][3][4]

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 55 - 65Bridgehead CH carbons
~ 45 - 55CH₂ carbons adjacent to N
~ 40 - 45N-CH₃ carbon
~ 25 - 35Other CH₂ carbons
Infrared (IR) Spectroscopy

The predicted IR spectrum will feature characteristic absorptions for a secondary amine and saturated alkyl groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Medium, SharpN-H Stretch (Secondary Amine)[2][3]
2850 - 2960StrongC-H Stretch (Aliphatic)
~ 1450MediumC-H Bend (Aliphatic)
1000 - 1250MediumC-N Stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a distinct molecular ion peak and characteristic fragmentation patterns resulting from cleavage of the bicyclic ring system and loss of the methyl group.

Table 4: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electron Ionization - EI)

m/z RatioPredicted IdentityNotes
126[M]⁺Molecular Ion
111[M - CH₃]⁺Loss of a methyl group
97[M - C₂H₅]⁺Alpha-cleavage fragment
83[M - C₃H₇]⁺Ring fragmentation
70[C₄H₈N]⁺Ring fragmentation
58[C₃H₈N]⁺Alpha-cleavage fragment[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, acquire data with sufficient scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

    • To aid in structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

    • Phase correct the spectra and calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For Solids (as a KBr pellet): Mix ~1 mg of the compound with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • For Liquids/Oils (as a thin film): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).[5]

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[6]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and compare them to the predicted values and correlation tables to identify functional groups.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.[7]

  • Ionization:

    • For GC-MS: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a reproducible fragmentation pattern.

    • For LC-MS: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode to generate the protonated molecule [M+H]⁺.[7]

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.

    • For structural confirmation, High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

    • Tandem mass spectrometry (MS/MS) can be employed to further investigate fragmentation pathways.

Visualization of Spectroscopic Workflow

The following diagram illustrates a standardized workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound such as this compound.

Spectroscopic_Workflow cluster_start Synthesis & Purification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation start Compound Synthesis purification Purification (e.g., Chromatography, Recrystallization) start->purification prep_nmr Dissolve in Deuterated Solvent purification->prep_nmr prep_ir Prepare KBr Pellet or Thin Film purification->prep_ir prep_ms Dilute in Volatile Solvent purification->prep_ms acq_nmr NMR Spectrometer (¹H, ¹³C, 2D) prep_nmr->acq_nmr acq_ir FTIR Spectrometer prep_ir->acq_ir acq_ms Mass Spectrometer (GC-MS or LC-MS) prep_ms->acq_ms analysis Spectral Data Processing & Interpretation acq_nmr->analysis acq_ir->analysis acq_ms->analysis elucidation Structure Elucidation & Verification analysis->elucidation final_report Final Spectroscopic Profile elucidation->final_report

Caption: General workflow for spectroscopic characterization.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a foundational resource for researchers working with this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer valuable benchmarks for the analysis and confirmation of experimentally obtained spectra. The detailed, generalized protocols outlined herein provide a clear and adaptable framework for the complete spectroscopic characterization required in synthetic chemistry, medicinal chemistry, and drug development. This comprehensive theoretical and methodological overview is intended to facilitate and accelerate research involving this promising heterocyclic scaffold.

References

Spectroscopic Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. Due to a notable absence of publicly available, experimentally determined spectral data for this compound, this document leverages theoretical predictions and established NMR principles for saturated heterocyclic systems to offer a comprehensive analytical framework.[1] Included are predicted spectral data, generalized experimental protocols for NMR analysis, and logical workflows for spectral assignment. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this and structurally related compounds.

Introduction

This compound (CAS No. 132414-59-6) is a saturated bicyclic heterocyclic amine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1][2][3] Its structure, featuring a fused pyrrolidine ring system with a methyl group on one of the nitrogen atoms, presents a stereochemically rich and complex framework. Such scaffolds are of significant interest in medicinal chemistry and drug development.

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available, experimentally determined ¹H and ¹³C NMR data for this compound.[1] While spectral data for the aromatic parent compound, pyrrole, and its derivatives are accessible, the fully saturated and bicyclic nature of this compound results in vastly different and more complex NMR spectra.[1][4][5][6][7][8] This guide, therefore, provides a predictive analysis to aid researchers in the characterization of this molecule.

Predicted NMR Spectroscopic Data

In the absence of experimental spectra, theoretical predictions provide valuable insight into the expected chemical shifts and signal multiplicities. The predictions below are based on computational models and analysis of structurally similar saturated heterocyclic systems. The exact chemical shifts and coupling constants will be highly dependent on the solvent used and the specific stereoisomer present.

2.1. Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons in the saturated ring system and potential diastereotopicity of methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom No.Predicted Chemical Shift (ppm)Predicted MultiplicityIntegration
N-CH₃2.2 - 2.5s3H
H-2/H-72.5 - 3.2m4H
H-3/H-61.6 - 2.0m4H
H-3a/H-7a2.8 - 3.4m2H
N-H1.5 - 3.0br s1H

Note: These are estimated ranges. Actual values may vary. The methylene protons are likely diastereotopic and may appear as complex multiplets.

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule, assuming a chiral, asymmetric structure.

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom No.Predicted Chemical Shift (ppm)
N-CH₃40 - 48
C-2/C-750 - 60
C-3/C-625 - 35
C-3a/C-7a60 - 70

Note: These are estimated ranges. The chemical shifts are sensitive to solvent and substitution effects.

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for similar amines include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good starting point.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[9]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

3.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the concentration.

    • Temperature: Room temperature (e.g., 298 K).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • 2D NMR Spectroscopy (for structural elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.[10]

Visualization of Analytical Workflows

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a novel compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Compound Synthesis & Purification B Solvent Selection (e.g., CDCl3) A->B C Sample Dissolution B->C D 1D ¹H NMR C->D E 1D ¹³C NMR D->E F 2D NMR (COSY, HSQC, HMBC, NOESY) E->F G Processing (FT, Phasing, Baseline Correction) F->G H Peak Picking & Integration G->H I Structure Elucidation H->I signal_assignment cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1 ¹H Spectrum (Chemical Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C Spectrum (Number of Signals, Chemical Shifts) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

References

Mass Spectrometry Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole (C₇H₁₄N₂), a saturated bicyclic amine. Due to a notable absence of publicly available, experimentally determined mass spectra for this specific compound, this document outlines predicted fragmentation patterns and detailed experimental protocols based on established methodologies for structurally related compounds, such as pyrrolizidine alkaloids and other bicyclic amines.[1] This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar chemical scaffolds, offering robust starting points for method development and data interpretation.

Introduction

This compound is a heterocyclic compound with a molecular weight of 126.20 g/mol .[1][2][3] Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry.[4] Mass spectrometry is a critical tool for the characterization of such molecules, providing essential information on molecular weight, purity, and structural integrity. This guide details the theoretical underpinnings and practical considerations for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Compound Profile and Predicted Mass Spectrometry Data

The fundamental quantitative data for the target molecule is summarized below. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are based on common fragmentation pathways for bicyclic amines.

Table 1: Core Quantitative Data for this compound

PropertyValueReference
Molecular FormulaC₇H₁₄N₂[1][2]
Molecular Weight126.20 g/mol [1][2]
Predicted [M+H]⁺ (LC-MS)127.12N/A
Predicted M⁺ (GC-MS)126.12N/A

Table 2: Predicted Key Mass Fragments and Their Putative Structures

Predicted m/zPutative Fragment Structure/LossNotes
111[M-CH₃]⁺Loss of the methyl group from the nitrogen atom.
97[M-C₂H₅]⁺ or [M-NCH₃]⁺Fragmentation of the pyrrolidine ring.
83[M-C₃H₇]⁺Further ring fragmentation.
70C₄H₈N⁺Cleavage yielding a stable cyclic iminium ion.
56C₃H₆N⁺Common fragment from pyrrolidine ring cleavage.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS is expected to be directed by the nitrogen atoms, leading to characteristic cleavages of the bicyclic ring system. The initial ionization will likely produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). Subsequent fragmentation is predicted to involve the loss of the N-methyl group and alpha-cleavage adjacent to the nitrogen atoms, leading to the opening of one of the rings and the formation of stable iminium ions.

G Predicted Fragmentation Pathway of this compound M Parent Ion [M]+• m/z = 126 F1 [M-CH3]+ m/z = 111 M->F1 -•CH3 F2 Fragment m/z = 97 M->F2 -C2H5• F3 Fragment m/z = 83 F2->F3 -CH2 F4 Fragment m/z = 70 F2->F4 -C2H3• F5 Fragment m/z = 56 F4->F5 -CH2

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of bicyclic amines and pyrrolizidine alkaloids and should be optimized for the specific instrumentation used.[5][6][7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of bicyclic amines due to its high sensitivity and selectivity without the need for derivatization.

4.1.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with the initial mobile phase composition to create calibration standards.

  • Matrix Samples (e.g., Plasma, Tissue Homogenate): Perform a protein precipitation or solid-phase extraction (SPE).

    • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge at >10,000 x g for 10 minutes. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

    • Solid-Phase Extraction (SPE): Use a C18 cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with water, and elute the analyte with methanol. Evaporate and reconstitute as above.[7]

4.1.2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[8]

  • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50 °C.[7]

  • Injection Volume: 1-10 µL.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan (MS1) and product ion scan (MS2) should be performed initially to confirm the parent ion and identify characteristic fragments.

  • MRM Transitions (Predicted):

    • Quantitative: 127.1 -> 111.1

    • Qualitative: 127.1 -> 83.1

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of amines by GC can be challenging due to their polarity, which may cause peak tailing.[9][10] Derivatization is often recommended to improve chromatographic performance.

4.2.1. Derivatization (Acylation)

  • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or propyl chloroformate.[9]

  • Add 10 µL of a catalyst if required (e.g., pyridine).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

4.2.2. Chromatographic Conditions

  • Instrument: Gas chromatograph with a mass selective detector.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10-15 °C/min to 280 °C.

    • Hold: 5 minutes.

  • Injection Mode: Splitless (for trace analysis) or split (10:1).

4.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Experimental and Logical Workflows

The general workflow for analyzing this compound via mass spectrometry involves several key stages, from sample preparation to final data analysis.

G cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Processing SP Sample Procurement Ext Extraction / Purification (SPE, LLE) SP->Ext Deriv Derivatization (GC-MS) Ext->Deriv Intro Sample Introduction (GC or LC) Ext->Intro Deriv->Intro Ion Ionization (EI or ESI) Intro->Ion Sep Mass Separation (Quadrupole, TOF) Ion->Sep Det Detection Sep->Det Spec Spectrum Generation Det->Spec Ident Compound Identification Spec->Ident Quant Quantification Ident->Quant Report Reporting Quant->Report

Caption: General workflow for mass spectrometry analysis.

Conclusion

While direct experimental mass spectrometry data for this compound is not currently available in the public domain, this guide provides a robust framework for its analysis. By leveraging established protocols for structurally analogous compounds, researchers can confidently develop and validate methods for the characterization and quantification of this molecule. The predicted fragmentation patterns and detailed workflows serve as a critical starting point for any investigation involving this compound, facilitating its use in drug discovery and development.

References

Infrared Spectroscopy of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. A comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available, experimentally determined spectroscopic data for this specific compound.[1] Consequently, this document focuses on the predicted infrared absorption characteristics based on the molecule's functional groups and data from analogous saturated heterocyclic amines. Furthermore, a detailed, generalized experimental protocol for obtaining an IR spectrum of a liquid or solid organic compound via Fourier Transform Infrared (FTIR) spectroscopy is provided, which is applicable to the title compound. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Introduction

This compound is a saturated bicyclic aliphatic amine with the molecular formula C₇H₁₄N₂. Its rigid, constrained conformation makes it a valuable scaffold in medicinal chemistry and drug development. Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, making the IR spectrum a unique molecular "fingerprint".

Due to the lack of experimental IR data for this compound, this guide will predict its spectrum by analyzing its constituent functional groups: C-H (alkane), C-N (aliphatic amine), and N-H (secondary amine).

Predicted Infrared Spectral Data

The infrared spectrum of this compound is predicted to be dominated by absorptions arising from the vibrations of its saturated hydrocarbon backbone and its secondary and tertiary amine functionalities. The following table summarizes the expected characteristic absorption bands, their wavenumber ranges, and the corresponding vibrational modes. These predictions are based on established correlation tables and data from similar molecules like pyrrolidine.[2][3][4][5][6]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~3350 - 3310Weak - MediumN-H StretchFrom the secondary amine in the pyrrolidine ring. As a secondary amine, a single band is expected.[4]
2960 - 2850StrongC-H Stretch (Asymmetric & Symmetric)Arising from the various CH₂ and CH₃ groups in the saturated bicyclic system and the N-methyl group.[5][7]
~2780Weak - MediumC-H Stretch (N-CH₃)A characteristic band for N-methyl groups in aliphatic amines often appears slightly lower than the main alkane C-H stretches.
1470 - 1450MediumC-H Bend (Scissoring)From the CH₂ groups in the rings.[7]
~1375MediumC-H Bend (Symmetric)From the methyl group.[7]
1250 - 1020Medium - StrongC-N StretchCharacteristic of saturated aliphatic amines. This region can be complex due to multiple C-N bonds (both secondary and tertiary).[4][5]
910 - 665Strong, BroadN-H WagA characteristic, often broad, band for secondary amines.[4]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following is a generalized protocol for obtaining the infrared spectrum of a liquid or solid organic compound, such as this compound, using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a common and convenient technique for both liquid and solid samples.[8][9][10]

3.1. Instrumentation and Materials

  • FTIR Spectrometer (e.g., Bruker, Nicolet, PerkinElmer)

  • ATR Accessory with a crystal (e.g., Diamond or Zinc Selenide)

  • Sample of this compound (liquid or solid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

3.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[11]

    • Install the ATR accessory if it is not already in place.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Use a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to gently clean the crystal, then allow it to dry completely.

    • Acquire a background spectrum.[9] This measures the absorbance of the atmosphere and the instrument itself and will be automatically subtracted from the sample spectrum. A typical background scan involves accumulating 16 to 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • For a Liquid Sample: Place a few drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[9]

    • For a Solid Sample: Place a small amount of the solid sample onto the crystal. Use a pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.[9]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed as absorbance or percent transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the peak positions and intensities with the predicted values in Table 1 to identify the functional groups present in the molecule.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure clamp (if used) with a solvent-dampened lint-free wipe.

    • Run a clean scan to ensure no sample residue remains.

Visualizations

The following diagrams illustrate the logical workflow for obtaining and analyzing the infrared spectrum of an organic compound.

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing & Analysis cluster_cleanup Cleanup Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Collect_BG Collect Background Spectrum Clean_ATR->Collect_BG Apply_Sample Apply Sample to Crystal Collect_BG->Apply_Sample Ready for Sample Collect_Sample Collect Sample Spectrum Apply_Sample->Collect_Sample Process_Spectrum Process Spectrum (Baseline & ATR Correction) Collect_Sample->Process_Spectrum Raw Data Peak_Picking Identify Peak Wavenumbers Process_Spectrum->Peak_Picking Assign_Bands Assign Vibrational Modes Peak_Picking->Assign_Bands Report Generate Report Assign_Bands->Report Clean_ATR_Final Clean ATR Crystal Report->Clean_ATR_Final Analysis Complete End End Clean_ATR_Final->End

Caption: Experimental workflow for FTIR-ATR spectroscopy.

This guide provides a predictive framework and a practical protocol for the infrared spectroscopic analysis of this compound. The absence of experimental data underscores the opportunity for future research to characterize this and other novel heterocyclic compounds fully.

References

Biological Activity of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Derivatives: An Underexplored Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite the well-documented and diverse biological activities of the broader pyrrole class of compounds, a comprehensive review of the scientific literature reveals a significant gap in the exploration of 5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives. While the parent compound, this compound, is commercially available as a synthetic building block, there is a notable absence of published research detailing the synthesis and biological evaluation of its derivatives. This suggests that this particular heterocyclic scaffold remains a largely untapped area for drug discovery and development.

The pyrrole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This versatility stems from the pyrrole ring's ability to serve as a scaffold for diverse chemical modifications, leading to compounds that can interact with a multitude of biological targets.

Given the established therapeutic relevance of pyrrole-containing molecules, the this compound core represents an intriguing starting point for the design of novel therapeutic agents. The fused bicyclic structure and the presence of a methyl group offer unique stereochemical and electronic features that could be exploited to achieve specific biological activities.

While no direct experimental data on the biological activity of this compound derivatives are currently available, the potential therapeutic applications can be hypothesized based on the activities of structurally related compounds.

Potential Areas of Investigation

Based on the known activities of other pyrrole and fused pyrrole systems, future research into this compound derivatives could focus on the following areas:

  • Central Nervous System (CNS) Agents: The rigid, bicyclic structure of the scaffold could be amenable to targeting CNS receptors and enzymes.

  • Antimicrobial Agents: The incorporation of various substituents onto the pyrrole ring could lead to the development of novel antibacterial and antifungal compounds.

  • Anticancer Agents: Functionalization of the core structure could yield derivatives with cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: The scaffold could serve as a template for the design of inhibitors for specific enzymes implicated in disease pathways.

Future Directions

The lack of data on the biological activity of this compound derivatives highlights a clear opportunity for medicinal chemists and pharmacologists. The logical next steps would involve:

  • Synthetic Exploration: The development of robust synthetic methodologies to generate a library of diverse this compound derivatives with various substituents at different positions of the bicyclic core.

  • Biological Screening: Comprehensive screening of the synthesized compounds against a wide range of biological targets and in various disease models to identify initial lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic investigation of the relationship between the chemical structure of the derivatives and their biological activity to guide the optimization of lead compounds.

5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-methyloctahydropyrrolo[3,4-b]pyrrole core is a compelling bicyclic diamine scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutics targeting the central nervous system (CNS). The incorporation of a methyl group at the 5-position can favorably influence key physicochemical properties such as basicity, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. While extensive research on the 5-methylated derivative itself is emerging, the broader octahydropyrrolo[3,4-b]pyrrole class has shown considerable promise, particularly in the development of potent ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery, focusing on its application in the development of histamine H3 receptor antagonists. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

A Case Study: (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles as Histamine H3 Receptor Antagonists

A notable example of the successful application of this scaffold is in the design of a novel class of histamine H3 receptor (H3R) antagonists. By combining key pharmacophoric elements from two different precursor series and subsequent structural simplification and optimization, researchers have developed highly potent antagonists. One exemplary compound from this series, a 5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole derivative, has demonstrated exceptional potency and a favorable pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and pharmacokinetic parameters for a representative compound from the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series.

Compound IDTargetSpeciesAssay TypeKi (nM)Oral Bioavailability (%)t1/2 (h)Reference
17a Histamine H3 ReceptorHumanRadioligand Binding0.54392.4[1]
17a Histamine H3 ReceptorRatRadioligand Binding4.57392.4[1]

Biological Context and Signaling Pathways

Histamine H3 Receptor Signaling

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the CNS, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3] As a Gi/o-coupled GPCR, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] H3 receptor stimulation can also activate the MAPK and PI3K signaling pathways.[4] Antagonists of the H3 receptor block the inhibitory effect of histamine, thereby increasing the release of these neurotransmitters, which is a promising strategy for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), as well as sleep disorders like narcolepsy.[5]

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o H3R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ATP ATP PKA PKA cAMP->PKA Activation Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Modulation Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Histamine Histamine Histamine->H3R

Figure 1: Simplified Histamine H3 Receptor Signaling Pathway.

Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the CNS and are involved in various cognitive functions, including learning and memory.[6] These receptors are pentameric structures composed of different α and β subunits. The α4β2 and α7 subtypes are the most abundant in the brain.[6] Upon binding of acetylcholine or other agonists, the channel opens, allowing the influx of cations (Na+, K+, and Ca2+), which leads to depolarization of the neuronal membrane and the initiation of downstream signaling cascades.[6] The influx of Ca2+ is particularly important as it can activate various intracellular signaling pathways, including the ERK and CREB pathways, which are crucial for synaptic plasticity and memory formation.[6]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Na_K Na⁺, K⁺ Influx nAChR->Na_K Depolarization ERK ERK Ca_influx->ERK Activation CREB CREB ERK->CREB Phosphorylation Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression ACh Acetylcholine ACh->nAChR

Figure 2: Simplified Nicotinic Acetylcholine Receptor Signaling.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 5-alkyloctahydropyrrolo[3,4-b]pyrrole derivatives as histamine H3 receptor antagonists, based on established methodologies in the field.

Synthesis of a (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole Derivative

This protocol outlines a potential synthetic route to a key intermediate and the final compound.

Synthesis_Workflow Start Starting Materials: - Protected (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole - Aryl Halide - Alkyl Halide Step1 Step 1: N-Arylation (e.g., Buchwald-Hartwig amination) Start->Step1 Intermediate1 Intermediate 1: N-Aryl-octahydropyrrolo[3,4-b]pyrrole Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: N-Aryl-octahydropyrrolo[3,4-b]pyrrole (free amine) Step2->Intermediate2 Step3 Step 3: N-Alkylation Intermediate2->Step3 Final_Product Final Product: (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole Step3->Final_Product

Figure 3: General Synthetic Workflow.

Step 1: Synthesis of tert-Butyl (3aR,6aR)-1-(4-cyanophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (Intermediate 1)

  • To a solution of tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in anhydrous DMSO is added K2CO3 (2.0 eq).

  • The reaction mixture is heated to 120 °C and stirred for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-arylated intermediate.

Step 2: Synthesis of (3aR,6aR)-1-(4-cyanophenyl)octahydropyrrolo[3,4-b]pyrrole (Intermediate 2)

  • To a solution of tert-butyl (3aR,6aR)-1-(4-cyanophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (1.0 eq) in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (10 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is basified with saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the deprotected amine.

Step 3: Synthesis of 4-((3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrol-1-yl)benzonitrile (Final Product)

  • To a solution of (3aR,6aR)-1-(4-cyanophenyl)octahydropyrrolo[3,4-b]pyrrole (1.0 eq) in methanol is added formaldehyde (37% in H2O, 1.5 eq) and a catalytic amount of acetic acid.

  • The mixture is stirred for 30 minutes, and then sodium cyanoborohydride (1.5 eq) is added portionwise.

  • The reaction is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the final 5-methyl derivative.

Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the human histamine H3 receptor.

Binding_Assay_Workflow Start Materials: - Membranes from cells expressing hH3R - [³H]Nα-methylhistamine (Radioligand) - Test Compounds - Assay Buffer Incubation Incubation: - Combine membranes, radioligand, and test compounds in assay buffer. - Incubate at 25°C for 60 minutes. Start->Incubation Filtration Filtration: - Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Incubation->Filtration Washing Washing: - Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand. Filtration->Washing Scintillation_Counting Scintillation Counting: - Place filters in scintillation vials with scintillation cocktail. - Measure radioactivity using a scintillation counter. Washing->Scintillation_Counting Data_Analysis Data Analysis: - Determine IC₅₀ values from competition binding curves. - Calculate Kᵢ values using the Cheng-Prusoff equation. Scintillation_Counting->Data_Analysis

Figure 4: Radioligand Binding Assay Workflow.

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H3 receptor are prepared by standard methods. The protein concentration is determined using a Bradford assay.

  • Binding Assay: The assay is performed in a 96-well plate in a total volume of 200 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: 50 µL of cell membranes (10-20 µg of protein), 50 µL of [3H]Nα-methylhistamine (final concentration ~1 nM), and 100 µL of various concentrations of the test compound or vehicle are incubated for 60 minutes at 25 °C. Non-specific binding is determined in the presence of 10 µM of a non-labeled H3 receptor antagonist (e.g., thioperamide).

  • Filtration: The incubation is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Washing: The filters are washed three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: The filters are transferred to scintillation vials, and 4 mL of scintillation cocktail is added. The radioactivity is counted in a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a valuable and versatile building block in the design of novel CNS-active compounds. Its rigid conformational constraint and the modulatory effect of the 5-methyl group on physicochemical properties make it an attractive core for targeting a range of receptors and channels. The successful development of potent histamine H3 receptor antagonists based on this scaffold highlights its potential in drug discovery. Further exploration of this privileged structure is warranted to unlock its full therapeutic potential for the treatment of various neurological and psychiatric disorders.

References

5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Review of a Promising Scaffold for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific literature concerning 5-Methyloctahydropyrrolo[3,4-b]pyrrole and its closely related analogs. While specific research on this exact molecule is limited, the broader class of octahydropyrrolo[3,4-b]pyrrole derivatives has emerged as a significant scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document synthesizes the existing data on the synthesis, biological activity, and potential mechanisms of action of this compound class to inform future research and development efforts.

Core Compound Properties

This compound is a bicyclic amine with the molecular formula C₇H₁₄N₂.[1] Its structure, featuring a fused pyrrolidine ring system with a methyl group on one of the nitrogen atoms, provides a rigid and stereochemically defined scaffold. This characteristic is highly desirable in medicinal chemistry for the design of selective ligands for biological targets.

PropertyValue
CAS Number 132414-59-6
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Predicted Boiling Point 169.63 °C
Predicted Density 0.97 g/cm³

Synthesis and Experimental Protocols

General Protocol for N-Methylation of Octahydropyrrolo[3,4-b]pyrrole:

Materials:

  • Octahydropyrrolo[3,4-b]pyrrole

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol, triethylamine)

Procedure:

  • To a solution of octahydropyrrolo[3,4-b]pyrrole (1.0 eq) in DCM or DCE, add formaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate with a small percentage of triethylamine) to afford this compound.

Note: The choice of reducing agent and solvent may vary depending on the specific substrate and scale of the reaction.

Biological Activity and Therapeutic Potential

The octahydropyrrolo[3,4-b]pyrrole core is a key structural motif in a variety of biologically active compounds, particularly those targeting the central nervous system. Derivatives of this scaffold have shown significant affinity and selectivity for dopamine and serotonin receptors, suggesting the potential of this compound as a precursor or active compound for treating neurological and psychiatric disorders.

One notable area of investigation for this class of compounds is their activity as dopamine D3 receptor antagonists.[2] The dopamine D3 receptor is a key target in the treatment of addiction and other neuropsychiatric disorders. The rigid bicyclic structure of the octahydropyrrolo[3,4-b]pyrrole scaffold is well-suited for achieving high affinity and selectivity for this receptor.

Furthermore, related pyrrole derivatives have been investigated for a wide range of biological activities, including as potential treatments for Alzheimer's disease, inflammation, and cancer.[3][4][5] While no specific biological data for this compound has been published, its structural similarity to these active compounds makes it a molecule of significant interest for further biological evaluation.

Signaling Pathways

Given the documented activity of octahydropyrrolo[3,4-b]pyrrole derivatives at dopamine receptors, a relevant signaling pathway to consider is the dopamine D2-like receptor signaling cascade. These G-protein coupled receptors (GPCRs) are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi/o Protein (Inactive) D2R->G_protein Activates G_protein_active Gαi/o Protein (Active) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase G_protein_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2-like receptor signaling pathway.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activity of this compound, a typical experimental workflow would involve initial in vitro screening followed by more detailed cellular and in vivo studies.

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Studies receptor_binding Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) functional_assays Functional Assays (e.g., cAMP measurement, Ca2+ flux) receptor_binding->functional_assays enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO, AChE) enzyme_inhibition->functional_assays pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cytotoxicity->pk_studies pd_studies Pharmacodynamic Studies (Behavioral Models) pk_studies->pd_studies toxicology Toxicology Studies pd_studies->toxicology

Caption: Experimental workflow for biological evaluation.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research into its parent scaffold and related derivatives, this compound holds significant potential as a key building block or a pharmacologically active agent for the development of novel therapeutics targeting the central nervous system. Further investigation into its synthesis, physicochemical properties, and biological activity is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide to Commercial Availability, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyloctahydropyrrolo[3,4-b]pyrrole, a bicyclic diamine with significant potential in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the octahydropyrrolo[3,4-b]pyrrole scaffold makes it a valuable building block for the development of novel therapeutics. This document details its commercial availability, summarizes its physicochemical properties, and provides generalized experimental protocols for its synthesis and characterization, addressing the current landscape of publicly available information.

Commercial Availability and Suppliers

This compound (CAS No. 132414-59-6) is available from several chemical suppliers. The typical purity offered is ≥95%. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierProduct NumberPurityAvailable Quantities
ChemSceneCS-0046653≥95%Contact for details
ChemUniverseP4628795%50mg, 250mg
MySkinRecipes21073195%250mg, 1g
AA Blocks--1g
Aladdin Scientific--Contact for details

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly accessible literature. The following table includes known values and predicted data based on its chemical structure.

PropertyValueSource
Molecular Formula C₇H₁₄N₂ChemScene, ChemUniverse, MySkinRecipes[1][2][3]
Molecular Weight 126.20 g/mol ChemScene, ChemUniverse, MySkinRecipes[1][2][3]
CAS Number 132414-59-6ChemScene, ChemUniverse, MySkinRecipes[1][2][3]
Boiling Point (Predicted) 169.626 °CMySkinRecipes[3]
Density (Predicted) 0.97 g/cm³MySkinRecipes[3]
Topological Polar Surface Area (TPSA) 15.27 ŲChemScene[1]
Predicted LogP -0.09ChemScene[1]
Storage Room temperature, sealed, dryMySkinRecipes[3]

Experimental Protocols

A notable absence of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) and a specific, detailed synthesis protocol for this compound exists in the scientific literature.[4] Therefore, the following sections provide generalized methodologies based on the synthesis and characterization of related octahydropyrrolo[3,4-b]pyrrole scaffolds and bicyclic amines.

General Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Scaffold

The synthesis of the octahydropyrrolo[3,4-b]pyrrole core can be achieved through various strategies, including intramolecular cycloadditions. One common approach involves the 1,3-dipolar cycloaddition of an azomethine ylide. The following is a generalized, representative protocol that can be adapted for the synthesis of this compound.

Reaction: Intramolecular [3+2] Dipolar Cycloaddition

  • Formation of the Azomethine Ylide Precursor: Condensation of an N-substituted glycine derivative with a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine can be performed to generate the azomethine ylide precursor.

  • Cycloaddition: The in situ generated azomethine ylide undergoes a stereospecific [3+2] dipolar cycloaddition to form the octahydropyrrolo[3,4-b]pyrrole derivative.[5]

  • Methylation: The secondary amine on the pyrrolidine ring can be methylated using standard procedures, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride), to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel, followed by characterization to confirm its structure and purity.

Characterization of this compound

Given the lack of published spectra, the following outlines the expected spectroscopic characteristics and a general protocol for the analytical characterization of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [4]

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the saturated, bicyclic nature of the molecule. Multiple signals corresponding to the diastereotopic protons of the pyrrolidine rings would be anticipated in the aliphatic region. The N-methyl group should appear as a singlet, likely in the 2.2-2.6 ppm range.[6]

  • ¹³C NMR: The carbon spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the N-methyl group would be expected in the upfield region, while the carbons adjacent to the nitrogen atoms would be deshielded and appear further downfield.[6]

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

2. Infrared (IR) Spectroscopy: [7]

  • Expected Absorptions: As a secondary amine, a characteristic N-H stretching absorption would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹. The absence of carbonyl (C=O) or other characteristic functional group absorptions would confirm the structure.

  • Protocol:

    • Acquire the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.

    • Analyze the spectrum for the presence of characteristic functional group absorptions.

3. Mass Spectrometry (MS): [7]

  • Expected Fragmentation: The molecular ion peak [M]⁺ should be observed at m/z = 126. According to the nitrogen rule, a compound with an even number of nitrogen atoms should have an even molecular weight. Common fragmentation patterns for bicyclic amines involve α-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen atoms.

  • Protocol:

    • Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

    • Obtain the mass spectrum and identify the molecular ion peak.

    • Analyze the fragmentation pattern to support the proposed structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., N-substituted glycine, allyl-formyl precursor) reaction Intramolecular [3+2] Cycloaddition start->reaction methylation N-Methylation reaction->methylation purification Purification (Column Chromatography) methylation->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms final_product Characterized 5-Methyloctahydropyrrolo [3,4-b]pyrrole nmr->final_product ir->final_product ms->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-b]pyrrole scaffold is a conformationally constrained bicyclic diamine that has emerged as a privileged structure in medicinal chemistry. Its rigid framework and the presence of two modifiable nitrogen atoms make it an attractive core for the development of potent and selective ligands for various biological targets. Analogs of this scaffold have shown significant promise as therapeutic agents, particularly in the areas of neuroscience and oncology. The introduction of a methyl group at the 5-position to yield 5-methyloctahydropyrrolo[3,4-b]pyrrole can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules by altering lipophilicity, metabolic stability, and target binding affinity.

These application notes provide a detailed overview of the synthesis of the this compound scaffold and its analogs, with a focus on adaptable synthetic protocols. Furthermore, we explore the application of these scaffolds in the development of ligands for the histamine H3 receptor (H3R) and nicotinic acetylcholine receptors (nAChRs), both of which are important targets in drug discovery.

Synthetic Strategies

While specific literature on the synthesis of this compound is limited, the core octahydropyrrolo[3,4-b]pyrrole skeleton is accessible through several synthetic routes. The most prominent and stereoselective method involves an intramolecular [3+2] dipolar cycloaddition of an azomethine ylide. This approach offers a high degree of control over the stereochemistry of the final product. Another classical and versatile method for the synthesis of the pyrrole core, which can be a precursor to the saturated system, is the Paal-Knorr synthesis.

Strategy 1: Intramolecular Azomethine Ylide Cycloaddition

This elegant and highly stereospecific method involves the condensation of an N-substituted glycine with a chiral aldehyde to form an azomethine ylide, which then undergoes an intramolecular cycloaddition to furnish the octahydropyrrolo[3,4-b]pyrrole core.[1][2] The stereochemical outcome of the reaction is dictated by the chirality of the starting materials.

To synthesize the target molecule, this compound, sarcosine (N-methylglycine) can be employed as the amino acid component in this reaction.

Experimental Workflow for Intramolecular Azomethine Ylide Cycloaddition

G cluster_0 Preparation of Azomethine Ylide Precursor cluster_1 Cycloaddition and Product Formation start Start reagents N-substituted glycine (e.g., Sarcosine) + Chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine start->reagents condensation Condensation Reaction reagents->condensation ylide Formation of Azomethine Ylide Intermediate condensation->ylide cycloaddition Intramolecular [3+2] Cycloaddition ylide->cycloaddition product Formation of Octahydropyrrolo[3,4-b]pyrrole Derivative cycloaddition->product purification Purification (e.g., Chromatography) product->purification final_product Isolated Product purification->final_product

Caption: General experimental workflow for the synthesis of octahydropyrrolo[3,4-b]pyrrole derivatives via intramolecular azomethine ylide cycloaddition.

Strategy 2: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for constructing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. This reaction can be a key step in a multi-step synthesis of the saturated octahydropyrrolo[3,4-b]pyrrole system, where the resulting pyrrole is subsequently reduced. For the synthesis of a precursor to this compound, 2,5-hexanedione can be reacted with N-methyl-1,2-diaminoethane.

Experimental Workflow for Paal-Knorr Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction and Workup start Start reagents 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) + Primary Amine (e.g., N-methyl-1,2-diaminoethane) start->reagents solvent Solvent (e.g., Ethanol, Acetic Acid) reagents->solvent catalyst Catalyst (optional, e.g., Acid) reagents->catalyst heating Heating (Conventional or Microwave) solvent->heating catalyst->heating workup Reaction Workup (Quenching, Extraction) heating->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Isolated Pyrrole Product purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis of a substituted pyrrole.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of Octahydropyrrolo[3,4-b]pyrrole Derivatives via Intramolecular Azomethine Ylide Cycloaddition

This protocol is adapted from the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles.[1] To synthesize the 5-methyl analog, sarcosine would be used as the N-substituted glycine.

Materials:

  • Chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 equiv)

  • Sarcosine (N-methylglycine) (1.2 equiv)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 equiv) and sarcosine (1.2 equiv) in toluene is heated to reflux with azeotropic removal of water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data for Analogous Syntheses:

EntryN-Substituent (Glycine)Yield (%)
1Phenyl75
2Benzyl80
3Methyl (Sarcosine)Estimated high yield

Note: The yield for the methyl-substituted analog is extrapolated based on the high yields reported for other N-substituted glycines in the cited literature.

Protocol 2: General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol describes a general method for the synthesis of N-substituted pyrroles, which can be precursors to the target scaffold.

Materials:

  • 2,5-Hexanedione (1.0 equiv)

  • N-methyl-1,2-diaminoethane (1.0 equiv)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione (1.0 equiv) and N-methyl-1,2-diaminoethane (1.0 equiv) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Quantitative Data for Paal-Knorr Synthesis of various N-Aryl Pyrroles:

EntryAmineCatalystTemperature (°C)Time (h)Yield (%)
1AnilineAcetic AcidReflux285
2p-ToluidineAcetic AcidReflux288
3p-AnisidineAcetic AcidReflux2.590

Data adapted from generalized Paal-Knorr synthesis procedures.

Applications in Drug Discovery

The octahydropyrrolo[3,4-b]pyrrole scaffold is a versatile building block for constructing ligands targeting various receptors. Below are examples of its application in the development of antagonists for the histamine H3 receptor and ligands for nicotinic acetylcholine receptors.

Application 1: Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment and sleep-wake disorders.

Derivatives of the octahydropyrrolo[3,4-b]pyrrole scaffold have been shown to be potent H3R antagonists. For example, (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles have demonstrated high affinity for the human H3 receptor.

Histamine H3 Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Vesicle Neurotransmitter Vesicle (e.g., Histamine, Acetylcholine) Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Antagonist Octahydropyrrolo[3,4-b]pyrrole based Antagonist Antagonist->H3R Blocks G cluster_0 Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor Ion_channel Ion Channel Opening nAChR->Ion_channel Conformational Change Na_Ca_influx Na+/Ca2+ Influx Ion_channel->Na_Ca_influx Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Signal_transduction Downstream Signaling Cascades (e.g., CaM, PKA, MAPK) Na_Ca_influx->Signal_transduction Cellular_response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_response Signal_transduction->Cellular_response Ligand Octahydropyrrolo[3,4-b]pyrrole based Ligand (Agonist/Antagonist) Ligand->nAChR Binds

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Following a comprehensive review of scientific databases and literature, it has been determined that there are currently no published experimental protocols for the asymmetric synthesis of chiral 5-Methyloctahydropyrrolo[3,4-b]pyrrole. The exploration of this specific chiral diamine represents a novel area of investigation.

This document provides a conceptual framework and hypothetical protocols to guide researchers in the development of such a synthesis. The proposed strategy leverages established principles of asymmetric synthesis, including the use of chiral auxiliaries, to achieve stereocontrol.

Introduction: The Potential of Chiral this compound

The octahydropyrrolo[3,4-b]pyrrole scaffold is a bicyclic diamine structure. Chiral diamines are a cornerstone of asymmetric catalysis, frequently employed as ligands for metal catalysts to induce stereoselectivity in a wide array of chemical transformations. The introduction of a methyl group at the 5-position of this scaffold, as in this compound, has the potential to create a valuable new chiral ligand or building block for drug discovery. The rigid conformational structure of the bicyclic system, combined with the stereogenic centers, could offer unique stereochemical control in catalyzed reactions.

Conceptual Synthetic Strategy

The proposed asymmetric synthesis aims to construct the chiral octahydropyrrolo[3,4-b]pyrrole core via a diastereoselective alkylation of a chiral auxiliary-derivatized glycine equivalent, followed by cyclization and final N-methylation. This multi-step approach is designed to control the absolute stereochemistry of the bicyclic system.

A visual representation of the proposed workflow is provided below.

G cluster_0 Phase 1: Chiral Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Alkylation cluster_2 Phase 3: Cyclization and Auxiliary Removal cluster_3 Phase 4: Final N-Methylation A Chiral Oxazolidinone C N-Acylation A->C 1. n-BuLi 2. Bromoacetyl bromide B Bromoacetyl bromide B->C E Diastereoselective Alkylation C->E 1. NaHMDS 2. N-Allyl-N-benzylamine D N-Allyl-N-benzylamine D->E F Reductive Cyclization & Auxiliary Cleavage E->F 1. H2, Pd/C 2. LiAlH4 G Octahydropyrrolo[3,4-b]pyrrole (Chiral Intermediate) F->G H N-Methylation G->H Formaldehyde, NaBH(OAc)3 I Chiral 5-Methyloctahydropyrrolo [3,4-b]pyrrole (Target) H->I

Caption: Proposed workflow for the asymmetric synthesis.

Hypothetical Experimental Protocols

The following protocols are conceptual and should be optimized for experimental conditions.

Protocol 1: Synthesis of (R)-4-benzyl-3-(2-bromoacetyl)oxazolidin-2-one

This step involves the acylation of a commercially available Evans chiral auxiliary.[1][2]

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.6 M in hexanes, 1.05 equiv.) dropwise over 10 minutes. Stir for an additional 30 minutes at -78 °C.

  • In a separate flask, dissolve bromoacetyl bromide (1.1 equiv.) in anhydrous THF (0.5 M) and add this solution to the lithium salt suspension via cannula.

  • Allow the reaction to warm to 0 °C and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the title compound.

Protocol 2: Diastereoselective Alkylation

This key step establishes the stereochemistry of a precursor to the pyrrolidine ring.[1][3]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the product from Protocol 1 (1.0 equiv.) and anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv.) dropwise. Stir for 1 hour at -78 °C to form the sodium enolate.

  • In a separate flask, add N-allyl-N-benzylamine (1.2 equiv.) and dissolve in anhydrous THF.

  • Add the solution of N-allyl-N-benzylamine to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to separate the diastereomeric products.

Protocol 3: Reductive Cyclization and Auxiliary Cleavage

This protocol involves the formation of the bicyclic core and removal of the chiral auxiliary.

  • Dissolve the major diastereomer from Protocol 2 (1.0 equiv.) in methanol (0.1 M).

  • Add Palladium on carbon (10 wt. %, 0.1 equiv.).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon).

  • Stir vigorously at room temperature for 16 hours. This step reduces the allyl group and removes the benzyl protecting group.

  • Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate.

  • To a new flame-dried flask under argon, add lithium aluminum hydride (LiAlH₄, 3.0 equiv.) and anhydrous THF (0.2 M). Cool to 0 °C.

  • Dissolve the crude product from the hydrogenation step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours. This step reduces the amide and effects cyclization.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.

  • Concentrate the filtrate to yield the crude chiral octahydropyrrolo[3,4-b]pyrrole.

Protocol 4: N-Methylation

The final step is the selective methylation of the less sterically hindered secondary amine.[4][5]

  • Dissolve the crude product from Protocol 3 (1.0 equiv.) in dichloromethane (0.1 M).

  • Add aqueous formaldehyde (37 wt. %, 1.5 equiv.).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv.) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the final product, chiral this compound.

Hypothetical Data Presentation

The critical step for stereocontrol in the proposed synthesis is the diastereoselective alkylation (Protocol 2). The effectiveness of different chiral auxiliaries could be compared. The data presented below is hypothetical to illustrate how results could be summarized.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (dr)Yield (%)
(R)-4-benzyl-2-oxazolidinoneN-allyl-N-benzylamine95:585
(S)-4-isopropyl-2-oxazolidinoneN-allyl-N-benzylamine92:888
(R)-CamphorsultamN-allyl-N-benzylamine>98:282

Signaling Pathways and Logical Relationships

The logic of using a chiral auxiliary to induce stereoselectivity can be visualized. The auxiliary covalently attached to the substrate creates a chiral environment, directing the approach of the incoming reagent to one face of the enolate.

G cluster_0 Chiral Auxiliary Logic Start Achiral Substrate (Bromoacetyl Group) Attach Covalent Attachment Start->Attach Aux Chiral Auxiliary ((R)-Oxazolidinone) Aux->Attach Diastereomer Chiral Substrate-Auxiliary Adduct Attach->Diastereomer Enolate Formation of a Planar Enolate Diastereomer->Enolate Approach Facial Blockage by Auxiliary's Chiral Group Enolate->Approach Reaction Diastereoselective Reaction (Alkylation) Approach->Reaction Product Formation of New Stereocenter Reaction->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantiomerically Enriched Product Cleavage->Final Recycle Recovered Chiral Auxiliary Cleavage->Recycle

Caption: Logic diagram for chiral auxiliary-based synthesis.

Conclusion

While the asymmetric synthesis of chiral this compound has not been reported, this document provides a robust, conceptually sound starting point for its development. The proposed strategy, centered on a diastereoselective alkylation using a well-established chiral auxiliary, offers a plausible route to this novel compound. The provided hypothetical protocols and logical diagrams are intended to serve as a guide for researchers venturing into this new and promising area of asymmetric synthesis. Experimental validation and optimization will be crucial to realizing this synthesis.

References

Experimental protocols for using 5-Methyloctahydropyrrolo[3,4-b]pyrrole in assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Characterization of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a bicyclic amine whose biological activity is yet to be fully characterized. Its rigid, saturated heterocyclic structure is a common motif in pharmacologically active compounds, suggesting potential interactions with various biological targets such as G-protein coupled receptors (GPCRs), ion channels, or transporters. These application notes provide detailed protocols for the initial characterization of this compound's activity at a hypothetical Gαs-coupled GPCR, herein designated as "Target X". The following protocols describe methods to assess binding affinity and functional potency in cell-based systems.

Quantitative Data Summary

The following table summarizes hypothetical data obtained for this compound in the assays described below. This data is for illustrative purposes only and serves as an example of how to present experimental findings.

Assay TypeTargetParameterThis compoundControl Ligand
Radioligand BindingTarget XKᵢ (nM)12515
Functional (cAMP)Target XEC₅₀ (nM)35045
Functional (cAMP)Target X% Max Response85% (Agonist)100% (Agonist)

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for Target X by measuring its ability to compete with a known radioligand.

Materials:

  • HEK293 cells stably expressing Target X

  • Cell Scrapers

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA

  • Radioligand: [³H]-Control Ligand (specific activity ~80 Ci/mmol)

  • Test Compound: this compound

  • Non-specific binding control: High concentration of unlabeled Control Ligand (e.g., 10 µM)

  • 96-well filter plates (GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-Target X cells to ~90% confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

    • Resuspend the pellet in ice-cold Membrane Preparation Buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

    • Determine protein concentration using a Bradford or BCA assay. Aliquot and store membranes at -80°C.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add in triplicate:

      • 25 µL of Assay Buffer (for total binding)

      • 25 µL of 10 µM unlabeled Control Ligand (for non-specific binding)

      • 25 µL of each dilution of this compound.

    • Add 25 µL of [³H]-Control Ligand at a final concentration equal to its K₋ (e.g., 1 nM).

    • Add 50 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Harvest the membranes by rapid filtration onto the GF/C filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer.

    • Allow the filters to dry, add 50 µL of scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of 10 µM unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Functional Assay (Agonist Mode)

This protocol measures the ability of this compound to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels, which is characteristic of Gαs-coupled GPCR activation.

Materials:

  • HEK293 cells stably expressing Target X

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation Buffer: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor)

  • Test Compound: this compound

  • Control Agonist

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • White 96-well or 384-well assay plates

Protocol:

  • Cell Plating:

    • The day before the assay, seed HEK293-Target X cells into white-walled 96-well plates at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the control agonist in Stimulation Buffer.

    • Carefully remove the cell culture medium from the wells.

    • Add 50 µL of Stimulation Buffer to the wells designated for basal response.

    • Add 50 µL of each compound dilution to the appropriate wells, in triplicate.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit. This typically involves adding lysis reagents and detection antibodies/probes directly to the wells.

    • Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

  • Data Analysis:

    • Convert raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • Express the Eₘₐₓ as a percentage of the response achieved with the control agonist.

Diagrams

Gs_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Target X (GPCR) G_protein G Protein (αsβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion G_protein->AC 3. Gαs activates Ligand 5-Methyloctahydropyrrolo [3,4-b]pyrrole Ligand->GPCR 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Response (e.g., Gene Transcription) PKA->Response 6. Phosphorylation of downstream targets

Caption: Hypothetical Gαs signaling pathway for Target X.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Seed HEK293-Target X cells in 96-well plate D Remove media from cells A->D B Prepare serial dilutions of This compound E Add compound dilutions to cells B->E C Prepare Stimulation Buffer (with IBMX) C->E D->E F Incubate at 37°C for 30 minutes E->F G Lyse cells and add cAMP detection reagents F->G H Read plate (e.g., HTRF) G->H I Analyze data: Calculate EC₅₀ and Eₘₐₓ H->I

Caption: Workflow for the cAMP functional assay.

Screening_Cascade Start Compound Library Primary Primary Screen: Functional cAMP Assay (Single High Concentration) Start->Primary Hit_Val Hit Validation: Confirm activity Primary->Hit_Val  Active 'Hits' Inactive Inactive Compounds Primary->Inactive Inactive Dose_Resp Dose-Response: Determine EC₅₀ and Eₘₐₓ (cAMP Assay) Hit_Val->Dose_Resp Confirmed Secondary Secondary Assay: Radioligand Binding (Determine Kᵢ) Dose_Resp->Secondary Lead_Opt Lead Optimization Secondary->Lead_Opt

Caption: Example screening cascade for novel ligands.

Application Notes and Protocols for 5-Methyloctahydropyrrolo[3,4-b]pyrrole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a saturated bicyclic diamine scaffold. While it is commercially available and noted as a starting material for compounds targeting the central nervous system (CNS), such as potential antidepressants and analgesics, publicly available research on its direct incorporation into clinical candidates is limited.[1] However, the broader class of fused pyrrolidine ring systems is of significant interest in medicinal chemistry.

This document provides detailed application notes and protocols based on the established utility of the closely related octahydropyrrolo[3,4-c]pyrrole isomer, which has been successfully developed into potent and selective orexin-2 receptor antagonists.[2] This structural analog serves as a strong predictive model for the potential applications of the this compound scaffold. Additionally, potential applications as antimicrobial agents, based on derivatives of the [3,4-c] isomer, are discussed.

Application Note 1: Orexin-2 Receptor (OX2R) Antagonists for the Treatment of Insomnia

Background: The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin-1 and orexin-2), is a central regulator of wakefulness. Antagonism of orexin receptors, particularly OX2R, has been validated as an effective therapeutic strategy for promoting sleep.

Scaffold Application: The rigid, three-dimensional structure of the octahydropyrrolo[3,4-b]pyrrole core is an excellent starting point for building high-affinity ligands. Its two nitrogen atoms provide versatile handles for introducing substituents that can interact with key residues in the OX2R binding pocket. By analogy to the successful octahydropyrrolo[3,4-c]pyrrole series, the [3,4-b] isomer can be utilized as a central scaffold to develop selective OX2R antagonists for treating insomnia.[2]

Hypothetical Signaling Pathway Modulation:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin Orexin Peptide OX2R Orexin-2 Receptor (OX2R) Orexin->OX2R Binds Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (Neuronal Excitation) IP3->Ca_release Triggers Antagonist This compound Derivative (Antagonist) Antagonist->OX2R Blocks

Caption: Orexin peptide binding to OX2R activates Gq signaling, leading to neuronal excitation. A this compound-based antagonist blocks this binding, inhibiting the pathway and promoting sleep.

Quantitative Data (Analog-Based): Potency of Octahydropyrrolo[3,4-c]pyrrole Derivatives as Orexin Antagonists

The following table summarizes data for the analogous octahydropyrrolo[3,4-c]pyrrole scaffold, demonstrating its potential for achieving high potency and selectivity.[2]

Compound IDR1 GroupR2 GroupOX1 IC50 (nM)OX2 IC50 (nM)
1 5-chloro-pyridin-2-yl2-trifluoromethyl-pyrimidin-5-yl130011
2 5-fluoro-pyridin-2-yl2-trifluoromethyl-pyrimidin-5-yl110012
3 5-cyano-pyridin-2-yl2-trifluoromethyl-pyrimidin-5-yl140013
4 5-chloro-pyridin-2-yl2,4-dimethyl-thiazol-5-yl130025

Application Note 2: Potential Antimicrobial and Antimycobacterial Agents

Background: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Heterocyclic scaffolds, including pyrrolidines, are frequently found in potent antimicrobial compounds.

Scaffold Application: Derivatives of the related octahydropyrrolo[3,4-c]pyrrole scaffold have been synthesized and shown to possess antimicrobial and antimycobacterial activity. Specifically, the introduction of a thiazole ring, a known pharmacophore in antimicrobial drugs, onto the pyrrole core yielded compounds with micromolar activity. This suggests that this compound could serve as a valuable scaffold for developing new anti-infective agents.

Quantitative Data (Analog-Based): Antimicrobial Activity of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for derivatives of the analogous [3,4-c] scaffold against various microbial strains.

Compound IDM. tuberculosis H37Rv MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)C. albicans ATCC 10231 MIC (µg/mL)
4a 15.6262.512562.5
4b 7.8131.2562.531.25
4c 31.25125250125
4d 15.6262.512562.5

Experimental Protocols

General Drug Discovery Workflow:

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials synth Protocol 1: Scaffold Synthesis start->synth deriv Protocol 2: Library Generation synth->deriv purify Purification & Characterization deriv->purify assay Protocol 3: In Vitro Binding Assay purify->assay func_assay Functional Assays (e.g., Ca²⁺ Flux) assay->func_assay adme ADME/Tox Screening func_assay->adme sar SAR Analysis adme->sar sar->deriv Iterative Design invivo In Vivo Efficacy (e.g., Rodent Sleep Model) sar->invivo candidate Clinical Candidate invivo->candidate

Caption: A generalized workflow for drug discovery, from initial synthesis of the scaffold to the identification of a clinical candidate.

Protocol 1: Synthesis of Octahydropyrrolo[3,4-b]pyrrole Derivatives via Intramolecular [3+2] Dipolar Cycloaddition

This protocol is adapted from a method for synthesizing the core bicyclic system and is a plausible route for generating diverse derivatives.[3]

  • Formation of Azomethine Ylide Precursor:

    • To a solution of a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 equiv) in anhydrous toluene (0.1 M), add an N-substituted glycine (1.1 equiv).

    • Heat the mixture to reflux using a Dean-Stark apparatus for 2-4 hours to facilitate the condensation and removal of water, forming the intermediate azomethine ylide. Monitor the reaction by TLC.

  • Intramolecular Cycloaddition:

    • Once the formation of the precursor is complete, continue to heat the reaction mixture at reflux (approx. 110 °C) for 12-24 hours to promote the intramolecular [3+2] dipolar cycloaddition.

    • The reaction can be influenced by the addition of a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv), which may improve yields and reaction times.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiopure octahydropyrrolo[3,4-b]pyrrole derivative.

Protocol 2: General Procedure for Amide Coupling to the Pyrrolidine Nitrogen

This protocol is a representative method for derivatizing the scaffold, based on standard medicinal chemistry techniques used in the development of orexin antagonists.[2]

  • Reactant Preparation:

    • Dissolve the this compound scaffold (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a suitable carboxylic acid (1.05 equiv) and a peptide coupling agent such as HATU (1.1 equiv).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv), to the reaction mixture.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • If using DCM, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with ethyl acetate and perform the same washing procedure.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide derivative by flash chromatography or preparative HPLC.

Protocol 3: In Vitro Orexin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (IC₅₀) of newly synthesized compounds for the orexin-1 (OX1) and orexin-2 (OX2) receptors.

  • Membrane Preparation:

    • Use cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing either human OX1R or OX2R.

  • Assay Buffer:

    • Prepare an assay buffer consisting of 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4.

  • Competitive Binding:

    • In a 96-well plate, combine the cell membranes (5-10 µg protein per well), a radiolabeled orexin antagonist (e.g., [³H]-SB-674042) at a concentration near its Kd, and the test compound at varying concentrations (e.g., from 10 pM to 30 µM).

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration (e.g., 10 µM) of a known potent, unlabeled antagonist.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Detection and Analysis:

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (50 mM HEPES, pH 7.4).

    • Dry the filter plate and add a liquid scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate IC₅₀ values by non-linear regression analysis of the competition binding curves using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols: 5-Methyloctahydropyrrolo[3,4-b]pyrrole Derivatives for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold is a novel area of research with limited publicly available data directly linking it to CNS disorders. The following application notes and protocols are based on the pharmacological activities of structurally related pyrrolidine-fused and pyrrole-containing heterocyclic compounds and are intended to serve as a guide for the exploration of these novel derivatives in CNS drug discovery.

Introduction

The octahydropyrrolo[3,á-b]pyrrole core represents a rigid, three-dimensional scaffold that is of significant interest in medicinal chemistry. Its saturated, bicyclic nature allows for precise spatial orientation of substituents, making it an attractive framework for designing ligands that can interact with complex biological targets within the central nervous system (CNS). While direct studies on this compound derivatives for CNS applications are not extensively documented, the broader class of pyrrolidine-containing compounds has shown significant promise in modulating CNS targets.[1] This document outlines potential applications and detailed experimental protocols to guide the investigation of these novel derivatives for the treatment of CNS disorders.

Based on the activities of related structures, potential therapeutic applications for this compound derivatives could include:

  • Sigma-1 Receptor Modulation: The sigma-1 receptor is implicated in a variety of CNS disorders, including neurodegenerative diseases, depression, and neuropathic pain.[2]

  • Dopamine Reuptake Inhibition: Dopamine reuptake inhibitors are used in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).[3][4]

  • NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptor antagonists have therapeutic potential in the treatment of depression and neurodegenerative disorders.[5][6][7]

Data Presentation: Activity of Structurally Related Compounds

The following tables summarize the activity of various pyrrolidine and pyrrole-containing compounds at relevant CNS targets. This data can serve as a benchmark for evaluating the potential of novel this compound derivatives.

Table 1: Sigma-1 Receptor Ligands

Compound ClassSpecific Compound ExampleTargetAssay TypeActivity (Ki or IC50)Reference
Piperazine DerivativesHaloperidolSigma-1Radioligand Binding4.5 nM (IC50)
Amines(+)-PentazocineSigma-1Radioligand Binding3 nM (Ki)[2]
PiperidinesPD-144418Sigma-1Radioligand Binding18.9 nM (IC50)

Table 2: Dopamine Transporter (DAT) Inhibitors

Compound ClassSpecific Compound ExampleTargetAssay TypeActivity (Ki or IC50)Reference
PiperidinesGBR 12783DAT[³H]Dopamine Uptake8.1 mg/kg (ID₅₀)[8]
PhenyltropanesCocaineDAT[³H]Dopamine Uptake500 µM (for non-specific uptake)[8]
PiperazinesVanoxerineDATFluorescence-based Uptake1.15 µM (IC50)[9]

Table 3: NMDA Receptor Antagonists

Compound ClassSpecific Compound ExampleTargetAssay TypeActivity (Ki or IC50)Reference
ArylcyclohexylaminesKetamineNMDA ReceptorAnesthesia in mice~60 mg/kg (IP)[5]
DibenzocyclohepteneiminesDizocilpine (MK-801)NMDA ReceptorNot SpecifiedNot Specified[5]
Adamantane DerivativesMemantineNMDA ReceptorNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: General Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core

This protocol is a generalized procedure based on the intramolecular [3+2] dipolar cycloaddition.[10]

Materials:

  • N-substituted glycines

  • Chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines

  • Anhydrous toluene

  • Sodium sulfate

  • Base (e.g., triethylamine, optional)

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine in anhydrous toluene, add an equimolar amount of the N-substituted glycine.

  • Add anhydrous sodium sulfate to the reaction mixture to remove any traces of water.

  • If required, add a catalytic amount of a non-nucleophilic base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the octahydropyrrolo[3,4-b]pyrrole derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Protocol 2: In Vitro Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[2][11]

Materials:

  • Guinea pig liver membranes (as a source of sigma-1 receptors)[11]

  • [³H]-(+)-pentazocine (radioligand)[2]

  • Haloperidol (for non-specific binding determination)[11]

  • Test compounds (this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the following to each well:

    • Binding buffer

    • Guinea pig liver membrane preparation (typically 100-200 µg of protein per well)

    • [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 3 nM)[2]

    • Either the test compound at various concentrations, vehicle for total binding, or a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.

  • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Dopamine Transporter (DAT) Uptake Assay

This protocol outlines a fluorescence-based assay to measure the inhibition of dopamine uptake by the test compounds.[9]

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Fluorescence-based dopamine substrate (e.g., ASP+)

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Plate the hDAT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Initiate the uptake by adding the fluorescent dopamine substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.

  • Record the rate of fluorescence increase, which corresponds to the rate of dopamine uptake.

  • Determine the percentage of inhibition of dopamine uptake for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value for each test compound using non-linear regression analysis.

Protocol 4: Animal Model for Antidepressant Activity (Forced Swim Test)

This protocol describes the forced swim test in mice, a common behavioral model used to screen for antidepressant-like activity.[5]

Materials:

  • Male mice (e.g., C57BL/6)

  • Test compounds

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Forced swim test apparatus (a cylinder filled with water)

  • Video recording and analysis software

Procedure:

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into the cylinder of water (23-25°C).

  • Record the behavior of the mice for a 6-minute period.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[5]

  • At the end of the test, remove the mice from the water, dry them, and return them to their home cages.

  • Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

G cluster_0 Hypothetical Signaling Pathway for a Sigma-1 Receptor Agonist Ligand 5-Methyloctahydropyrrolo [3,4-b]pyrrole Derivative S1R Sigma-1 Receptor (ER) Ligand->S1R Binds and Stabilizes IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Potentiates Neuronal_Survival Neuronal Survival and Plasticity Ca_release->Neuronal_Survival Promotes

Caption: Hypothetical signaling pathway of a this compound derivative acting as a sigma-1 receptor agonist.

G cluster_1 Experimental Workflow for CNS Drug Discovery Synthesis Synthesis of Derivatives In_Vitro In Vitro Screening (Binding & Functional Assays) Synthesis->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->In_Vitro In_Vivo In Vivo Models (Behavioral & Efficacy Studies) Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: General experimental workflow for the discovery and development of novel CNS-active compounds.

G cluster_2 Logical Relationship for Compound Evaluation Scaffold 5-Methyloctahydropyrrolo [3,4-b]pyrrole Scaffold Potency High Target Potency? Scaffold->Potency Selectivity Good Selectivity Profile? Potency->Selectivity Yes Stop Stop or Redesign Potency->Stop No ADME Favorable ADME Properties? Selectivity->ADME Yes Selectivity->Stop No Efficacy In Vivo Efficacy? ADME->Efficacy Yes ADME->Stop No Proceed Proceed to Further Development Efficacy->Proceed Yes Efficacy->Stop No

Caption: Logical decision-making process for the evaluation of this compound derivatives.

References

Application of 5-Methyloctahydropyrrolo[3,4-b]pyrrole in antiviral research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial literature searches did not yield specific antiviral research data for 5-Methyloctahydropyrrolo[3,4-b]pyrrole. However, the broader class of pyrrolo[2,3-d]pyrimidine derivatives has been the subject of significant investigation for antiviral properties. This document focuses on a well-characterized example from this class, the non-nucleoside inhibitor 4-amino-7-[(2-methoxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine-5-thiocarboxamide (Compound 828) , and its analogs, as potent inhibitors of Human Cytomegalovirus (HCMV). These compounds demonstrate a unique mechanism of action, providing a valuable case study for researchers in antiviral drug development.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral activity and cytotoxicity of three non-nucleoside pyrrolo[2,3-d]pyrimidine analogs were evaluated against Human Cytomegalovirus (HCMV). The compounds, designated 828, 951, and 1028, were assessed using various methods, with the established anti-HCMV drug ganciclovir (GCV) as a comparator. The quantitative data are summarized in the table below.

CompoundAssay TypeIC₅₀ (µM)[1][2][3]Cytotoxicity (CC₅₀ in µM)[1][2][3]Cell Line for Cytotoxicity
828 (4-amino-7-[(2-methoxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine-5-thiocarboxamide)Plaque Reduction0.4>100Human Foreskin Fibroblasts (HFF)
ELISA1.932KB cells
DNA-DNA Hybridization1.3
951 (4-amino-7-(4-methoxybenzyl)pyrrolo[2,3-d]pyrimidine-5-thiocarboxamide)Plaque Reduction0.432HFF
ELISA0.432KB cells
1028 (5-cyano-4,6-diamino-7-(p-methylbenzyl)pyrrolo[2,3-d]pyrimidine)Plaque Reduction1.0>100HFF
>100KB cells
Ganciclovir (GCV) Plaque Reduction1.1>100HFF
ELISA>20>100KB cells
DNA-DNA Hybridization2.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. HCMV Plaque-Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

  • Cell Preparation: Human foreskin fibroblast (HFF) cells are seeded into 6-well plates and grown to confluence.

  • Viral Infection: The cell monolayers are infected with a specific number of plaque-forming units (PFU) of HCMV. The virus is allowed to adsorb to the cells for a designated period.

  • Compound Application: Following adsorption, the viral inoculum is removed. The cells are then overlaid with a medium (e.g., containing 0.5% methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Plates are incubated for a period that allows for plaque formation, typically 7-14 days for HCMV.[4]

  • Staining and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet). The viral plaques are then counted for each compound concentration.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[5]

2. Cytotoxicity Assay

This assay measures the toxicity of the compound to the host cells.

  • Cell Seeding: HFF or KB cells are seeded in 96-well plates.

  • Compound Incubation: The cells are exposed to serial dilutions of the test compound and incubated for a period similar to the antiviral assay.

  • Viability Assessment: Cell viability is assessed. A common method involves microscopic examination for any visible cytopathic effects.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is determined as the compound concentration that causes a 50% reduction in cell viability.

3. Time-of-Addition and Time-of-Removal Assays

These experiments help to identify the stage of the viral replication cycle that is inhibited by the compound.

  • Time-of-Addition:

    • HFF cells are infected with HCMV.

    • The test compound is added at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

    • The viral yield is determined after a full replication cycle. A reduction in viral yield indicates that the compound is effective at or after the time of its addition.

  • Time-of-Removal:

    • HFF cells are infected with HCMV in the presence of the test compound.

    • The compound is removed at various time points post-infection by washing the cells and adding fresh medium.

    • The viral yield is determined at the end of the replication cycle. If the viral yield is restored after removing the drug at a certain time point, it suggests the inhibitory event occurs before that time.[3]

Mechanism of Action

Time-of-addition and time-of-removal studies revealed that these non-nucleoside pyrrolopyrimidines inhibit HCMV replication at a stage before viral DNA synthesis, which is the target of ganciclovir.[1][2][3] The inhibitory action occurs after the initial adsorption of the virus to the host cell. This suggests that the compounds target a viral protein that is expressed early in the HCMV replication cycle.[1][2] Furthermore, the antiviral activity of these compounds was found to decrease with an increasing multiplicity of infection (MOI), indicating that they target a viral protein required in an MOI-dependent manner.[1][2]

Mandatory Visualization

G cluster_workflow Experimental Workflow: HCMV Plaque-Reduction Assay A Seed HFF cells in 6-well plates B Grow cells to confluence A->B C Infect cells with HCMV (e.g., 100 PFU/well) B->C D Allow viral adsorption C->D E Remove inoculum and add overlay medium with serial dilutions of test compound D->E F Incubate for 7-14 days E->F G Fix and stain cells F->G H Count plaques G->H I Calculate IC50 H->I

Caption: Workflow for determining antiviral activity using an HCMV plaque-reduction assay.

G cluster_moa Proposed Mechanism of Action in HCMV Replication Cycle cluster_inhibitors Points of Inhibition Adsorption 1. Viral Adsorption & Entry Early_Events 2. Early Events (Immediate-Early Protein Synthesis) Adsorption->Early_Events DNA_Synth 3. Viral DNA Synthesis Early_Events->DNA_Synth Late_Events 4. Late Events (Assembly & Egress) DNA_Synth->Late_Events Pyrrolo Pyrrolopyrimidines (e.g., Compound 828) Pyrrolo->Early_Events GCV Ganciclovir (GCV) GCV->DNA_Synth

Caption: Pyrrolopyrimidines inhibit HCMV at an early stage, prior to DNA synthesis.

References

Application Notes and Protocols for 5-Methyloctahydropyrrolo[3,4-b]pyrrole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic diamine that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of substituents, making it an attractive starting material for the development of novel therapeutic agents.[2] The presence of a tertiary amine, introduced by the N-methyl group, can significantly influence the physicochemical properties of derivative molecules, such as basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2] While detailed experimental data specifically for this compound are limited in publicly available literature, the methodologies applied to the parent scaffold, octahydropyrrolo[3,4-b]pyrrole, are readily adaptable.[1] This document outlines potential applications and provides generalized experimental protocols for the use of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄N₂[3][4][5]
Molecular Weight 126.20 g/mol [2][4]
CAS Number 132414-59-6[3][5]
Appearance Colorless volatile liquid[6]
Boiling Point (Predicted) 169.626 °C[4]
Density (Predicted) 0.97 g/cm³[4]
Storage Room temperature, sealed, dry[3][4]

Applications in Medicinal Chemistry

The octahydropyrrolo[3,4-b]pyrrole core and its derivatives are key components in the synthesis of various bioactive molecules.[1] The structural rigidity and the presence of two nitrogen atoms allow for the creation of diverse libraries of compounds targeting a range of biological macromolecules.[1][2]

1. Synthesis of G-Protein Coupled Receptor (GPCR) Ligands:

The scaffold is particularly useful in the development of ligands for GPCRs, such as histamine H3 receptor antagonists.[1] The constrained conformation of the bicyclic system can lead to high-affinity binding to receptor pockets. The N-methyl group in this compound can further modulate selectivity and pharmacokinetic properties.

2. Development of Ion Channel Modulators:

Derivatives of the related octahydropyrrolo[3,4-c]pyrrole have shown promise as modulators of ion channels, including nicotinic acetylcholine receptors (nAChR).[1] This suggests that this compound could also serve as a valuable scaffold for targeting these important proteins.

3. Building Block for Novel Drug Candidates:

The pyrrole nucleus is a fundamental component of many natural products and approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8][9] As a saturated and functionalized pyrrole derivative, this compound provides a unique three-dimensional starting point for the synthesis of novel drug candidates.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound, adapted from procedures for analogous compounds.[1] Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the secondary amine of the pyrrolidine ring.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl acetate/Hexanes).

Illustrative Yields for Analogous Reactions: Yields for acylation reactions on similar scaffolds can range from 70% to 95%, depending on the specific acylating agent and reaction conditions.

Protocol 2: Reductive Amination

This protocol allows for the introduction of a substituent on the secondary amine via reaction with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Illustrative Yields for Analogous Reactions: Reductive amination reactions typically provide moderate to high yields, often in the range of 60-90%.

Protocol 3: Boc Protection and Deprotection

For more complex syntheses, protection of the secondary amine may be necessary.

Boc Protection:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).

  • Stir at room temperature for 2-6 hours.

  • Work up the reaction as described in Protocol 1 to obtain the Boc-protected product.

Boc Deprotection:

  • Dissolve the N-Boc protected intermediate in a 4 M solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.[1]

  • Stir the mixture at room temperature for 1-4 hours.[1]

  • Monitor the reaction by TLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the deprotected amine salt.[1]

Visualizations

General Synthetic Pathway for Functionalization

G cluster_acylation N-Acylation cluster_amination Reductive Amination cluster_protection Protection/Deprotection start This compound acylation N-Acylated Derivative start->acylation RCOCl, Et3N amination N-Alkylated Derivative start->amination R'CHO, STAB boc_protected N-Boc Protected Intermediate start->boc_protected Boc2O, Et3N deprotected Deprotected Amine boc_protected->deprotected HCl/Dioxane or TFA G dissolve Dissolve starting material in anhydrous DCM add_base Add Et3N and cool to 0°C dissolve->add_base add_acyl Add acylating agent add_base->add_acyl react Stir at room temperature add_acyl->react quench Quench with NaHCO3 react->quench extract Separate and wash organic layer quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Functionalization of the 5-Methyloctahydropyrrolo[3,4-b]pyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold is a promising bicyclic diamine for the development of novel therapeutics, particularly for central nervous system disorders, due to its rigid, three-dimensional structure. This document provides detailed application notes and protocols for the chemical functionalization of this core, enabling the exploration of its structure-activity relationships (SAR) and the development of new drug candidates. While specific experimental data for the functionalization of this exact core is limited in publicly available literature, the following protocols are based on well-established synthetic methodologies for the modification of secondary amines.

Overview of Functionalization Strategies

The this compound core possesses a secondary amine at the 2-position, which is the primary site for functionalization. The tertiary amine at the 5-position is generally less reactive. Key functionalization strategies include:

  • N-Acylation: Introduction of an acyl group to the secondary amine, forming an amide linkage. This is a common strategy to introduce a wide variety of substituents.

  • N-Alkylation: Introduction of an alkyl group to the secondary amine. This can be achieved through reductive amination or reaction with alkyl halides.

  • N-Arylation: Formation of a nitrogen-aryl bond, often through transition metal-catalyzed cross-coupling reactions.

These modifications allow for the systematic variation of steric and electronic properties, which is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following are detailed, illustrative protocols for the functionalization of the this compound core. Researchers should adapt these protocols based on the specific reactivity of their chosen substrates and reagents.

General N-Acylation Protocol

This protocol describes the coupling of a carboxylic acid to the secondary amine of the this compound core using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar), add HATU (1.2 mmol) and DIPEA (2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-acylated product.

General N-Alkylation Protocol (Reductive Amination)

This protocol details the introduction of an alkyl group via reductive amination with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in anhydrous DCM (15 mL), add a catalytic amount of acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) to yield the N-alkylated product.

Data Presentation

The following tables present illustrative quantitative data for the functionalization of the this compound core. These are representative examples and actual results may vary.

Table 1: N-Acylation of this compound

EntryCarboxylic AcidCoupling ReagentSolventTime (h)Yield (%)
1Benzoic AcidHATUDMF685
24-Chlorobenzoic AcidHATUDMF882
3Acetic AcidHATUDMF491
4Phenylacetic AcidHATUDMF688

Table 2: N-Alkylation of this compound via Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeSTABDCM478
24-FluorobenzaldehydeSTABDCM575
3CyclohexanoneSTABDCE865
4IsobutyraldehydeSTABDCM382

Visualization of Workflows

The following diagrams illustrate the general workflows for the functionalization and subsequent biological evaluation of the this compound core.

experimental_workflow_functionalization cluster_synthesis Synthesis & Functionalization Start 5-Methyloctahydropyrrolo [3,4-b]pyrrole Core Functionalization N-Acylation or N-Alkylation Start->Functionalization Reagents & Conditions Purification Column Chromatography Functionalization->Purification Characterization NMR, MS, HPLC Purification->Characterization Library Library of Functionalized Compounds Characterization->Library

Caption: General workflow for the synthesis and functionalization of the this compound core.

logical_relationship_drug_discovery Scaffold 5-Methyloctahydropyrrolo [3,4-b]pyrrole Scaffold Diversity Chemical Diversity (N-Acylation, N-Alkylation) Scaffold->Diversity Screening High-Throughput Screening Diversity->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Logical workflow for drug discovery utilizing the functionalized this compound core.

Application Notes and Protocols: Computational Docking Studies of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold is a promising heterocyclic amine structure for the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its rigid bicyclic system allows for precise orientation of substituents, making it an attractive candidate for rational drug design. Computational docking is a powerful in silico method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[2][3] This document provides detailed protocols and application notes for conducting computational docking studies on this compound and its derivatives, aiding in the virtual screening and lead optimization phases of drug discovery.

Data Presentation: Illustrative Docking Results

While specific experimental binding data for this compound against various targets is not extensively available in public literature, the following tables represent typical quantitative data generated from a computational docking study. These values are for illustrative purposes and are based on studies of structurally related pyrrole derivatives.[4][5]

Table 1: Illustrative Binding Affinity of this compound Derivatives Against a Hypothetical Kinase Target.

Compound IDDerivative SubstitutionBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Key Interacting Residues
LIGAND-01Unsubstituted-7.52.5GLU-85, LYS-33, PHE-145
LIGAND-022-phenyl-8.90.45PHE-145, LEU-132, ASP-144
LIGAND-033-chloro-phenyl-9.50.18PHE-145, VAL-20, ASP-144
LIGAND-044-methoxy-phenyl-9.20.29LYS-33, PHE-145, SER-83
ControlKnown Inhibitor-10.10.08PHE-145, ASP-144, LYS-33

Table 2: Comparison of Docking Scores Across Different Therapeutic Targets.

Target ClassPDB IDLigand IDDocking Score (kcal/mol)Predicted Interactions
Kinase2EXMLIGAND-03-9.5Hydrogen Bond, Hydrophobic
GPCR4LDELIGAND-03-8.2Hydrophobic, Ionic
Ion Channel6W7ALIGAND-03-7.9Hydrophobic, van der Waals
Protease6LU7LIGAND-03-8.5Hydrogen Bond, Pi-Cation

Experimental Protocols

The following protocols outline a generalized workflow for performing molecular docking studies. This methodology is a composite of standard practices in the field using widely available software.[3][6][7]

Protocol 1: Preparation of the Target Protein Receptor
  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Ensure the structure has a good resolution and, if possible, is co-crystallized with a ligand.[8]

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization software (e.g., Biovia Discovery Studio, UCSF Chimera, PyMOL).[9]

    • Remove all non-essential molecules, including water molecules, ions, and co-factors that are not critical for binding.[7]

    • If the protein is a multimer, retain only the chain that contains the binding site of interest.[10]

  • Prepare the Receptor:

    • Use a protein preparation tool (e.g., the Protein Preparation Wizard in Schrödinger Maestro, or AutoDockTools).[9][11]

    • Add polar hydrogen atoms, as they are crucial for defining hydrogen bonds.[12]

    • Assign partial charges to each atom using a force field (e.g., Kollman charges).[13]

    • Repair any missing side chains or loops in the protein structure.[10]

  • Save the Prepared Receptor: Save the processed protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).[9]

Protocol 2: Preparation of the this compound Ligand
  • Obtain Ligand Structure:

    • Draw the 2D structure of the this compound ligand or its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Alternatively, retrieve the structure from a chemical database like PubChem.[14]

  • Convert to 3D and Optimize:

    • Convert the 2D structure into a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[15]

  • Prepare the Ligand for Docking:

    • Load the 3D structure into a preparation tool (e.g., AutoDockTools, LigPrep).

    • Add Gasteiger partial charges to the ligand atoms.[16]

    • Define the rotatable bonds (torsions) to allow for conformational flexibility during docking.[14]

  • Save the Prepared Ligand: Save the final ligand structure in the appropriate format for the docking software (e.g., PDBQT).

Protocol 3: Molecular Docking and Analysis
  • Define the Binding Site (Grid Generation):

    • Identify the active site of the target protein. This can be inferred from the position of a co-crystallized ligand or through binding site prediction software.

    • Define a grid box that encompasses the entire binding pocket. This box specifies the search space for the docking algorithm.[9]

  • Run the Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the receptor's binding site.[2]

    • The software will generate multiple possible binding poses of the ligand and calculate a binding affinity score for each.[17]

  • Analyze the Docking Results:

    • Binding Affinity: The primary metric is the binding affinity or docking score, typically in kcal/mol. More negative values indicate stronger predicted binding.[18]

    • Pose Analysis: Visually inspect the top-ranked binding poses using molecular graphics software.[19] Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the protein residues.[20]

    • Clustering: Group similar binding poses into clusters to understand the most favorable binding modes.[21]

    • Validation (Redocking): If a co-crystallized ligand is available, redock it into the binding site. The protocol is considered valid if the software can reproduce the experimental pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[5]

Mandatory Visualizations

Diagram 1: Computational Docking Workflow

G cluster_0 Preparation Stage cluster_1 Docking Stage cluster_2 Analysis Stage PDB 1. Obtain Protein Structure (PDB) PDB_Prep 3. Receptor Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligand_2D 2. Obtain Ligand Structure (2D) Ligand_3D 4. Ligand Preparation (Energy Minimization, Define Torsions) Ligand_2D->Ligand_3D Grid 5. Define Binding Site (Grid Box) PDB_Prep->Grid Docking 6. Run Docking Simulation Ligand_3D->Docking Grid->Docking Analysis 7. Analyze Results (Binding Energy, Poses) Docking->Analysis Visualization 8. Visualize Interactions (H-bonds, Hydrophobic) Analysis->Visualization Report 9. Generate Report Visualization->Report

Caption: A generalized workflow for computational molecular docking.

Diagram 2: Role of Docking in Drug Discovery

G cluster_discovery Discovery Phase cluster_insilico In Silico Optimization cluster_invitro Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID V_Screen Virtual Screening Hit_ID->V_Screen Docking Molecular Docking (Lead Identification) V_Screen->Docking Lead_Opt Lead Optimization (ADMET Prediction) Docking->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Testing Synthesis->In_Vitro In_Vivo In Vivo Testing In_Vitro->In_Vivo Clinical Clinical Trials (Phase I-III) In_Vivo->Clinical

Caption: The role of molecular docking in the drug discovery pipeline.

References

Application Notes and Protocols for the In Vitro Evaluation of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature did not contain specific in vitro evaluation data for 5-Methyloctahydropyrrolo[3,4-b]pyrrole at the time of this writing. The following application notes and protocols are based on the evaluation of structurally related octahydropyrrolopyrrole compounds and general principles of in vitro pharmacological profiling. The provided data, pathways, and specific experimental conditions are illustrative and intended to serve as a template for experimental design.

Introduction

The octahydropyrrolo[3,4-b]pyrrole scaffold is a key structural motif found in various biologically active compounds. Related isomers, such as octahydropyrrolo[3,4-c]pyrroles and octahydropyrrolo[2,3-b]pyrroles, have shown potent and selective activity as orexin-2 (OX2) receptor antagonists and dopamine D3 receptor antagonists, respectively[1][2]. This suggests that this compound and its derivatives are promising candidates for targeting G-protein coupled receptors (GPCRs) and may have therapeutic potential in neuroscience and other areas.

These notes provide a framework for the initial in vitro characterization of this compound compounds, focusing on primary target engagement, functional activity, and preliminary safety and liability assessment.

Data Presentation: Illustrative Quantitative Data

Effective lead optimization requires the systematic collection and comparison of quantitative data. The following tables are templates for organizing typical results from in vitro assays.

Table 1: Receptor Binding Affinity Profile

This table summarizes the binding affinity of a test compound at primary targets and a panel of common off-targets to assess selectivity.

Compound IDTargetAssay TypeKᵢ (nM)
5-Me-OHPP-001 Dopamine D3Radioligand Binding15.2
Dopamine D2Radioligand Binding> 10,000
Orexin-2 (OX2)Radioligand Binding850.7
hERGRadioligand Binding> 10,000
5-HT₂ₐRadioligand Binding2,340

Table 2: In Vitro Functional Activity

This table presents the functional potency and efficacy of a compound at its primary biological target.

Compound IDTargetAssay TypeParameterValue
5-Me-OHPP-001 Dopamine D3cAMP InhibitionIC₅₀ (nM)45.8
% Inhibition (Eₘₐₓ)98%
Orexin-2 (OX2)Calcium FluxIC₅₀ (nM)1,250
% Inhibition (Eₘₐₓ)75%

Table 3: Preliminary Safety and Metabolic Profile

This table outlines key in vitro ADME-Tox parameters.

Compound IDAssay TypeCell LineParameterValue
5-Me-OHPP-001 CytotoxicityHEK293CC₅₀ (µM)> 50
Metabolic StabilityHuman Liver Microsomest₁/₂ (min)25
CYP InhibitionCYP3A4IC₅₀ (µM)> 20

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are standard protocols for the assays listed above.

Radioligand Binding Assay for Dopamine D3 Receptor

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: [³H]-Spiperone (specific activity ~90 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (dissolved in DMSO).

  • Glass fiber filters (GF/C) and a cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Thaw frozen cell membranes and homogenize in ice-cold membrane preparation buffer.

  • Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 20-40 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of 10 µM Haloperidol (non-specific binding), or 50 µL of test compound at various concentrations.

  • Add 50 µL of [³H]-Spiperone to all wells at a final concentration of ~0.2 nM.

  • Add 100 µL of the membrane suspension to initiate the reaction.

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the assay by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ from the concentration-response curve and calculate the Kᵢ using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D3 Receptor (Antagonist Mode)

Objective: To measure the ability of test compounds to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D3 receptor and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase).

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Dopamine D3 receptor agonist: Quinpirole.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or similar).

  • Test compounds (dissolved in DMSO).

Procedure:

  • Plate cells in a 96-well or 384-well plate and incubate for 24 hours.

  • Replace the culture medium with assay medium.

  • Add test compounds at various concentrations and incubate for 15-30 minutes at 37°C.

  • Add Quinpirole at a concentration corresponding to its EC₈₀ to stimulate the receptor.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the response against the log of the test compound concentration to determine the IC₅₀ value.

Cell Viability (Cytotoxicity) Assay

Objective: To assess the general cytotoxicity of the test compounds.

Materials:

  • HEK293 or HepG2 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT or resazurin-based viability reagent (e.g., CellTiter-Blue®).

  • Test compounds (dissolved in DMSO).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Add the viability reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration that causes 50% reduction in cell viability).

Visualizations (Graphviz)

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Signaling Pathway

The octahydropyrrolopyrrole scaffold may interact with GPCRs like the dopamine D3 receptor, which typically signals through the Gαi subunit to inhibit adenylyl cyclase.

G_protein_signaling cluster_membrane Cell Membrane receptor Dopamine D3 Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts compound 5-Me-OHPP-001 (Antagonist) compound->receptor Blocks dopamine Dopamine (Agonist) dopamine->receptor Activates atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response (Inhibited) pka->response Phosphorylates

Caption: Hypothetical signaling pathway for a D3 receptor antagonist.

Experimental Workflow

This diagram illustrates a typical workflow for the in vitro screening of a novel compound.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_decision Decision primary_binding Target Binding Assay (e.g., Dopamine D3) primary_functional Functional Assay (e.g., cAMP) primary_binding->primary_functional Active Hit selectivity Selectivity Panel (e.g., D2, 5-HT₂ₐ) primary_functional->selectivity adme_tox In Vitro ADME-Tox (Cytotoxicity, Microsomal Stability) selectivity->adme_tox Selective Hit go_nogo Go / No-Go for In Vivo adme_tox->go_nogo Good Profile start Test Compound (5-Me-OHPP-001) start->primary_binding

Caption: General workflow for in vitro compound evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole.

Troubleshooting Guide

Q1: I am experiencing low yields in my synthesis of this compound. What are the potential causes and how can I improve the yield?

Low yields can stem from several factors, including sub-optimal reaction conditions, instability of intermediates, and purification losses. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Temperature: Excessively high temperatures can lead to the degradation of starting materials or the product. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to optimize the temperature for your specific synthetic route.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can negatively impact the yield.

    • Catalyst: The choice and concentration of the catalyst, if applicable, are critical. For syntheses analogous to the Paal-Knorr reaction, overly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1] Consider using a milder acid catalyst or adjusting the pH.

  • Starting Material Quality: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions and lower the overall yield.[2]

  • Purification: The product may be challenging to isolate. Optimize your purification method (e.g., column chromatography, crystallization) to minimize losses.[1]

Q2: I am observing a significant amount of a major byproduct in my reaction mixture. How can I identify and minimize its formation?

Byproduct formation is a common challenge in pyrrolidine synthesis.

  • Common Byproducts: In related pyrrole syntheses like the Paal-Knorr method, the most common byproduct is the corresponding furan, which arises from the acid-catalyzed cyclization of the 1,4-dicarbonyl precursor without the amine.[1]

  • Minimizing Furan Formation:

    • Control Acidity: Maintain a pH above 3 to disfavor furan formation.[1]

    • Use Excess Amine: Employing a slight excess of the amine can shift the equilibrium towards the desired pyrrole product.

  • Characterization: Use analytical techniques such as NMR, MS, and IR spectroscopy to identify the structure of the byproduct. Understanding the byproduct's identity will provide insights into the competing reaction pathways and help devise a strategy to suppress them.

Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1]

  • Causes: This is typically caused by excessively high temperatures or highly acidic conditions.[1]

  • Solutions:

    • Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of polymerization.

    • Use a Milder Catalyst: If applicable, switch to a milder acid catalyst or consider running the reaction under neutral conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges related to stereochemistry in the synthesis of this compound?

The octahydropyrrolo[3,4-b]pyrrole scaffold is a rigid bicyclic diamine, and the introduction of a methyl group at the 5-position introduces a chiral center.[3] Controlling the stereochemistry at this and other potential chiral centers is a significant challenge.

  • Diastereoselectivity: The relative stereochemistry of the substituents on the bicyclic ring system needs to be controlled. This often requires the use of stereoselective synthetic methods, chiral auxiliaries, or asymmetric catalysis.

  • Enantioselectivity: If a specific enantiomer is desired, an enantioselective synthesis or a resolution of the racemic mixture will be necessary.

Strategies to address these challenges include asymmetric synthesis, the use of chiral catalysts, and substrate-controlled reactions.[4]

Q2: Are there alternative synthetic routes to the pyrrolo[3,4-b]pyrrole core that I can consider?

Yes, several methods for constructing the pyrrolo[3,4-b]pyrrole core have been reported in the literature, often for related structures. These can be adapted for the synthesis of the 5-methyl derivative. Some common strategies include:

  • Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of N-alkenyl tethered aldehydes with α-amino acids via the formation of azomethine ylides.[5]

  • Domino Reactions: Domino reactions of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters have been used to prepare polyhydrogenated pyrrolo[3,4-b]pyrroles.[5]

  • Multicomponent Reactions: One-pot cascade processes, such as the Ugi-3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration sequence, have been employed for the synthesis of pyrrolo[3,4-b]pyridin-5-ones, a related scaffold.[6][7]

Q3: How does the N-methyl group in this compound influence its properties and reactivity?

The presence of the methyl group at the 5-position can significantly influence the physicochemical and pharmacological properties of the molecule.

  • Basicity and Lipophilicity: The tertiary amine introduced by the N-methyl group affects the basicity and lipophilicity of the compound, which are critical parameters for drug development.[8]

  • Metabolic Stability: The methyl group can alter the metabolic stability of the molecule.[3][8]

  • Binding Interactions: The steric and electronic effects of the methyl group can influence how the molecule interacts with its biological target.[3]

Data Summary

While specific quantitative data for the synthesis of this compound is limited in publicly available literature, the following table summarizes typical reaction parameters for related pyrrole syntheses that can serve as a starting point for optimization.

ParameterPaal-Knorr Synthesis[1][2]Van Leusen Synthesis[2]Hantzsch Synthesis[2]
Key Reactants 1,4-Dicarbonyl, Primary Amineα,β-Unsaturated Carbonyl, TosMICβ-Ketoester, α-Haloketone, Amine
Typical Solvent Acetic Acid, EthanolTHFEthanol
Catalyst/Base Weak Acid (e.g., Acetic Acid)Strong Base (e.g., NaH)Weak Base
Typical Temperature Reflux0°C to Room TemperatureModerate Temperature
Common Issues Furan byproduct, PolymerizationSide reactions of TosMICN-alkylation vs. C-alkylation

Experimental Protocols

Protocol: General Paal-Knorr Synthesis of a Substituted Pyrrole

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[2]

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the solution.[1] A slight excess of the amine is often used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conditions Investigate Reaction Conditions Start->Check_Conditions Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Purification Optimize Purification Protocol Start->Optimize_Purification Temp Temperature Optimization Check_Conditions->Temp Time Reaction Time Optimization Check_Conditions->Time Catalyst Catalyst/pH Adjustment Check_Conditions->Catalyst Impurities Impurities causing side reactions? Check_Purity->Impurities Losses Significant product loss during purification? Optimize_Purification->Losses Solution Improved Yield Temp->Solution Time->Solution Catalyst->Solution Impurities->Solution Losses->Solution

Caption: Troubleshooting workflow for addressing low reaction yields.

Byproduct_Formation_Troubleshooting Start Significant Byproduct Formation Identify the byproduct structure (NMR, MS) Furan Is it a Furan byproduct? (Common in Paal-Knorr type synthesis) Start->Furan yes Other Other Byproduct Investigate alternative side reactions Start->Other no Control_pH Control Acidity (pH > 3) Furan->Control_pH Excess_Amine Use Excess Amine Furan->Excess_Amine Modify_Conditions Modify Reaction Conditions (Temp, Catalyst) Other->Modify_Conditions End Minimized Byproduct Formation Control_pH->End Excess_Amine->End Modify_Conditions->End

Caption: Logical steps for troubleshooting byproduct formation.

References

Improving yield and purity of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS No. 132414-59-6).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy is the reductive amination of a suitable 1,4-dicarbonyl precursor. This approach involves the condensation of the dicarbonyl compound with an amine, followed by reduction of the resulting intermediate to form the saturated bicyclic pyrrolidine system.[4][5] An alternative is the Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions, to form the pyrrole ring, which would then require subsequent reduction to yield the saturated octahydropyrrolo[3,4-b]pyrrole structure.[6][7][8][9]

Q2: What are the primary challenges and potential side reactions in this synthesis?

The main challenges include achieving high diastereoselectivity, preventing the formation of byproducts, and managing difficult purifications. Side reactions can include the formation of incompletely cyclized products, enamines, or polymeric tars, especially under harsh conditions like excessively high temperatures or strongly acidic pH.[10] In Paal-Knorr type syntheses, reaction conditions must be carefully controlled, as a pH below 3 can favor the formation of furan byproducts instead of the desired pyrrole intermediate.[7]

Q3: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] TLC is useful for observing the consumption of starting materials and the appearance of the product spot. LC-MS provides more definitive information by confirming the mass of the desired product and identifying potential intermediates or byproducts.

Q4: What are the recommended purification techniques for this compound?

As a bicyclic amine, this compound can be challenging to purify via standard silica gel chromatography due to its basicity.[11] Recommended methods include:

  • Column Chromatography: Using an amine-functionalized silica gel or treating standard silica with a tertiary amine (e.g., triethylamine) in the mobile phase can prevent streaking and improve separation.[11][12]

  • Acid-Base Extraction: This classic technique can be used to separate the basic amine product from non-basic impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.

Q5: Which analytical methods are used to confirm the structure and purity?

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods. While extensive experimental data is not widely published, the expected characteristics would be:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. 2D NMR experiments (COSY, HSQC, HMBC) would be critical for complete structural assignment.[1]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 126.20, corresponding to its molecular weight.[1][2][3]

  • Infrared (IR) Spectroscopy: The IR spectrum would confirm the absence of C=O and C=N stretches and show characteristic C-N stretching vibrations.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of this compound. What are the potential causes and solutions?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity of starting materials, especially the 1,4-dicarbonyl precursor and the amine. Impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions: The reaction may be sensitive to temperature, pH, and reaction time. Overly acidic conditions (pH < 3) can favor furan formation in Paal-Knorr approaches.[7] For reductive aminations, the choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is critical.[10]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may improve the yield.

Troubleshooting Logic for Low Yield

G start Low Yield Detected check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pure purify_reagents Action: Purify or Replace Starting Materials check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions (Temp, Time, pH) reagents_ok->check_conditions purify_reagents->check_conditions conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Optimal optimize_conditions Action: Systematically Vary Temp, Time, Catalyst, pH check_conditions->optimize_conditions Sub-optimal check_atmosphere Was Reaction Run Under Inert Atmosphere? conditions_ok->check_atmosphere end_point Re-evaluate Results optimize_conditions->end_point run_inert Action: Rerun Reaction Under N2 or Ar check_atmosphere->run_inert No check_atmosphere->end_point Yes run_inert->end_point

Caption: Troubleshooting workflow for diagnosing low product yield.

Issue 2: Formation of Dark, Tarry Mixture

Question: My reaction mixture has turned into a dark, tarry substance that is difficult to work with and purify. Why is this happening?

Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the product itself.[10] This is commonly caused by:

  • Excessively High Temperatures: Lowering the reaction temperature and extending the reaction time may prevent polymerization.

  • Highly Acidic Conditions: Strong acids can catalyze side reactions. Using a milder acid catalyst or running the reaction under neutral conditions can lead to a cleaner reaction profile.[10]

Issue 3: Difficulty in Purification

Question: I am having trouble purifying the crude product. TLC shows multiple spots, and column chromatography results in significant product loss or poor separation.

Answer: Bicyclic amines are notoriously difficult to purify on standard silica.

  • Tailing on Silica Gel: The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface, causing streaking and poor separation.[11] To mitigate this, add a small amount of triethylamine (~1-2%) to your eluent or use a pre-treated, amine-functionalized silica column.[11][12]

  • Multiple Products: The multiple spots could be unreacted starting materials, byproducts, or different stereoisomers of the product. Consider an initial acid-base workup to remove non-basic impurities before attempting chromatography. For separating stereoisomers, you may need to optimize your chromatography system with different solvent combinations or consider specialized chiral chromatography.

Illustrative Data Tables

Disclaimer: The following data is illustrative and intended to demonstrate potential effects of varying experimental parameters. Actual results may vary.

Table 1: Hypothetical Effect of Temperature on Yield and Purity

EntryTemperature (°C)Reaction Time (h)Crude Yield (%)Purity by NMR (%)
160244585
280126892
310086588 (tar observed)

Table 2: Illustrative Comparison of Purification Methods

MethodStarting Purity (%)Final Purity (%)Recovery Rate (%)Notes
Standard Silica Column859040Significant product loss and tailing observed.
Amine-Treated Silica Column859675Good separation with minimal tailing.
Vacuum Distillation859865Effective for thermally stable compounds.
Acid-Base Extraction859285Good for removing non-basic impurities.

Experimental Protocols (Illustrative)

Protocol: Reductive Amination Synthesis

This protocol describes a hypothetical synthesis of this compound from a suitable diketone precursor.

Synthetic Workflow Diagram

G A 1. Combine Diketone Precursor & Methylamine in Methanol B 2. Stir at Room Temp (Intermediate Formation) A->B C 3. Cool to 0°C & Add NaBH4 B->C D 4. Reaction Quench (e.g., with Water) C->D E 5. Solvent Evaporation & Crude Product Extraction D->E F 6. Purification (e.g., Column Chromatography) E->F G Final Product: 5-Methyloctahydropyrrolo [3,4-b]pyrrole F->G

Caption: Illustrative workflow for the synthesis of the target compound.

  • Reagent Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in methanol. Add a solution of methylamine (1.2 eq) dropwise while stirring.

  • Reaction: Stir the mixture at room temperature for 2 hours to allow for the formation of the intermediate iminium ion. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on amine-treated silica gel.

Purification Workflow Diagram

G start Crude Product in Organic Solvent wash Wash with Brine start->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate column Purify by Column Chromatography (Amine-Treated Silica) concentrate->column pure_product Pure Product column->pure_product

Caption: General workflow for the purification of the crude product.

References

Technical Support Center: Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the octahydropyrrolo[3,4-b]pyrrole scaffold?

A1: The most prevalent and versatile method for constructing the octahydropyrrolo[3,4-b]pyrrole core is through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition.[1][2][3][4] This typically involves the reaction of an azomethine ylide, generated in situ, with a suitable dipolarophile, such as a maleimide derivative.[2][5]

Q2: How is the azomethine ylide precursor for this synthesis typically generated?

A2: Azomethine ylides are often generated in situ from the condensation of an α-amino acid ester (like methyl glycinate) with an aldehyde or ketone.[2] Another common method is the thermal or metal-catalyzed ring-opening of a substituted aziridine. For the synthesis of the unsubstituted octahydropyrrolo[3,4-b]pyrrole core, an azomethine ylide can be formed from the reaction of sarcosine (N-methylglycine) and a carbonyl compound, which then reacts with a dipolarophile.

Q3: What are the key factors influencing the stereochemical outcome of the 1,3-dipolar cycloaddition?

A3: The stereoselectivity of the 1,3-dipolar cycloaddition is a critical aspect of the synthesis. The formation of endo or exo products is influenced by factors such as the choice of catalyst (often metal-based), the solvent, the reaction temperature, and the nature of the substituents on both the dipole and the dipolarophile.[2][4] Metal catalysis, in particular, can be employed to tune the diastereoselectivity of the cycloaddition.[4]

Q4: Are there alternative synthetic strategies for constructing the pyrrolo[3,4-b]pyrrole system?

A4: Yes, while 1,3-dipolar cycloaddition is common, other strategies exist. These include domino reactions, such as the reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters to form hexahydropyrrolo[3,4-b]pyrroles.[5] Additionally, intramolecular cyclization strategies have been employed for related structures.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired this compound
Possible Cause Suggested Solution
Inefficient Azomethine Ylide Formation Ensure the reaction conditions for the in-situ generation of the azomethine ylide are optimal. This includes the choice of solvent, temperature, and the effective removal of water if the ylide is formed from the condensation of an amine and an aldehyde.
Decomposition of Reactants or Intermediates Azomethine ylides can be unstable. Ensure the cycloaddition is performed promptly after the ylide generation. The dipolarophile, N-methylmaleimide, should be pure, as impurities can lead to side reactions.
Suboptimal Reaction Temperature The temperature for 1,3-dipolar cycloadditions can be critical. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to decomposition. Experiment with a temperature gradient to find the optimal condition.
Catalyst Inactivity If a metal catalyst is used to promote the cycloaddition, ensure its activity is not compromised. Use fresh, properly stored catalyst and consider inert atmosphere techniques if the catalyst is air or moisture sensitive.
Problem 2: Formation of Multiple Products and Purification Difficulties
Possible Cause Suggested Solution
Lack of Stereoselectivity (Formation of Endo/Exo Isomers) The formation of both endo and exo diastereomers is a common challenge in 1,3-dipolar cycloadditions.[2][4] To enhance diastereoselectivity, screen different metal catalysts (e.g., Ag(I), Cu(I)) and chiral ligands. Varying the solvent polarity and reaction temperature can also influence the stereochemical outcome.
Side Reactions of N-Methylmaleimide N-methylmaleimide can undergo self-polymerization or other side reactions under certain conditions. Add the N-methylmaleimide slowly to the reaction mixture containing the azomethine ylide to maintain a low concentration and minimize side reactions.
Formation of Byproducts from Ylide Rearrangement Azomethine ylides can potentially undergo rearrangements or react with themselves. Optimizing the reaction conditions to favor the intermolecular cycloaddition over these side pathways is crucial. This can sometimes be achieved by adjusting the rate of addition of the reactants.
Incomplete Reaction or Presence of Starting Materials Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, a gentle increase in temperature or the addition of more catalyst (if applicable) might be necessary.

Summary of Potential Side Products and Impurities

Side Product / Impurity Potential Origin Analytical Signature (Hypothetical)
Exo-diastereomer of the productLack of stereocontrol in the 1,3-dipolar cycloaddition.Different retention time in chromatography (HPLC/GC) and distinct NMR spectrum compared to the desired endo-product.
Polymerized N-methylmaleimideSelf-reaction of the dipolarophile.Insoluble material or broad, unresolved peaks in NMR.
Products from azomethine ylide self-condensationDimerization or oligomerization of the unstable ylide intermediate.Higher molecular weight species detectable by MS.
Unreacted starting materialsIncomplete reaction.Presence of signals corresponding to starting materials in NMR or peaks in LC-MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This is a generalized protocol based on common methods for similar structures and should be optimized for specific laboratory conditions.

Step 1: In-situ Generation of the Azomethine Ylide

  • To a solution of sarcosine (N-methylglycine) (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere, add paraformaldehyde (1.1 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the azomethine ylide. The reaction progress can be monitored by the amount of water collected.

Step 2: 1,3-Dipolar Cycloaddition

  • Once the azomethine ylide formation is complete, cool the reaction mixture to the desired cycloaddition temperature (this may range from room temperature to reflux, depending on the desired stereoselectivity and reaction rate).

  • Add a solution of N-methylmaleimide (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture over a period of 1-2 hours.

  • Stir the reaction mixture at the chosen temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

Step 3: Reduction of the Dicarbonyl Intermediate

  • After the cycloaddition is complete, remove the solvent under reduced pressure.

  • Dissolve the crude cycloadduct in a suitable solvent (e.g., THF, diethyl ether).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours until the reduction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solids and wash thoroughly with the reaction solvent.

  • Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography on silica gel or alumina.

Visualizations

Side_Reactions_in_5_Methyloctahydropyrrolo_3_4_b_pyrrole_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products and Byproducts Sarcosine Sarcosine Azomethine_Ylide Azomethine Ylide Sarcosine->Azomethine_Ylide + Paraformaldehyde - H2O Paraformaldehyde Paraformaldehyde Paraformaldehyde->Azomethine_Ylide N_Methylmaleimide N-Methylmaleimide Cycloadduct Dicarbonyl Cycloadduct N_Methylmaleimide->Cycloadduct Exo_Isomer Exo-Diastereomer N_Methylmaleimide->Exo_Isomer Maleimide_Polymer Polymerized N-Methylmaleimide N_Methylmaleimide->Maleimide_Polymer Polymerization Azomethine_Ylide->Cycloadduct + N-Methylmaleimide (1,3-Dipolar Cycloaddition) Azomethine_Ylide->Exo_Isomer + N-Methylmaleimide (Exo-addition) Ylide_Dimer Ylide Dimerization Product Azomethine_Ylide->Ylide_Dimer Self-Condensation Target_Product This compound Cycloadduct->Target_Product Reduction (e.g., LiAlH4) Exo_Isomer->Target_Product May co-exist

References

Optimization of reaction conditions for 5-Methyloctahydropyrrolo[3,4-b]pyrrole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the functionalization of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. This bicyclic diamine is a valuable scaffold in medicinal chemistry for the development of novel therapeutics.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization sites on the this compound scaffold?

The primary sites for functionalization are the two secondary amine positions. The relative reactivity of these amines can be influenced by steric hindrance and the electronic environment. The N-methyl group introduces a tertiary amine which can influence the physicochemical properties of the molecule.[1]

Q2: I am observing low yields in my N-acylation reaction. What are the potential causes and solutions?

Low yields in N-acylation reactions can stem from several factors:

  • Inadequate base: The choice and amount of base are crucial. Ensure a suitable base (e.g., triethylamine, diisopropylethylamine) is used in sufficient excess to neutralize the acid generated during the reaction.

  • Steric hindrance: The bicyclic structure may present steric challenges. Consider using less bulky acylating agents or alternative coupling reagents that are less sensitive to steric hindrance.

  • Reaction temperature: The reaction may require heating to overcome activation energy barriers. Conversely, excessive heat can lead to degradation. Optimization of the reaction temperature is recommended.

  • Moisture: Acylating agents are often sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am getting a mixture of mono- and di-functionalized products. How can I improve the selectivity for the mono-functionalized product?

Achieving mono-functionalization can be challenging due to the presence of two reactive secondary amines. Here are some strategies to enhance selectivity:

  • Stoichiometry control: Carefully control the stoichiometry of the electrophile, using a slight deficiency or a 1:1 molar ratio relative to the this compound.

  • Protecting groups: Employ an orthogonal protecting group strategy. Protect one amine, functionalize the other, and then deprotect.

  • Reaction conditions: Lowering the reaction temperature and slow, dropwise addition of the electrophile can favor mono-functionalization.

Q4: My purification process is difficult, and I am seeing multiple spots on my TLC plate. What can I do?

Purification challenges often arise from side reactions or incomplete reactions.

  • Reaction monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

  • Side reaction investigation: The presence of multiple spots could indicate side reactions. Consider common side reactions for amines, such as oxidation or reaction with solvents.

  • Chromatography optimization: For column chromatography, experiment with different solvent systems (e.g., gradients of methanol in dichloromethane with a small amount of ammonium hydroxide to improve peak shape for amines) to achieve better separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the functionalization of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst or reagents.Verify the activity of catalysts and the purity of reagents.
Incorrect reaction temperature.Optimize the temperature. Some reactions may require initial cooling followed by warming to room temperature or heating.
Poor solubility of starting materials.Choose a solvent system in which all reactants are soluble. Sonication may help to dissolve starting materials.
Formation of Side Products Reaction temperature is too high.Lower the reaction temperature and monitor the reaction closely.
Presence of oxygen or moisture.Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Use dry solvents and reagents.
Reactivity of the solvent.Ensure the solvent is inert to the reactants and reaction conditions.
Inconsistent Reaction Outcomes Variability in starting material quality.Ensure consistent purity of the this compound starting material.
Inconsistent reaction setup.Standardize the reaction setup, including glassware, stirring speed, and heating method.

Data Presentation

Table 1: Optimization of N-Alkylation Reaction Conditions
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile801265
2Benzyl bromideCs₂CO₃DMF601878
3Ethyl bromoacetateNaHCO₃THF252455
4Ethyl bromoacetateDIPEADichloromethane252472
Table 2: Screening of Coupling Reagents for Amide Bond Formation
EntryCarboxylic AcidCoupling ReagentAdditiveSolventYield (%)
1Benzoic acidHATUDIPEADMF92
2Benzoic acidHBTUDIPEADMF88
3Acetic acidEDC/HOBtNMMDichloromethane85
4Acetic acidT3PPyridineEthyl Acetate90

Experimental Protocols

General Protocol for N-Acylation
  • To a solution of this compound (1.0 eq) in dry dichloromethane (0.1 M) under a nitrogen atmosphere, add a suitable base such as triethylamine (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Reductive Amination
  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as methanol or dichloroethane (0.1 M).

  • Add a reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq), in portions to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Visualizations

experimental_workflow start Start dissolve Dissolve 5-Methyloctahydropyrrolo [3,4-b]pyrrole in Solvent start->dissolve add_reagents Add Reagents (e.g., Electrophile, Base) dissolve->add_reagents reaction Reaction under Controlled Conditions add_reagents->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node End characterize->end_node troubleshooting_guide start Low Yield or No Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Potential Cause optimize_temp Optimize Reaction Temperature start->optimize_temp Potential Cause change_solvent Change Solvent or Increase Solubility start->change_solvent Potential Cause side_products Side Products Observed? check_reagents->side_products optimize_temp->side_products change_solvent->side_products lower_temp Lower Reaction Temperature side_products->lower_temp Yes purification_issue Purification Difficulty side_products->purification_issue No inert_atmosphere Use Inert Atmosphere lower_temp->inert_atmosphere inert_atmosphere->purification_issue optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes success Problem Resolved purification_issue->success No optimize_chromatography->success

References

Overcoming solubility issues with 5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-methyloctahydropyrrolo[3,4-b]pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds. Initial steps should focus on understanding the physicochemical properties of your specific derivative. As these are often basic compounds, solubility is expected to be pH-dependent.[1][2] We recommend performing a preliminary pH-solubility profile to determine if solubility increases at lower pH values. Concurrently, you can explore the use of co-solvents.

Q2: What are the most common formulation strategies to enhance the solubility of these derivatives for in vitro assays?

A2: For in vitro assays, several strategies can be employed. The use of co-solvents like DMSO is common, but it's crucial to be aware of their potential effects on the assay.[3] Other effective approaches include the use of cyclodextrins to form inclusion complexes, or surfactants to create micellar formulations.[4][5] For derivatives that are weak bases, pH adjustment of the assay buffer to a more acidic range can significantly improve solubility.[1]

Q3: Can structural modification of my this compound derivative improve its solubility?

A3: Yes, structural modifications can have a profound impact on solubility. Introducing polar functional groups, such as hydroxyl or amino groups, can increase aqueous solubility. Additionally, strategies to disrupt crystal lattice energy, such as reducing molecular planarity and symmetry, can also be effective.[6] However, any modification must be carefully considered to avoid negatively impacting the compound's biological activity.

Q4: Are there specific analytical techniques recommended for determining the solubility of these compounds?

A4: The shake-flask method followed by a suitable analytical technique like HPLC or UV-Vis spectroscopy is the gold standard for determining thermodynamic solubility.[7] For higher throughput screening of solubility in various conditions (e.g., different pH values or co-solvent concentrations), kinetic solubility assays using methods like nephelometry can be employed.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: The this compound derivative precipitates out of solution upon addition to an aqueous buffer for a biological assay.

Troubleshooting Steps:

  • Verify pH: As basic compounds, the solubility of these derivatives is highly pH-dependent.[1][2] Ensure the pH of your buffer is in a range where your compound is sufficiently soluble. A lower pH will likely increase solubility.

  • Introduce a Co-solvent: Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and add it to the aqueous buffer. Be mindful of the final co-solvent concentration to avoid assay interference.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: Experiment with different types of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[4]

    • Surfactants: Incorporate a biocompatible surfactant (e.g., Polysorbate 80) to aid in solubilization through micelle formation.[4]

  • Sonication: Briefly sonicate the final solution to aid in the dissolution of any small particles.

Issue 2: Inconsistent Results in Biological Assays

Problem: Variability in experimental results is observed across different batches of experiments, potentially due to solubility issues.

Troubleshooting Steps:

  • Standardize Solution Preparation: Ensure a consistent and well-documented protocol for preparing your compound solutions. This includes the source and purity of the compound, the type and concentration of any co-solvents or excipients, the pH of the final solution, and the mixing/equilibration time.

  • Monitor for Precipitation: Visually inspect all solutions for any signs of precipitation before use. If possible, quantify the concentration of the dissolved compound in your final assay medium to confirm it is at the desired level.

  • Evaluate Compound Stability: The compound may be degrading in the assay medium. Assess the stability of your derivative under the specific experimental conditions (e.g., temperature, light exposure, and duration of the experiment).

  • Consider Kinetic vs. Thermodynamic Solubility: For screening assays, kinetic solubility might be sufficient. However, for dose-response curves and more quantitative studies, ensuring the compound is thermodynamically soluble is crucial for accurate results.[7]

Data Presentation

Table 1: Predicted Solubility of a Representative this compound Derivative in Various Solvents
SolventPredicted Solubility CategoryRationale
Water (pH 7.4)LowAs a bicyclic amine, the compound is expected to be a weak base with limited solubility at neutral pH.
Water (pH 4.0)Moderate to HighProtonation of the amine groups at acidic pH should significantly increase aqueous solubility.[1][2]
Phosphate Buffered Saline (PBS, pH 7.4)LowSimilar to water at neutral pH.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent capable of dissolving a wide range of organic molecules.
EthanolModerateA polar protic solvent that can interact with the amine groups.
MethanolModerate to HighSimilar to ethanol, but often a better solvent for polar compounds.
AcetonitrileModerateA polar aprotic solvent.
Dichloromethane (DCM)HighA non-polar organic solvent, likely to be effective for the hydrophobic core.

Note: This table presents predicted solubility based on the general properties of bicyclic amines and pyrrole derivatives. Actual solubility should be determined experimentally.

Table 2: Effect of pH on the Aqueous Solubility of a Hypothetical Basic this compound Derivative (pKa ≈ 8.5)
pHPredicted Solubility (µg/mL)Expected Predominant Species
2.0> 1000Diprotonated
4.0500 - 1000Monoprotonated/Diprotonated
6.050 - 100Monoprotonated/Neutral
7.41 - 10Neutral/Monoprotonated
9.0< 1Neutral

Note: These are hypothetical values to illustrate the expected trend for a basic compound. Experimental determination is necessary for specific derivatives.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a this compound derivative in an aqueous buffer.

Materials:

  • This compound derivative (solid)

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Calibrated standards of the compound

Methodology:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials and place them on a shaker/rotator in a temperature-controlled environment.

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) by comparing the response to a calibration curve prepared with known concentrations of the compound.[7]

Protocol 2: Preparation of a Cyclodextrin-Based Formulation for In Vitro Testing

Objective: To prepare a stock solution of a poorly soluble this compound derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD) for improved aqueous solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., deionized water or cell culture medium)

  • Vortex mixer

  • Sonicator

Methodology:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

  • Add the solid this compound derivative to the HP-β-CD solution to achieve the desired final concentration.

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the mixture for 10-15 minutes to aid in the formation of the inclusion complex.

  • Visually inspect the solution for clarity. If any particulate matter remains, the solution can be filtered through a 0.22 µm filter.

  • This stock solution can then be diluted as needed for the in vitro assay.

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubilization Solubilization Strategies cluster_assay Assay Preparation & Execution start Poorly Soluble Derivative stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock ph_adjust pH Adjustment (for basic compounds) stock->ph_adjust cosolvent Co-solvent Addition stock->cosolvent cyclodextrin Cyclodextrin Complexation stock->cyclodextrin surfactant Surfactant Micellization stock->surfactant dilution Dilute to Final Concentration in Assay Buffer ph_adjust->dilution cosolvent->dilution cyclodextrin->dilution surfactant->dilution incubation Incubate with Biological System dilution->incubation readout Measure Biological Response incubation->readout

Figure 1. Experimental workflow for solubilizing this compound derivatives for in vitro assays.

signaling_pathway_d3 cluster_receptor Dopamine D3 Receptor Signaling dopamine Dopamine d3r Dopamine D3 Receptor dopamine->d3r Activates gi Gi/o Protein d3r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inhibition of downstream Downstream Cellular Effects pka->downstream Modulates derivative 5-Methyloctahydropyrrolo[3,4-b] pyrrole Derivative (Antagonist) derivative->d3r Blocks

Figure 2. Proposed mechanism of action for a this compound derivative as a Dopamine D3 receptor antagonist.

troubleshooting_logic start Precipitation Observed in Aqueous Buffer check_ph Is the compound a weak base? start->check_ph lower_ph Lower the buffer pH check_ph->lower_ph Yes use_cosolvent Add a co-solvent (e.g., DMSO) check_ph->use_cosolvent No/pH change insufficient reassess Re-evaluate solubility lower_ph->reassess use_excipient Use a solubilizing excipient (Cyclodextrin or Surfactant) use_cosolvent->use_excipient Still precipitates or co-solvent interferes with assay use_cosolvent->reassess Soluble use_excipient->reassess fail Consider structural modification or alternative formulation reassess->fail Still insoluble

Figure 3. A logical workflow for troubleshooting precipitation issues with this compound derivatives.

References

Stability problems of 5-Methyloctahydropyrrolo[3,4-b]pyrrole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methyloctahydropyrrolo[3,4-b]pyrrole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a saturated bicyclic tertiary amine, in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As with many amine-containing compounds, extreme pH conditions and elevated temperatures can accelerate degradation.

Q2: What is the expected behavior of this compound in acidic and basic solutions?

A2: Saturated amines are generally considered stable across a range of pH values. However, in strongly acidic or basic solutions, particularly at elevated temperatures, hydrolysis of the pyrrolo[3,4-b]pyrrole core may occur over time. It is crucial to establish the optimal pH range for your specific application and storage conditions through stability studies.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the tertiary amine nitrogen atoms in the this compound structure are potential sites for oxidation. Exposure to atmospheric oxygen or the presence of oxidizing agents in the solution can lead to the formation of N-oxides or other oxidative degradation products. It is advisable to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Q4: How should I store solutions of this compound to ensure maximum stability?

A4: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C or frozen at -20 °C), protected from light, and under an inert atmosphere. The choice of solvent and buffer system will also play a significant role in stability. It is recommended to use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time

Possible Cause: Chemical degradation of this compound in solution.

Troubleshooting Steps:

  • Review Storage Conditions: Verify that the solution has been stored at the recommended temperature, protected from light, and under an inert atmosphere.

  • pH Measurement: Measure the pH of the solution. Significant deviations from the optimal pH range can accelerate degradation.

  • Forced Degradation Study: To understand the degradation profile, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help identify the primary degradation pathways.

  • Analytical Method Verification: Ensure that the analytical method used to determine the concentration is stability-indicating, meaning it can separate the intact compound from its degradation products.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This information can provide initial clues about the nature of the degradation products (e.g., oxidation, hydrolysis).

  • Investigate Degradation Pathways: Based on the molecular weights and the known reactivity of tertiary amines, propose potential degradation pathways. Common degradation pathways for similar N-heterocyclic compounds include N-oxidation and ring cleavage.

  • Optimize Chromatographic Method: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve better separation and resolution of the parent compound and its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water with pH adjustment).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Screening: Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values.

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of both polar and non-polar compounds.

  • Detector Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of this compound.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using the samples generated from the forced degradation study.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°CData to be filledData to be filled
Base Hydrolysis0.1 M NaOH24 hours60°CData to be filledData to be filled
Oxidation3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Thermal (Solid)-24 hours105°CData to be filledData to be filled
Photolytic (UV)254 nmSpecifyRoom TempData to be filledData to be filled
Photolytic (Vis)FluorescentSpecifyRoom TempData to be filledData to be filled

Note: The percentage of degradation and the number of degradation products are placeholders and should be populated with experimental data.

Visualizations

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (105°C, Solid) Prep->Thermal Photo Photolytic Stress (UV/Vis Light) Prep->Photo Analysis Stability-Indicating HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify & Quantify Degradation Products Analysis->Evaluation Pathway Elucidate Degradation Pathways Evaluation->Pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acid/Base) Parent This compound N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidizing Agents (e.g., H2O2) Ring_Cleavage Ring-Opened Products Parent->Ring_Cleavage Strong Acid/Base + Heat

Caption: Potential degradation pathways.

Technical Support Center: Crystallization of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the crystallization of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. As specific crystallization data for this compound is limited in public literature, the guidance provided is based on established principles for the crystallization of bicyclic amines and other small organic molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is separating as an oil during crystallization ("oiling out"). What should I do?

A1: "Oiling out" occurs when the compound separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[1][2] This often happens if the solution is cooled too quickly or is too concentrated, or if the boiling point of the solvent is higher than the melting point of the solute.[2][3]

Here are several strategies to address this issue:

  • Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent to decrease the concentration before attempting to cool it again.[2]

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.[4][5]

  • Change Solvent System: The choice of solvent is critical. If oiling out persists, try a different solvent or a mixed solvent system. Sometimes, using a solvent with a lower boiling point can resolve the issue.[3][6]

  • Use a Seed Crystal: If you have a small amount of solid material, adding a "seed crystal" to the slightly cooled, saturated solution can provide a nucleation site and encourage crystal growth over oil formation.[1][7]

Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.

Here are some techniques to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystals to form.[7][8]

  • Introduce a Seed Crystal: Add a tiny crystal of the solid compound to the solution to initiate crystallization.[8] If no solid is available, you can dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[8]

  • Reduce the Solvent Volume: It's possible too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[2][8]

  • Use a Colder Bath: If a standard ice-water bath is ineffective, try a salt-ice bath to achieve lower temperatures.[7]

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield can be caused by several factors, primarily using too much solvent or premature filtration.

  • Minimize Solvent Usage: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]

  • Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate for dissolved product. Dipping a glass rod into the mother liquor and allowing the solvent to evaporate can reveal if a significant amount of residue remains. If so, you can try to recover more product by evaporating some of the solvent and cooling again.[2]

  • Ensure Complete Cooling: Make sure the crystallization flask is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 10-20 minutes) before filtration to maximize the precipitation of the solid.[9]

Q4: How do I choose an appropriate solvent for this compound?

A4: The ideal crystallization solvent is one in which your compound is very soluble when hot but has low solubility when cold. For an amine like this compound, a range of solvents could be effective. A systematic approach is best.

  • Start with Small-Scale Tests: Test the solubility of a few milligrams of your compound in a small volume (e.g., 0.5 mL) of different solvents at room temperature and then upon heating.

  • Consider Polarity: Amines are polar molecules. Polar solvents like alcohols (ethanol, methanol) or even water might be good starting points. Non-polar solvents like hexane are less likely to be good single solvents but may be useful as the "insoluble" component in a mixed-solvent system.[10]

  • Try Mixed Solvents: If no single solvent is ideal, use a miscible solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. A few drops of the good solvent should then clarify the solution, which can then be cooled.[9] Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[6]

  • Consider Salt Formation: For amines that are difficult to crystallize as the free base, converting them to a salt (e.g., a hydrochloride salt by adding HCl) can significantly improve their crystallization properties.[1][11]

Data Presentation: Solvent Selection Guide

PolaritySolventBoiling Point (°C)Notes on Use for Amines
Very Polar Water100Good for polar compounds; may be used in a mixed system with an alcohol.[11]
Methanol65A common polar solvent, often effective for amines.
Ethanol78A versatile and less volatile alcohol than methanol.[11]
Medium Polarity Acetonitrile82Can be effective for compounds with aromatic rings or moderate polarity.[12]
Acetone56A good solvent for many organic compounds, but its low boiling point provides a smaller temperature range for crystallization.
Ethyl Acetate77A moderately polar solvent often used in a mixed system with a non-polar solvent like hexane.[6]
Dichloromethane (DCM)40A common solvent, but its high volatility and low boiling point can be challenging for crystallization.
Non-Polar Toluene111Good for less polar compounds; can sometimes promote good crystal growth.[11]
Diethyl Ether35Often used as the "poor" solvent in a mixed system; very low boiling point.
Hexane / Heptane69 / 98Very non-polar; typically used as the "poor" solvent (anti-solvent) in a mixed-solvent system.[11]

Experimental Protocols

Protocol: General Crystallization Procedure for this compound

This protocol outlines a general method for developing a crystallization procedure for a research compound where conditions are not yet optimized.

  • Solvent Selection:

    • Place ~20-30 mg of the crude this compound into a small test tube.

    • Add a potential solvent (e.g., ethanol) dropwise at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Remove from heat and allow to cool to room temperature, then place in an ice bath. Observe for crystal formation. An ideal solvent will show high solubility when hot and low solubility when cold.

    • Repeat this test with a variety of solvents from the table above to identify a suitable candidate or a miscible solvent pair.

  • Crystallization:

    • Place the bulk of the crude material into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Swirl the flask to aid dissolution.

    • Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

    • If the solution is colored with impurities, you may consider a hot filtration step or treatment with activated charcoal at this stage.[5]

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities on the crystal surfaces.

    • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

    • Transfer the crystals to a watch glass or weighing paper and allow them to air dry completely or dry in a vacuum oven.

Mandatory Visualization

Below is a troubleshooting workflow for the crystallization process.

G start Start: Dissolve Compound in Min. Hot Solvent cool Cool Solution Slowly start->cool oiling_out Does Compound 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals by Filtration crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oil Troubleshoot: Oiling Out oiling_out->troubleshoot_oil Yes end End: Pure Crystals collect->end scratch 1. Scratch Flask troubleshoot_no_crystals->scratch seed 2. Add Seed Crystal scratch->seed reduce_solvent 3. Reduce Solvent Volume & Re-cool seed->reduce_solvent reduce_solvent->cool reheat_add_solvent 1. Reheat & Add More Solvent troubleshoot_oil->reheat_add_solvent slower_cooling 2. Ensure Slower Cooling reheat_add_solvent->slower_cooling change_solvent 3. Try Different Solvent/System slower_cooling->change_solvent change_solvent->start

Caption: Troubleshooting workflow for crystallization experiments.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound derivatives.

Issue 1: Overlapping and Complex Multiplets in the Aliphatic Region

Question: My ¹H NMR spectrum of a this compound derivative shows a crowded region of complex, overlapping multiplets between 1.5 and 3.5 ppm, making it impossible to assign specific protons. How can I resolve these signals?

Answer:

This is a common challenge with the rigid bicyclic structure of the octahydropyrrolo[3,4-b]pyrrole core. The diastereotopic nature of the methylene protons and restricted bond rotation lead to complex spin systems.

Recommended Solutions:

  • 2D NMR Spectroscopy: The most effective approach is to use two-dimensional NMR experiments.

    • COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, helping to trace the connectivity of the spin systems within the pyrrolidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, which is invaluable for assigning protons based on the more resolved ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can help in assigning quaternary carbons and piecing together the molecular fragments.

    • TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a coupled spin system, which is useful for differentiating between the protons on the two different rings.

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and simplify the multiplets.

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, methanol-d₄). Sometimes, changing the solvent can induce differential shifts in proton resonances, resolving some overlap.

Issue 2: Broad or Disappearing N-H Proton Signals

Question: The N-H proton signal in my spectrum is very broad, or in some cases, not visible at all. How can I confirm its presence and chemical shift?

Answer:

Broadening of N-H signals is common and can be due to several factors including intermediate rates of chemical exchange with residual water or other exchangeable protons, and quadrupolar broadening from the ¹⁴N nucleus.

Recommended Solutions:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Exchangeable protons like N-H (and O-H) will be replaced by deuterium, causing the signal to disappear. This is a definitive way to identify the N-H peak.

  • Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.

  • Use of Anhydrous Solvents: Ensure your deuterated solvent is as dry as possible to minimize exchange with water.

  • ¹H-¹⁵N HMBC/HSQC: If your compound is ¹⁵N-labeled, or if you can detect the natural abundance ¹⁵N, a ¹H-¹⁵N HSQC or HMBC experiment will definitively show the correlation to the nitrogen and thus identify the attached proton. This is a highly sensitive alternative to direct ¹⁵N NMR.

Issue 3: Ambiguous Stereochemistry at the Bridgehead and Substituent Positions

Question: I have synthesized a derivative and I am unsure about the relative stereochemistry (cis/trans) at the ring junction and the orientation of a substituent. How can NMR help determine this?

Answer:

The rigid bicyclic nature of these compounds makes them ideal for stereochemical analysis using Nuclear Overhauser Effect (NOE) experiments.

Recommended Solutions:

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space correlations between protons that are close to each other (typically < 5 Å).

    • A cross-peak between two protons in a NOESY/ROESY spectrum indicates that they are on the same face of the molecule.

    • For example, a NOE correlation between the methyl protons at position 5 and a proton at one of the bridgehead carbons would help to establish their relative orientation.

  • Analysis of Coupling Constants (J-values): The magnitude of the ³J(H,H) coupling constant is related to the dihedral angle between the two protons via the Karplus equation. By carefully measuring coupling constants from a well-resolved ¹H spectrum or from a COSY spectrum, you can infer the dihedral angles and thus the stereochemical relationships.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shift ranges for the this compound core?

A1: While specific, experimentally determined data for the parent compound is not widely available, we can predict ranges based on similar saturated heterocyclic systems.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-CH₃2.2 - 2.835 - 45The methyl group on the nitrogen.
Bridgehead C-H2.8 - 3.560 - 70Protons at the fusion of the two rings.
Ring CH₂1.5 - 3.245 - 60Methylene protons of the pyrrolidine rings. These will be complex due to diastereotopicity.
N-H1.0 - 4.0 (variable)-Often broad and its position is highly dependent on solvent and concentration.

Q2: My spectrum has more signals than I expect for my compound. What are the likely causes?

A2: The presence of extra peaks can arise from several sources.

  • Impurities: The most common cause is residual solvents (e.g., ethyl acetate, acetone, grease), starting materials, or reaction byproducts.

  • Mixture of Diastereomers: If the synthesis can produce multiple stereoisomers and they were not separated, each diastereomer will give a distinct set of NMR signals.

  • Conformational Isomers (Rotamers): In some cases, rotation around a single bond (e.g., an amide bond in a substituent) may be slow on the NMR timescale,

Technical Support Center: Scaling Up the Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. The information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Synthesis Stage: 1,3-Dipolar Cycloaddition for Octahydropyrrolo[3,4-b]pyrrole Core

  • Question: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the potential causes and solutions?

    • Answer: Low yields in the intramolecular 1,3-dipolar cycloaddition to form the octahydropyrrolo[3,4-b]pyrrole core can stem from several factors. One common issue is the stability of the in-situ generated azomethine ylide. Ensure that the reaction is conducted under strictly anhydrous conditions, as moisture can lead to hydrolysis of intermediates. The choice of solvent is also critical; polar aprotic solvents like DMF or toluene are often used.[1] Reaction temperature and the presence of a base can also significantly impact the yield.[1] It is recommended to perform small-scale optimizations to determine the ideal temperature and base concentration for your specific substrate. In some cases, heating at 90°C in DMF without a base has been shown to give excellent yields.[1]

  • Question: I am observing the formation of multiple side products in my cycloaddition reaction. How can I minimize these?

    • Answer: Side product formation is a common challenge in 1,3-dipolar cycloadditions. One potential side reaction is the dimerization of the azomethine ylide. This can sometimes be mitigated by using high-dilution conditions, although this may not be practical for large-scale synthesis. A more scalable approach is to control the rate of addition of the reactants to maintain a low concentration of the reactive ylide at any given time. Another source of impurities can be the hydrolysis of the starting materials or intermediates.[1] Ensuring a completely inert and anhydrous reaction environment is crucial. The choice of dipolarophile is also important; unactivated alkenes can be less reactive, potentially leading to side reactions under harsh conditions.[1]

  • Question: How can I confirm the stereochemistry of the resulting bicyclic system?

    • Answer: The stereochemistry of the cycloadducts is a critical aspect, and these reactions are often highly stereospecific.[1] The relative stereochemistry can typically be determined using 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy). For determining the absolute stereochemistry, chiral chromatography or transformation of the product into a derivative that can be analyzed by X-ray crystallography may be necessary.[1]

Synthesis Stage: N-Methylation

  • Question: What are the recommended reagents and conditions for the N-methylation of the octahydropyrrolo[3,4-b]pyrrole core?

    • Answer: While specific literature for the N-methylation of this exact compound is limited, general methods for the N-methylation of secondary amines are applicable. Common methylating agents include methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile or DMF. It is important to use a stoichiometric amount of a strong base for the N-alkylation of pyrrole-like structures. To avoid the high toxicity of dimethyl sulfate, methyl iodide is a common alternative. One suggested method involves refluxing the pyrrole with methyl iodide in acetone using K₂CO₃ as a base.

  • Question: I am getting a mixture of the starting material, the desired N-methylated product, and quaternary ammonium salt. How can I improve the selectivity?

    • Answer: The formation of a quaternary ammonium salt is a common side reaction if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long. To improve selectivity for the tertiary amine, it is advisable to use a slight excess (1.1-1.2 equivalents) of the methylating agent and monitor the reaction closely by TLC or LC-MS. Adding the methylating agent slowly to the reaction mixture can also help to control the reaction. If over-alkylation is a persistent issue, consider using a less reactive methylating agent or milder reaction conditions (e.g., lower temperature).

Purification and Scale-Up

  • Question: What are the main challenges when scaling up the synthesis of this compound?

    • Answer: Scaling up presents several challenges. Maintaining efficient mixing and heat transfer in larger reactors is crucial for consistent reaction outcomes. For the 1,3-dipolar cycloaddition, ensuring uniform temperature can be critical for yield and selectivity.[1] Purification of the final product can also become more difficult at a larger scale. Column chromatography, which may be suitable for small-scale purification, is often not practical for multi-gram or kilogram quantities. Alternative purification methods such as distillation (if the product is thermally stable and volatile enough), crystallization, or salt formation and recrystallization should be explored.

  • Question: The purification of the final product by column chromatography is difficult due to its basicity. What are the recommended methods for purifying bicyclic amines?

    • Answer: The basic nature of amines can lead to tailing and poor separation on silica gel. To mitigate this, the silica gel can be pre-treated with a base like triethylamine. This is done by preparing a slurry of the silica gel in the eluent containing a small percentage (e.g., 1-2%) of triethylamine. Alternatively, an amine-functionalized silica gel can be used for chromatography. For larger scales, purification via salt formation is a viable strategy. The amine can be precipitated as a salt (e.g., hydrochloride or tartrate), which can then be purified by recrystallization. The free base can then be liberated by treatment with a base. Another approach is the use of trichloroacetic acid (TCA) for precipitation, followed by thermal decarboxylation to release the pure amine.

Data Presentation

Table 1: Summary of Reaction Conditions for 1,3-Dipolar Cycloaddition to form Octahydropyrrolo[3,4-b]pyrrole Derivatives

EntryStarting AldehydeAmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
13-allyl-2-formyl perhydro-1,3-benzoxazineSarcosineTolueneEt₃NReflux1.545[1]
23-allyl-2-formyl perhydro-1,3-benzoxazineSarcosineDMFEt₃N90155[1]
33-allyl-2-formyl perhydro-1,3-benzoxazineSarcosineDMF-90194[1]
43-allyl-2-formyl perhydro-1,3-benzoxazineN-phenyl glycineToluene-Reflux270[1]

Table 2: General Conditions for N-Methylation of Secondary Amines

Methylating AgentBaseSolventTemperatureTypical Yield Range (%)
Methyl IodideK₂CO₃AcetoneReflux80-95
Dimethyl SulfateK₂CO₃AcetonitrileRoom Temp to 50°C75-90
Formaldehyde/Formic Acid (Eschweiler-Clarke)--Reflux70-90

Experimental Protocols

Protocol 1: Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core via Intramolecular 1,3-Dipolar Cycloaddition (General Procedure adapted from literature) [1]

  • Preparation of the Azomethine Ylide Precursor: To a solution of an appropriate N-alkenyl substituted aldehyde (1.0 eq) in anhydrous toluene (0.1 M) is added the desired amino acid (e.g., sarcosine for N-methylation in the final product) (1.2 eq).

  • Cycloaddition: The reaction mixture is heated to reflux (or to a specific optimized temperature, e.g., 90 °C in DMF) and stirred for the required time (typically 1-5 hours), while monitoring the reaction progress by TLC or LC-MS. For reactions in toluene, a Dean-Stark apparatus can be used to remove water.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel (pre-treated with triethylamine) using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with 1% triethylamine) to afford the octahydropyrrolo[3,4-b]pyrrole core.

Protocol 2: N-Methylation of the Octahydropyrrolo[3,4-b]pyrrole Core (General Procedure)

  • Reaction Setup: To a solution of the octahydropyrrolo[3,4-b]pyrrole (1.0 eq) in anhydrous acetone (0.2 M) is added potassium carbonate (2.0 eq).

  • Addition of Methylating Agent: Methyl iodide (1.2 eq) is added dropwise to the suspension at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and stirred for 4-12 hours, with monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (pre-treated with triethylamine) or by vacuum distillation to yield the final product, this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start N-alkenyl aldehyde + Sarcosine cycloaddition Intramolecular 1,3-Dipolar Cycloaddition start->cycloaddition intermediate Octahydropyrrolo[3,4-b]pyrrole core cycloaddition->intermediate methylation N-Methylation (e.g., MeI, K2CO3) intermediate->methylation product This compound methylation->product crude_product Crude Product chromatography Column Chromatography (Amine-treated silica) crude_product->chromatography distillation Vacuum Distillation crude_product->distillation salt_formation Salt Formation & Recrystallization crude_product->salt_formation pure_product Pure Product chromatography->pure_product distillation->pure_product salt_formation->pure_product

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Low Yield in Cycloaddition cause1 Presence of Moisture issue->cause1 cause2 Suboptimal Temperature/Base issue->cause2 cause3 Side Reactions (e.g., Dimerization) issue->cause3 solution1 Ensure Anhydrous Conditions cause1->solution1 solution2 Optimize Reaction Conditions (Solvent, Temp, Base) cause2->solution2 solution3 Control Reagent Concentration (Slow Addition) cause3->solution3

Caption: Troubleshooting logic for low yield in the 1,3-dipolar cycloaddition step.

References

Technical Support Center: Method Development for HPLC Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. Given the compound's chemical nature as a polar, bicyclic amine, this guide addresses common challenges and provides structured methodologies for robust method development.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound peak show poor retention on a standard C18 column?

Polar amines, such as this compound, often exhibit limited retention on traditional reversed-phase columns like C18. This is due to their high polarity and minimal hydrophobic interaction with the nonpolar stationary phase, causing them to elute early, sometimes at or near the solvent front.

Q2: What is causing significant peak tailing for my analyte?

Peak tailing with amine compounds is a common issue, frequently caused by secondary interactions between the positively charged amine and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions lead to uneven retention and asymmetrical peak shapes.

Q3: How can I improve the peak shape of my this compound peak?

Improving peak shape generally involves minimizing the interaction with surface silanols. Strategies include:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to <3) can suppress the ionization of silanol groups.[1]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), can mask the active silanol sites.

  • Column Selection: Using a base-deactivated column or a column with a different stationary phase chemistry (e.g., polymer-based or polar-embedded) can significantly reduce tailing.

Q4: Is chiral separation possible for this compound?

Yes, as a chiral compound, enantioselective separation is achievable. This typically requires a chiral stationary phase (CSP) or the use of a chiral derivatizing agent to form diastereomers that can be separated on an achiral column.[4][5] Polysaccharide-based CSPs are often effective for separating chiral amines.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
No or Poor Retention Analyte is too polar for the stationary phase.Switch to a more polar stationary phase such as a polar-endcapped, polar-embedded, or HILIC column.[7][8] Consider using an ion-pairing reagent in the mobile phase for reversed-phase chromatography.[9]
Peak Tailing Secondary interactions with silanol groups.Lower the mobile phase pH to <3. Add a competing base (e.g., 0.1% TEA) to the mobile phase. Use a base-deactivated column or a column with an alternative chemistry.
Irreproducible Retention Times Poor column equilibration, unstable mobile phase pH, or temperature fluctuations.Ensure the column is fully equilibrated between injections.[10] Buffer the mobile phase to maintain a stable pH. Use a column oven to control the temperature.[10][11]
Broad Peaks Column overload, extra-column volume, or column degradation.Reduce the injection volume or sample concentration.[2] Use smaller inner diameter tubing to connect the column to the detector.[10] Replace the column if it is old or has been subjected to harsh conditions.
Baseline Noise or Drift Contaminated mobile phase, detector lamp issue, or air bubbles in the system.Filter all mobile phase solvents.[2][12] Check the detector lamp's energy and replace if necessary.[10] Degas the mobile phase and purge the pump to remove air bubbles.[10][12]

Experimental Protocols

General Method Development Workflow

A logical workflow for developing an HPLC method for this compound is crucial for achieving a robust and reliable analytical procedure.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analyte Properties (Polar, Basic Amine) B Select Column Chemistries (e.g., HILIC, Mixed-Mode, C18) A->B C Screen Mobile Phases (pH, Organic Solvent) B->C D Optimize Gradient Profile C->D E Fine-tune Mobile Phase pH D->E F Adjust Flow Rate & Temperature E->F G Assess Specificity F->G H Determine Linearity & Range G->H I Evaluate Accuracy & Precision H->I J Test Robustness I->J

Caption: A structured workflow for HPLC method development.

Recommended Starting HPLC Conditions

The following tables provide recommended starting conditions for method development.

Table 1: Reversed-Phase Chromatography (with modifications for polar amines)

ParameterRecommendationRationale
Column C18 or C8, Base-DeactivatedTo minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterTo control pH and improve peak shape.[13]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.[14]
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage.To retain and then elute the polar analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CTo improve efficiency and reduce viscosity.
Detection UV at low wavelength (e.g., 200-220 nm) or Mass Spectrometry (MS)Due to the lack of a strong chromophore.

Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

ParameterRecommendationRationale
Column Amide, Diol, or bare SilicaPolar stationary phases for retaining polar compounds.[8]
Mobile Phase A Acetonitrile with a small amount of aqueous buffer (e.g., 5-10%)The strong solvent in HILIC is aqueous.
Mobile Phase B Water with buffer (e.g., Ammonium Acetate or Formate)To facilitate elution.[13]
Gradient Start with a high organic percentage (e.g., 95% A) and increase the aqueous portion.To elute the analyte in order of increasing hydrophilicity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CTo ensure reproducible retention.
Detection UV at low wavelength or Mass Spectrometry (MS)Suitable for HILIC mobile phases.

Visualized Workflows

Troubleshooting Peak Tailing

This decision tree illustrates a systematic approach to troubleshooting peak tailing for amine compounds.

Start Peak Tailing Observed Q1 Is Mobile Phase pH < 3? Start->Q1 A1_Yes Lower Mobile Phase pH (e.g., 0.1% TFA or Formic Acid) Q1->A1_Yes No Q2 Is a Base-Deactivated Column in Use? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Add Competing Base to Mobile Phase (e.g., 0.1% TEA) Q2->A2_Yes Yes A2_No Switch to a Base-Deactivated or End-Capped Column Q2->A2_No No Q3 Is Peak Shape Still Poor? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider Alternative Chromatography (e.g., HILIC, Mixed-Mode) Q3->A3_Yes Yes End Peak Shape Improved Q3->End No A3_Yes->End

Caption: A decision tree for resolving peak tailing issues.

References

Storage and handling recommendations for 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe storage and handling of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. Due to limited specific data on this compound, recommendations are based on best practices for structurally similar heterocyclic amines and available supplier safety data.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 2-8°C.[3][4] The compound should be kept in a tightly sealed container in a dry and well-ventilated area.[5] To prevent degradation from atmospheric components, storing under an inert gas like argon or nitrogen is also advised.[3][5] Some suppliers may indicate room temperature storage for short periods, but refrigerated conditions are preferable for maintaining long-term purity.[4][6][7]

Q2: Is this compound sensitive to air, light, or moisture?

Yes, based on data for structurally related compounds like pyrrole, this compound is expected to be sensitive to air, light, and moisture.[3] Exposure to these elements can lead to decomposition and discoloration of the material.[8] It is crucial to handle the compound under an inert atmosphere whenever possible and protect it from light.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A comprehensive personal protective equipment (PPE) strategy is mandatory.[2] This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.[2]

  • Skin and Body Protection: A flame-retardant, chemical-resistant laboratory coat, and closed-toe shoes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is recommended for extended handling.[2]

  • Respiratory Protection: All handling of open containers should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2]

Q4: What are the primary hazards associated with this compound?

While specific toxicological data is limited, based on related compounds, this compound should be treated as a hazardous substance.[2] Related compounds are flammable liquids and vapors, toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[3] Vapors may also form explosive mixtures with air.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Material has darkened in color during storage. Exposure to air, light, or moisture leading to degradation.Discontinue use of the material if purity is critical. Review storage procedures to ensure the container is tightly sealed, protected from light, and was stored under inert gas. For future use, aliquot the compound upon receipt to minimize repeated exposure of the bulk material.
Inconsistent experimental results. Compound degradation due to improper handling or storage.Verify the integrity of the stored compound. If degradation is suspected, it is advisable to use a fresh vial. Always allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the compound quickly and reseal the container promptly under inert gas.
Difficulty dissolving the compound. The compound may have degraded or polymerized. Solubility can be influenced by the solvent's purity and water content.Use a fresh, unopened container of the compound. Ensure the solvent is anhydrous and of high purity. Gentle warming and sonication may aid dissolution, but be cautious of potential thermal degradation.

Physicochemical and Safety Data Summary

The following table summarizes key data points. Data for pyrrole is included for reference due to the limited specific data for this compound.

PropertyThis compoundPyrrole (for reference)
Molecular Formula C₇H₁₄N₂[4][6]C₄H₅N[3]
Molecular Weight 126.20 g/mol [4][9]67.09 g/mol [3]
Recommended Storage Temperature 2-8 °C[3][4]2-8 °C[5]
Appearance -Dark yellow liquid[10]
Boiling Point 169.63 °C (Predicted)[7]111 - 114 °C[10]
Flash Point -16 °C / 60.8 °F[10]
Key Hazards Treat as hazardous.[2]Flammable liquid and vapor, Toxic if swallowed, Harmful if inhaled, Causes serious eye damage.[3]
Incompatibilities -Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO₂).[10]

Experimental Protocol: Small-Scale Stability Assessment

This protocol outlines a general method for assessing the stability of this compound under typical laboratory conditions.

Objective: To evaluate the short-term stability of the compound when exposed to air and light at room temperature.

Materials:

  • This compound

  • Small, clear glass vials with screw caps

  • Small, amber glass vials with screw caps

  • Analytical balance

  • HPLC or GC-MS system for purity analysis

  • Anhydrous solvent for analysis (e.g., acetonitrile or methanol)

Methodology:

  • Initial Analysis (T=0):

    • In a glovebox or under a stream of inert gas, prepare a stock solution of the compound from a fresh, unopened container.

    • Immediately analyze this initial sample by HPLC or GC-MS to determine the initial purity (T=0 baseline).

  • Sample Preparation for Stability Study:

    • Aliquot a small, accurately weighed amount (e.g., 1-2 mg) of the compound into two sets of vials:

      • Set A: Clear glass vials (to test for light and air sensitivity).

      • Set B: Amber glass vials (to test for air sensitivity while minimizing light exposure).

    • Leave the vials uncapped but covered with perforated parafilm in a fume hood at room temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12, and 24 hours), take one vial from each set.

    • Dissolve the contents in a known volume of the anhydrous solvent.

    • Analyze the sample by HPLC or GC-MS to determine the purity.

  • Data Analysis:

    • Compare the purity of the samples at each time point to the T=0 baseline.

    • A significant decrease in the main peak area and/or the appearance of new peaks would indicate degradation.

    • Plot purity versus time for both sets of conditions to visualize the degradation profile.

Visual Workflow and Decision Making

The following diagrams illustrate the recommended workflows for handling and storage.

cluster_storage Storage Protocol receive Receive Compound inspect Inspect Container Seal receive->inspect log Log Arrival & Assign Lot# inspect->log Seal Intact storage_cond Store at 2-8°C, Dry, Dark, Inert Atmosphere log->storage_cond

Caption: Recommended protocol for receiving and storing the compound.

cluster_handling Handling Workflow start Need to Use Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood warm_up Allow Container to Warm to Room Temp fume_hood->warm_up inert Prepare Inert Atmosphere (Glovebox or N2/Ar stream) warm_up->inert dispense Dispense Required Amount inert->dispense reseal Reseal Tightly Under Inert Gas dispense->reseal cleanup Clean Work Area & Dispose Waste dispense->cleanup store Return to 2-8°C Storage reseal->store

Caption: Step-by-step workflow for the safe handling of the compound.

References

Validation & Comparative

Comparative Biological Activity of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current understanding of the comparative biological activities of the (R) and (S) enantiomers of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. At present, there are no published studies that directly compare the pharmacological or biological effects of these specific stereoisomers.

While the octahydropyrrolo[3,4-b]pyrrole scaffold is recognized as a valuable core structure in medicinal chemistry for targeting a range of biological macromolecules, including G-protein coupled receptors (GPCRs) and ion channels, specific data for the 5-methyl derivative and its individual enantiomers are not available in the public domain.[1] This lack of information prevents a direct, evidence-based comparison of their biological performance.

The broader class of pyrrole and its fused derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The rigid, three-dimensional structure of the this compound scaffold makes it an attractive building block for the design of novel drug candidates, offering the potential for precise spatial orientation of substituents to interact with biological targets.[1]

The Importance of Stereochemistry in Drug Action

It is a well-established principle in pharmacology that the stereochemistry of a chiral molecule can have a profound impact on its biological activity. Enantiomers of a drug can exhibit significant differences in their pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug). One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

A hypothetical signaling pathway that could be modulated by chiral molecules like the this compound enantiomers, should they interact with a specific receptor, is depicted below. This is a generalized representation and is not based on experimental data for the specific compound.

G cluster_membrane Cell Membrane Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Enantiomer_R (R)-Enantiomer Enantiomer_R->Receptor High Affinity Enantiomer_S (S)-Enantiomer Enantiomer_S->Receptor Low Affinity Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Hypothetical differential engagement of enantiomers with a target receptor.

Future Research Directions

The absence of comparative biological data for the enantiomers of this compound highlights a clear area for future research. A systematic investigation would be required to elucidate their potential therapeutic applications. The following experimental workflow outlines the necessary steps for such a study.

G cluster_synthesis Synthesis & Separation cluster_screening Biological Evaluation cluster_vivo In Vivo Studies Synthesis Racemic Synthesis of This compound Separation Chiral Separation of (R) and (S) Enantiomers Synthesis->Separation Binding Receptor Binding Assays Separation->Binding Functional In Vitro Functional Assays Binding->Functional ADME In Vitro ADME/Tox Functional->ADME Animal Animal Models of Disease ADME->Animal

Proposed workflow for the comparative evaluation of enantiomers.

Experimental Protocols:

A comprehensive investigation would necessitate the following key experiments:

  • Enantioselective Synthesis or Chiral Separation: Development of a robust method to obtain the individual (R) and (S) enantiomers in high purity. This could involve asymmetric synthesis or chiral chromatography of the racemic mixture.

  • Receptor Binding Assays: Screening the enantiomers against a panel of relevant biological targets (e.g., GPCRs, ion channels, enzymes) to determine their binding affinities (Kᵢ or Kₐ values).

  • In Vitro Functional Assays: For targets where binding is observed, functional assays would be conducted to determine whether the enantiomers act as agonists, antagonists, or modulators, and to quantify their potency (EC₅₀ or IC₅₀ values).

  • In Vitro ADME/Tox Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity properties of each enantiomer using standard in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes, cytotoxicity assays).

  • In Vivo Efficacy Studies: If promising in vitro activity is identified, the enantiomers would be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety.

Conclusion

References

Structure-Activity Relationship (SAR) of Octahydropyrrolo[3,4-c]pyrrole Analogs as Orexin-2 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting central nervous system (CNS) disorders has led to the exploration of diverse chemical scaffolds. One such scaffold, the octahydropyrrolo[3,4-b]pyrrole core, has been identified as a promising starting point for the development of agents acting on CNS targets. While direct and extensive structure-activity relationship (SAR) studies on 5-methyloctahydropyrrolo[3,4-b]pyrrole are not widely available in public literature, significant research has been conducted on the closely related isomeric octahydropyrrolo[3,4-c]pyrrole scaffold. This guide provides a comparative analysis of SAR studies on octahydropyrrolo[3,4-c]pyrrole analogs, focusing on their activity as selective orexin-2 (OX2) receptor antagonists, a key target in the treatment of insomnia. The data presented here is primarily based on the findings from the pivotal study by Letavic et al. (2015), which led to the identification of a clinical candidate.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro activity of a selection of octahydropyrrolo[3,4-c]pyrrole analogs at the orexin-1 (OX1) and orexin-2 (OX2) receptors. The data highlights the key structural modifications and their impact on binding affinity (Ki) and selectivity for the OX2 receptor.

CompoundR1R2OX1 Ki (nM)OX2 Ki (nM)Selectivity (OX1/OX2)
1 H5-F-Benzoxazole>100001600>6.25
2 Me5-F-Benzoxazole>10000746>13.4
3 MeBenzoxazole230012019.2
4 Me5-Cl-Benzoxazole18006030
5 (JNJ-42847922) Me5-CF3-Benzoxazole140013108
6 Et5-CF3-Benzoxazole120010120
7 i-Pr5-CF3-Benzoxazole30003585.7
8 Me6-CF3-Benzimidazole250025100

Data extracted from Letavic et al., J. Med. Chem. 2015, 58, 14, 5620–5636.[1][2]

Structure-Activity Relationship (SAR) Analysis

The SAR studies on the octahydropyrrolo[3,4-c]pyrrole scaffold revealed several key insights:

  • Substitution on the Pyrrolidine Nitrogen (R1): Small alkyl groups, such as methyl and ethyl, at the R1 position were found to be optimal for high affinity at the OX2 receptor. Larger groups, like isopropyl, led to a slight decrease in potency.

  • Aromatic Moiety (R2): The nature of the aromatic group at the R2 position played a crucial role in both potency and selectivity.

    • Initial exploration with a 5-fluorobenzoxazole (Compound 1) showed weak activity.

    • Replacement of the fluorine with a hydrogen (Compound 3) or chlorine (Compound 4) significantly improved OX2 receptor affinity.

    • The introduction of a trifluoromethyl group at the 5-position of the benzoxazole ring (Compound 5, JNJ-42847922) resulted in a dramatic increase in both potency and selectivity for the OX2 receptor.[1][2]

    • Shifting the trifluoromethyl group to the 6-position of a benzimidazole ring (Compound 8) maintained high potency and selectivity.

  • Core Scaffold: The octahydropyrrolo[3,4-c]pyrrole core served as a rigid and suitable framework for orienting the key pharmacophoric elements for optimal interaction with the orexin receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of octahydropyrrolo[3,4-c]pyrrole analogs as orexin receptor antagonists.

Orexin Receptor Binding Assay:

  • Cell Lines: CHO-K1 cells stably expressing either the human orexin-1 (hOX1) or human orexin-2 (hOX2) receptor were used.

  • Radioligand: [¹²⁵I]-Orexin-A was used as the radioligand for both receptor subtypes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.

  • Procedure:

    • Cell membranes (10-20 µg protein) were incubated with [¹²⁵I]-Orexin-A (50 pM) and various concentrations of the test compounds.

    • The incubation was carried out in a total volume of 200 µL for 60 minutes at room temperature.

    • Non-specific binding was determined in the presence of 1 µM of a non-radiolabeled orexin receptor antagonist.

    • The reaction was terminated by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Filters were washed three times with ice-cold assay buffer.

    • The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis: IC₅₀ values were determined by non-linear regression analysis of the competition binding data. Ki values were calculated using the Cheng-Prusoff equation.

Orexin Receptor Functional Assay (Calcium Mobilization):

  • Cell Lines: HEK293 cells co-expressing the human orexin-1 or orexin-2 receptor and a G-protein chimera (Gαqi5) were utilized.

  • Fluorescent Dye: Fluo-4 AM, a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cells were seeded in 384-well plates and grown to confluence.

    • The cells were loaded with Fluo-4 AM dye for 60 minutes at 37°C.

    • Test compounds were added to the wells and incubated for 15 minutes.

    • Orexin-A (EC₅₀ concentration) was then added to stimulate the cells.

    • Changes in intracellular calcium concentration were measured as fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: The ability of the compounds to antagonize the orexin-A-induced calcium mobilization was quantified, and IC₅₀ values were determined.

Visualizations

SAR_Workflow cluster_0 Scaffold Selection & Initial Screening cluster_1 Lead Optimization cluster_2 Outcome Scaffold Octahydropyrrolo[3,4-c]pyrrole Core InitialHit Initial Hit (Compound 1) OX2 Ki = 1600 nM Scaffold->InitialHit Attach 5-F-Benzoxazole SAR_R1 R1 Modification (Alkyl Groups) InitialHit->SAR_R1 Vary R1 SAR_R2 R2 Modification (Aromatic Systems) InitialHit->SAR_R2 Vary R2 OptimizedLead Optimized Lead (Compound 5 - JNJ-42847922) OX2 Ki = 13 nM SAR_R1->OptimizedLead SAR_R2->OptimizedLead ClinicalCandidate Clinical Candidate OptimizedLead->ClinicalCandidate Preclinical & Clinical Development Orexin_Signaling_Antagonism cluster_0 Orexin Signaling Pathway cluster_1 Mechanism of Antagonism Orexin Orexin-A / Orexin-B OX2R OX2 Receptor (GPCR) Orexin->OX2R Binds to Gq Gq Protein Activation OX2R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Neuronal_Activation Neuronal Activation (Wakefulness) Ca_Release->Neuronal_Activation Antagonist Octahydropyrrolo[3,4-c]pyrrole Analog (e.g., JNJ-42847922) Antagonist->OX2R Inhibits Block Blocks Orexin Binding

References

Validation of 5-Methyloctahydropyrrolo[3,4-b]pyrrole as a viable drug scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Octahydropyrrolo[3,4-b]pyrrole Core and Its Derivatives in Medicinal Chemistry

The quest for novel therapeutic agents is driven by the exploration of unique molecular architectures that can effectively interact with biological targets. The octahydropyrrolo[3,4-b]pyrrole scaffold, a rigid bicyclic diamine, has emerged as a "privileged scaffold" in medicinal chemistry. Its constrained conformation provides a well-defined three-dimensional structure that can be strategically modified to enhance binding affinity and selectivity for a variety of protein targets. The addition of a methyl group to create 5-Methyloctahydropyrrolo[3,4-b]pyrrole can further refine the scaffold's properties, potentially improving its lipophilicity and metabolic stability, key factors in the development of effective drugs. This guide provides a comparative analysis of the octahydropyrrolo[3,4-b]pyrrole scaffold, using key examples to illustrate its therapeutic potential and benchmarking its performance against established alternatives.

Comparative Analysis: Antibacterial Agents

The octahydropyrrolo[3,4-b]pyrrole core is a fundamental component of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. In this section, we compare the in vitro activity of moxifloxacin against that of two other widely used antibiotics, levofloxacin (a fluoroquinolone that lacks the pyrrolopyrrole moiety) and linezolid (an oxazolidinone with a different mechanism of action).

Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration, MIC in µg/mL) of Moxifloxacin and Alternative Antibiotics Against Common Bacterial Pathogens

Bacterial SpeciesMoxifloxacin (with Pyrrolopyrrole Scaffold)Levofloxacin (Alternative Fluoroquinolone)Linezolid (Alternative Class)
Streptococcus pneumoniae0.125 - 0.251.01.0 - 2.0
Staphylococcus aureus (Methicillin-Susceptible)0.064 - 0.1250.52.0 - 4.0
Staphylococcus aureus (Methicillin-Resistant)0.54.01.0 - 2.0
Haemophilus influenzae0.0640.068.0
Escherichia coli0.06 - 4.00.03 - 3216 - 128
Pseudomonas aeruginosa0.25 - 8.00.5 - 128>128

Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.

The data indicates that moxifloxacin exhibits potent activity against a broad spectrum of respiratory pathogens, often with lower MIC values compared to levofloxacin, particularly against Streptococcus pneumoniae and Staphylococcus aureus. Linezolid remains a strong option for resistant Gram-positive infections.

Comparative Analysis: Orexin Receptor Antagonists

The isomeric octahydropyrrolo[3,4-c]pyrrole scaffold is the core of the selective orexin-2 receptor antagonist, JNJ-42847922 (Seltorexant), which has been investigated for the treatment of insomnia and major depressive disorder.[1] We compare its binding affinity with that of two approved dual orexin receptor antagonists, suvorexant and lemborexant, which are based on different chemical scaffolds.

Table 2: Comparative Binding Affinity of Orexin Receptor Antagonists

CompoundScaffold TypeTarget(s)Binding Affinity (pKi or Ki)
JNJ-42847922 (Seltorexant) Octahydropyrrolo[3,4-c]pyrrole Orexin-2 Receptor (OX2R) Selective pKi: 8.0 (human OX2R) [2]
SuvorexantDiazepaneDual Orexin Receptor (OX1R & OX2R)Ki: 0.55 nM (OX1R), 0.35 nM (OX2R)
LemborexantCyclopropane carboxamideDual Orexin Receptor (OX1R & OX2R)Ki: 6.1 nM (OX1R), 2.6 nM (OX2R)

JNJ-42847922 demonstrates high affinity and selectivity for the orexin-2 receptor, a desirable characteristic that may offer a more targeted therapeutic effect with potentially fewer side effects compared to dual antagonists.[1]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) values presented in Table 1 are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Workflow:

G prep Prepare serial dilutions of antibiotic in broth plate Inoculate microtiter plate wells prep->plate inoculum Prepare standardized bacterial inoculum inoculum->plate incubate Incubate at 35°C for 16-20 hours plate->incubate read Read plates for visible growth incubate->read mic Determine MIC read->mic

Antimicrobial Susceptibility Testing Workflow

Orexin Receptor Binding Assay

The binding affinities for orexin receptor antagonists (Table 2) are determined using radioligand binding assays.

Principle: This assay measures the ability of an unlabeled test compound (the antagonist) to compete with a radiolabeled ligand for binding to the orexin receptor. The receptors are typically expressed in cell membranes prepared from a stable cell line. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then used to calculate the binding affinity (Ki).

Workflow:

G membranes Prepare cell membranes expressing orexin receptors incubate Incubate membranes, radioligand, and test compound membranes->incubate radioligand Prepare radiolabeled ligand solution radioligand->incubate competitor Prepare serial dilutions of test compound competitor->incubate filter Separate bound and free radioligand by filtration incubate->filter count Quantify radioactivity of bound ligand filter->count analyze Calculate IC50 and Ki values count->analyze

Orexin Receptor Binding Assay Workflow

Orexin Signaling Pathway

Orexin receptors are G-protein coupled receptors that play a crucial role in regulating wakefulness. Antagonism of these receptors promotes sleep.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orexin Orexin OX2R Orexin-2 Receptor Orexin->OX2R Binds Gq Gq protein OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Neuron Neuronal Excitation (Wakefulness) Ca->Neuron Antagonist JNJ-42847922 Antagonist->OX2R Blocks

Simplified Orexin-2 Receptor Signaling Pathway

Conclusion

The octahydropyrrolo[3,4-b]pyrrole scaffold and its isomers are demonstrably valuable frameworks in drug discovery. The incorporation of this rigid, bicyclic diamine into molecules like moxifloxacin and JNJ-42847922 has led to potent and, in the case of the latter, selective therapeutic candidates. The this compound variant represents a logical next step in the evolution of this scaffold, offering a subtle yet potentially impactful modification to fine-tune pharmacokinetic and pharmacodynamic properties. The comparative data presented here underscores the competitive performance of drugs derived from this scaffold against established alternatives. Further exploration and derivatization of the this compound core are warranted to fully unlock its therapeutic potential across a range of diseases.

References

Comparative Analysis of Synthetic Routes to 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The bicyclic diamine 5-Methyloctahydropyrrolo[3,4-b]pyrrole is a valuable scaffold in medicinal chemistry, serving as a key building block for a variety of biologically active compounds. Its rigid conformation and the presence of two nitrogen atoms, one of which is a tertiary amine, make it an attractive starting material for the development of novel therapeutics. While detailed experimental data for the synthesis of this specific methylated derivative are limited in publicly available literature, this guide presents a comparative analysis of three plausible synthetic routes, drawing upon established methodologies for the synthesis of the parent octahydropyrrolo[3,4-b]pyrrole scaffold and related N-alkylation techniques.

This guide provides a comprehensive overview of these synthetic strategies, including detailed experimental protocols for key transformations, a quantitative comparison of the routes, and visual diagrams to illustrate the chemical logic and workflows.

Comparative Data of Synthetic Routes

ParameterRoute 1: Reductive Amination of a Pre-formed Bicyclic CoreRoute 2: Paal-Knorr Synthesis followed by ReductionRoute 3: 1,3-Dipolar Cycloaddition Approach
Starting Materials Octahydropyrrolo[3,4-b]pyrrole, Formaldehyde1,4-Dicarbonyl precursor, MethylamineAzomethine ylide precursor, N-substituted maleimide
Number of Key Steps 2 (Core synthesis + Methylation)3 (Dicarbonyl synthesis + Cyclization + Reduction)2 (Cycloaddition + Reduction)
Overall Yield (Estimated) Moderate to HighModerateModerate
Key Reagents NaBH(OAc)₃ or NaBH₃CN, FormaldehydeAcid or base catalyst, H₂/Pd or LiAlH₄Metal catalyst or thermal conditions, H₂/Pd or LiAlH₄
Scalability Potentially highModerate, depends on dicarbonyl synthesisModerate
Stereocontrol Dependent on the synthesis of the bicyclic coreCan be challenging to controlCan offer good stereocontrol
Key Advantages High selectivity in the methylation step.Convergent synthesis.Potential for high stereoselectivity.
Key Disadvantages Requires prior synthesis of the bicyclic core.Synthesis of the 1,4-dicarbonyl precursor can be complex.May require specialized reagents and conditions.

Experimental Protocols

Route 1: Reductive Amination of Octahydropyrrolo[3,4-b]pyrrole

This route involves the initial synthesis of the octahydropyrrolo[3,4-b]pyrrole core, followed by N-methylation.

Step 1: Synthesis of Hexahydropyrrolo[3,4-b]pyrrole-1,3-dione (A Succinimide Derivative)

A plausible method for the construction of the bicyclic core involves the reaction of a suitably substituted pyrrolidine with a dicarboxylic acid derivative. For the purpose of this guide, we will consider the synthesis of a dione precursor which can be subsequently reduced.

  • Protocol: A mixture of a suitable aminocrotonate (1.0 eq) and a bromomaleimide (0.5 eq) in methanol is stirred for 4-6 hours. The resulting precipitate, a hexahydropyrrolo[3,4-b]pyrrole derivative, is collected by filtration and can be recrystallized from methanol.

Step 2: Reduction of the Dione to Octahydropyrrolo[3,4-b]pyrrole

The dione intermediate is reduced to the saturated bicyclic amine.

  • Protocol: To a solution of the hexahydropyrrolo[3,4-b]pyrrole-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, lithium aluminum hydride (LiAlH₄) (excess) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). After cooling to 0 °C, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude octahydropyrrolo[3,4-b]pyrrole. Purification can be achieved by distillation or column chromatography.

Step 3: Reductive N-Methylation

The final step is the selective methylation of the secondary amine.

  • Protocol: To a solution of octahydropyrrolo[3,4-b]pyrrole (1.0 eq) in a suitable solvent such as dichloromethane or methanol, an aqueous solution of formaldehyde (1.1 eq, 37%) is added. The mixture is stirred for a short period, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give this compound.[1][2]

Route 2: Paal-Knorr Synthesis followed by Reduction

This classical approach builds the pyrrole ring first, which is then reduced.

Step 1: Synthesis of a 1,4-Dicarbonyl Precursor

The Paal-Knorr synthesis requires a 1,4-dicarbonyl compound. The specific nature of this precursor will determine the substitution pattern of the resulting pyrrole.

  • Protocol: The synthesis of a suitable 1,4-dicarbonyl compound can be achieved through various methods, such as the oxidation of a corresponding diol or the ozonolysis of a cyclic alkene. The choice of method will depend on the availability of starting materials.

Step 2: Paal-Knorr Pyrrole Synthesis

The 1,4-dicarbonyl compound is condensed with methylamine to form the N-methylpyrrole ring.[3][4][5][6][7]

  • Protocol: The 1,4-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid. An excess of methylamine (as a solution in a solvent or as a salt) is added. The mixture is heated to reflux for several hours until the reaction is complete. After cooling, the solvent is removed, and the residue is worked up by extraction and purified by chromatography to yield the N-methylated pyrrole derivative.

Step 3: Reduction of the Pyrrole Ring

The aromatic pyrrole ring is reduced to the fully saturated octahydropyrrolo[3,4-b]pyrrole system.

  • Protocol: The N-methylated pyrrole derivative is dissolved in a suitable solvent like methanol or ethanol and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to give this compound.

Route 3: 1,3-Dipolar Cycloaddition Approach

This method offers a powerful way to construct the pyrrolidine rings with potential stereocontrol.[8][9][10][11][12]

Step 1: Generation of an Azomethine Ylide and Cycloaddition

An azomethine ylide is generated in situ and reacts with a dipolarophile, such as an N-substituted maleimide, to form the bicyclic core.

  • Protocol: An appropriate N-substituted glycine ester and an aldehyde or ketone are heated in a solvent like toluene with a catalyst (e.g., a silver or copper salt) to generate the azomethine ylide. To this mixture, an N-substituted maleimide is added, and the reaction is continued until the cycloaddition is complete. The product, a substituted octahydropyrrolo[3,4-b]pyrrole-dione, is then isolated and purified.

Step 2: Reduction of the Dione and N-Methylation (if necessary)

Similar to Route 1, the resulting dione is reduced. If the N-substituent introduced during the cycloaddition is not a methyl group, a subsequent methylation step would be required, following the protocol described in Route 1, Step 3.

  • Protocol for Reduction: The reduction of the dione can be carried out using LiAlH₄ as described in Route 1, Step 2.

Visualizing the Synthetic Strategies

To aid in the understanding of the synthetic approaches, the following diagrams illustrate the general workflow and the chemical logic behind the described routes.

G General Workflow for Synthesis and Analysis cluster_0 Route Selection cluster_1 Synthesis cluster_2 Analysis & Purification start Define Target: this compound route1 Route 1: Reductive Amination start->route1 route2 Route 2: Paal-Knorr Synthesis start->route2 route3 Route 3: 1,3-Dipolar Cycloaddition start->route3 synthesis1 Synthesize Bicyclic Core -> N-Methylation route1->synthesis1 synthesis2 Synthesize Dicarbonyl -> Cyclization -> Reduction route2->synthesis2 synthesis3 Cycloaddition -> Reduction route3->synthesis3 purification Purification (Chromatography/Distillation) synthesis1->purification synthesis2->purification synthesis3->purification analysis Structural Analysis (NMR, MS) purification->analysis final_product Final Product analysis->final_product

Caption: A flowchart illustrating the general workflow from route selection to the final product.

G Logical Comparison of Synthetic Routes cluster_1 Route 1: Post-Core Formation Methylation cluster_2 Route 2: Pre-Reduction N-Methylation cluster_3 Route 3: Convergent Cycloaddition center This compound r1_start Octahydropyrrolo[3,4-b]pyrrole r1_step1 Reductive Amination (HCHO, NaBH(OAc)3) r1_start->r1_step1 r1_step1->center r2_start 1,4-Dicarbonyl Precursor r2_step1 Paal-Knorr Synthesis (MeNH2) r2_start->r2_step1 r2_step2 N-Methyl Pyrrole Derivative r2_step1->r2_step2 r2_step3 Catalytic Hydrogenation (H2, Pd/C) r2_step2->r2_step3 r2_step3->center r3_start Azomethine Ylide Precursor + N-Methylmaleimide r3_step1 1,3-Dipolar Cycloaddition r3_start->r3_step1 r3_step2 Bicyclic Dione r3_step1->r3_step2 r3_step3 Reduction (LiAlH4) r3_step2->r3_step3 r3_step3->center

Caption: A diagram showing the logical relationship and key transformations of the three synthetic routes.

References

Benchmarking Novel 5-Methyloctahydropyrrolo[3,4-b]pyrrole Inhibitors Against Established Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires rigorous evaluation against existing standards. This guide provides a framework for benchmarking inhibitors based on the 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold against well-established drugs targeting key signaling pathways in cancer and inflammation. Due to the nascent stage of research on specific this compound inhibitors, this document focuses on providing benchmark data for known drugs and detailed experimental protocols to enable comparative analysis.

Derivatives of the structurally related pyrrolo[3,4-b]pyridine and pyrrolo[3,2-d]pyrimidine cores have demonstrated inhibitory activity against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). Consequently, this guide will use leading drugs targeting these pathways—Sorafenib and Sunitinib for VEGFR-2, and Celecoxib and Rofecoxib for COX-2—as comparative benchmarks.

Quantitative Benchmarking Data

The following tables summarize the inhibitory potency (IC50 values) of selected known drugs against their primary targets. This data serves as a crucial reference point for evaluating the performance of novel this compound-based inhibitors.

Table 1: Inhibitory Activity of Known VEGFR-2 Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
SorafenibVEGFR-290[1][2][3][4]
SunitinibVEGFR-280[1][3][5]

Table 2: Inhibitory Activity of Known COX-2 Inhibitors

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
CelecoxibCOX-20.06405[6]
RofecoxibCOX-20.53>188[7]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and having robust experimental designs are fundamental for drug development. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general workflow for inhibitor testing.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade promotes endothelial cell proliferation, migration, and survival.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 5-Methyloctahydropyrrolo [3,4-b]pyrrole Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and point of inhibition.
COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[11][12][13] Selective inhibition of COX-2 is a common strategy for treating inflammation and pain while minimizing gastrointestinal side effects associated with COX-1 inhibition.[14]

COX2_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 5-Methyloctahydropyrrolo [3,4-b]pyrrole Inhibitor Inhibitor->COX2 Inhibits

COX-2 inflammatory pathway and point of inhibition.
General Experimental Workflow for IC50 Determination

The following diagram outlines a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a novel compound.

IC50_Workflow A Prepare serial dilutions of This compound inhibitor B Incubate target enzyme/cells with inhibitor dilutions A->B C Initiate enzymatic reaction or cell-based assay B->C D Measure activity/viability (e.g., fluorescence, luminescence, absorbance) C->D E Plot % inhibition vs. log(inhibitor concentration) D->E F Calculate IC50 value using non-linear regression E->F

Generalized workflow for IC50 determination.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are established protocols for key assays used to evaluate inhibitors of VEGFR-2 and COX-2.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of purified VEGFR-2.

  • Objective: To calculate the IC50 value of a test compound against VEGFR-2 kinase.

  • Materials:

    • Purified recombinant human VEGFR-2 kinase domain.

    • Kinase substrate (e.g., poly(Glu, Tyr)4:1).

    • Adenosine triphosphate (ATP).

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Test compound (this compound derivative) and reference compounds (Sorafenib, Sunitinib) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™).

    • 96-well or 384-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

    • In a microplate, add the VEGFR-2 enzyme and the substrate to each well.

    • Add the compound dilutions to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution of ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based COX-2 Inhibition Assay (PGE2 Production)

This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.

  • Objective: To determine the IC50 of a test compound for the inhibition of COX-2 in a cellular context.

  • Materials:

    • A suitable cell line that expresses inducible COX-2 (e.g., human A549 lung carcinoma cells, murine RAW 264.7 macrophages).

    • Cell culture medium and supplements.

    • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)).

    • Test compound and reference compounds (Celecoxib, Rofecoxib) dissolved in DMSO.

    • PGE2 enzyme-linked immunosorbent assay (ELISA) kit.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test and reference compounds for a specified time (e.g., 1 hour).

    • Induce COX-2 expression and activity by adding the inflammatory stimulus (e.g., LPS) to the wells. Include control wells with and without the stimulus.

    • Incubate the cells for a period sufficient to allow for PGE2 production (e.g., 18-24 hours).

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

By utilizing the provided benchmark data and adhering to these detailed experimental protocols, researchers can effectively evaluate the potential of novel this compound inhibitors and position them within the existing landscape of targeted therapeutics.

References

Comparative Analysis of Cross-Reactivity for 5-Methyloctahydropyrrolo[3,4-b]pyrrole-Based Compounds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the receptor binding profiles and functional activities of pyrrole-based muscarinic antagonists, providing insights into their subtype selectivity and potential therapeutic applications.

While specific cross-reactivity studies on 5-Methyloctahydropyrrolo[3,4-b]pyrrole are limited in publicly available literature, extensive research on structurally related octahydropyrrolo[3,4-b]pyrrole and other pyrrole-based scaffolds provides valuable insights into the potential for off-target interactions.[1] This guide compares the cross-reactivity profiles of several pyrrole-based compounds and analogous structures, with a focus on their interactions with muscarinic acetylcholine receptors (mAChRs), a common target for this class of molecules. Understanding these cross-reactivity patterns is crucial for the development of selective ligands with improved therapeutic indices.

The octahydropyrrolo[3,4-b]pyrrole scaffold is a rigid bicyclic diamine that serves as a versatile building block in medicinal chemistry for synthesizing a wide range of bioactive molecules.[1] The addition of a methyl group at the 5-position, creating this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties by altering lipophilicity, metabolic stability, and binding interactions.[1] Derivatives of the parent scaffold have shown promise as ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[1]

Muscarinic Acetylcholine Receptor Subtype Selectivity

Muscarinic acetylcholine receptors are a family of five closely related GPCR subtypes (M1-M5) that are widely distributed throughout the central and peripheral nervous systems.[2][3][4] The high degree of conservation in the orthosteric binding site of these receptors presents a significant challenge in developing subtype-selective ligands.[5] Non-selective muscarinic antagonists can lead to a variety of side effects, underscoring the importance of comprehensive cross-reactivity profiling.[4]

The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of several representative muscarinic antagonists, including those with structural similarities to the this compound core, against the five human muscarinic receptor subtypes.

Table 1: Comparative Muscarinic Receptor Antagonist Affinities

CompoundM1 (hM1)M2 (hM2)M3 (hM3)M4 (hM4)M5 (hM5)Reference
Pirenzepine High AffinityLow AffinityIntermediate Affinity--[3]
AF-DX 116 -Selective---[3]
Methoctramine -Selective---[3]
Compound 8f (diaryl amide) Potent Antagonist> 1.5 µM> 1.5 µMIC50 = 140 nMIC50 = 82 nM[5]
4-hexyloxy derivative Potency ~30 nM-Potency ~4 µM--[6]
Glycopyrrolate 3-5x lower affinity than M33-5x lower affinity than M3High Affinity--[7]

Note: Data is presented as reported in the source material. "-" indicates data not provided in the search results.

dot

Muscarinic_Receptor_Signaling_Pathways cluster_Gq Gq/11 Signaling cluster_Gi Gi/o Signaling M1 M1 PLC Phospholipase C (PLC) M1->PLC activates M3 M3 M3->PLC activates M5 M5 M5->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2 M2 AC Adenylyl Cyclase (AC) M2->AC inhibits M4 M4 M4->AC inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1 binds & activates ACh->M3 binds & activates ACh->M5 binds & activates ACh->M2 binds & activates ACh->M4 binds & activates Antagonist Muscarinic Antagonist Antagonist->M1 binds & blocks Antagonist->M3 binds & blocks Antagonist->M5 binds & blocks Antagonist->M2 binds & blocks Antagonist->M4 binds & blocks

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

The determination of cross-reactivity for novel compounds involves a combination of in vitro binding and functional assays. Below are detailed methodologies representative of those used in the characterization of muscarinic receptor antagonists.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor subtype. This is typically achieved by measuring the displacement of a known radiolabeled ligand from the receptor by the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of a compound for each of the five human muscarinic receptor subtypes (hM1-hM5).

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).[3]

  • Radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).[8]

  • Unlabeled test compounds.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes expressing a specific muscarinic receptor subtype are incubated with a fixed concentration of the radiolabeled ligand (e.g., [3H]NMS).[8]

  • A range of concentrations of the unlabeled test compound is added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist (e.g., atropine).

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The IC50 values are converted to Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the ability of a compound to either stimulate or inhibit the physiological response mediated by the receptor. For Gq-coupled receptors like M1, M3, and M5, this often involves measuring changes in intracellular calcium levels.

Objective: To determine the functional potency (e.g., IC50) of an antagonist in inhibiting agonist-induced receptor activation.

Materials:

  • CHO cells stably expressing the muscarinic receptor subtype of interest (e.g., hM1).[6]

  • A muscarinic agonist (e.g., carbachol or acetylcholine).[6][8]

  • Test antagonist compounds.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cells expressing the target receptor are plated in a multi-well plate and loaded with a calcium-sensitive dye.

  • The cells are pre-incubated with varying concentrations of the test antagonist.

  • The agonist (e.g., carbachol) is added to the wells to stimulate the receptor.

  • The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.[9]

  • The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined by fitting the data to a concentration-response curve.

Experimental_Workflow_Cross_Reactivity start Start: Test Compound primary_screen Primary Screen: Target Receptor start->primary_screen binding_assay Radioligand Binding Assay (Determine Ki) primary_screen->binding_assay functional_assay Functional Assay (Determine IC50) primary_screen->functional_assay secondary_screen Secondary Screen: Off-Target Receptors (e.g., M1-M5 subtypes) binding_assay->secondary_screen functional_assay->secondary_screen binding_assay_off Radioligand Binding Assay for each subtype secondary_screen->binding_assay_off functional_assay_off Functional Assay for each subtype secondary_screen->functional_assay_off data_analysis Data Analysis: Compare Ki and IC50 values Determine Selectivity Profile binding_assay_off->data_analysis functional_assay_off->data_analysis end End: Cross-Reactivity Profile data_analysis->end

References

In Vivo Efficacy of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, 5-methyloctahydropyrrolo[3,4-b]pyrrole, is recognized as a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system, such as potential antidepressants and analgesics.[5] However, published research has yet to translate this synthetic utility into concrete in vivo efficacy data against comparator drugs.

This guide, therefore, pivots to a broader perspective, examining the known biological activities of the parent pyrrolidine and related pyrrolo-fused structures to provide a foundational understanding for researchers. It also outlines the general experimental protocols that would be necessary to conduct the very in vivo efficacy studies that are currently absent from the literature.

Comparative Landscape of Related Pyrrolidine and Pyrrole Derivatives

While direct comparisons for this compound derivatives are lacking, the broader classes of pyrrolidine and pyrrole derivatives have been extensively studied. These investigations provide insights into the potential therapeutic applications and the types of in vivo models that would be relevant for future studies of the title compounds.

Table 1: Summary of In Vivo Efficacy for Structurally Related Pyrrolidine Derivatives

Derivative ClassTherapeutic AreaIn Vivo ModelKey Efficacy Metric(s)Comparator(s)Reference(s)
Pyrrolidine-2,5-dionesAnti-inflammatoryCarrageenan-induced paw edema (rat)Reduction in paw volume, Inhibition of COX-2Indomethacin[6]
Pyrrolidine CarboxamidesAnticancerXenograft tumor models (mouse)Tumor growth inhibition, Increased survivalDoxorubicin, Cisplatin[7]
Pyrrolidine-based hybridsNeuroprotection / Alzheimer'sScopolamine-induced amnesia (mouse)Improved memory retention (e.g., Morris water maze)Tacrine[8]
Pyrrolidine derivativesAntimicrobialMurine systemic infection modelsIncreased survival rate, Reduced bacterial loadAmpicillin[8]

Note: This table is illustrative of the types of data available for related compound classes and does not contain data for this compound derivatives.

Methodologies for Future In Vivo Efficacy Studies

To address the current data gap, rigorous in vivo studies are required. The following protocols outline standard methodologies that could be adapted to evaluate the efficacy of this compound derivatives against relevant standards.

General In Vivo Experimental Workflow

Below is a generalized workflow for assessing the in vivo efficacy of a novel therapeutic agent.

G cluster_0 Pre-clinical In Vivo Efficacy Assessment A Compound Synthesis & Formulation B Animal Model Selection (e.g., disease induction) A->B C Dose-Range Finding Studies (Toxicity & MTD) B->C D Efficacy Study Design (Groups: Vehicle, Standard, Test Article) C->D E Compound Administration (Route & Schedule) D->E F Monitoring & Data Collection (e.g., tumor volume, behavior) E->F G Endpoint Analysis (e.g., tissue harvesting, biomarkers) F->G H Statistical Analysis & Reporting G->H

Caption: Generalized workflow for in vivo efficacy studies.

Example Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound Groups (various doses of the this compound derivative)

  • Compound Administration: The test compounds, vehicle, or standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways and Potential Targets

The therapeutic potential of pyrrole-containing compounds spans a wide range of biological targets. For CNS applications, which are suggested for this compound derivatives, key pathways could include neurotransmitter reuptake or receptor modulation. For anticancer activity, observed in related structures, inhibition of protein kinases is a common mechanism.

Hypothetical Signaling Pathway: Kinase Inhibition

Many pyrrole-based compounds function as ATP-competitive kinase inhibitors, blocking downstream signaling pathways involved in cell proliferation and survival.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., AKT, MAPK) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Response Cell Proliferation, Survival TF->Response Promotes Derivative Pyrrolo[3,4-b]pyrrole Derivative Derivative->Kinase Inhibits

Caption: Potential mechanism via kinase pathway inhibition.

Conclusion

While the specific chemical structure of this compound derivatives suggests potential for biological activity, there is a clear absence of published in vivo efficacy studies comparing these compounds to standard therapeutic agents. The information on related pyrrolidine and pyrrole structures indicates that anticancer, anti-inflammatory, and CNS-related activities are promising avenues for investigation. Future research should focus on conducting rigorous, well-controlled in vivo experiments, following established protocols, to elucidate the therapeutic potential of this specific chemical class and to provide the data necessary for any meaningful comparative analysis.

References

Head-to-Head Comparison: 5-Methyloctahydropyrrolo[3,4-b]pyrrole and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. This guide provides a comprehensive head-to-head comparison of 5-Methyloctahydropyrrolo[3,4-b]pyrrole with other structurally similar heterocyclic cores, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making in scaffold selection. This analysis delves into the physicochemical properties, synthesis, and biological activities of these compounds, supported by experimental data and detailed protocols.

The octahydropyrrolo[3,4-b]pyrrole core and its derivatives represent a class of rigid bicyclic diamines that are attractive scaffolds in drug design. Their constrained conformation and the presence of two nitrogen atoms that can be functionalized make them valuable building blocks for creating diverse molecular libraries. The addition of a methyl group, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules by altering lipophilicity, metabolic stability, and target binding interactions.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a scaffold are critical determinants of its drug-likeness. Below is a comparison of this compound with its parent compound, octahydropyrrolo[3,4-b]pyrrole, and an isomeric core, octahydropyrrolo[3,4-c]pyrrole.

PropertyThis compoundOctahydropyrrolo[3,4-b]pyrroleOctahydropyrrolo[3,4-c]pyrrole
Molecular Formula C₇H₁₄N₂[1]C₆H₁₂N₂C₆H₁₂N₂
Molecular Weight ( g/mol ) 126.20[1]112.17112.17
LogP -0.09 (Predicted)-0.4 (Predicted)-0.6 (Predicted)
Topological Polar Surface Area (TPSA) (Ų) 15.27 (Predicted)24.124.1
Hydrogen Bond Donors 1[1]22
Hydrogen Bond Acceptors 2[1]22
Rotatable Bonds 0[1]00

Synthesis and Characterization

The synthesis of these bicyclic pyrrolidine derivatives often involves multi-step sequences. A general approach to the octahydropyrrolo[3,4-b]pyrrole scaffold can be achieved through intramolecular cycloaddition reactions.

A thorough review of scientific literature indicates a notable absence of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) specifically for this compound.[2] However, the synthesis of related bicyclic pyrrolidine derivatives has been reported, often involving the reduction of corresponding isoindole precursors.[3]

General Experimental Workflow for Synthesis:

G start Starting Materials (e.g., 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione) step1 Reaction with Amines start->step1 step2 Formation of N-substituted isoindole derivatives step1->step2 step3 Reduction (e.g., with LiAlH4) step2->step3 product Bicyclic Pyrrolidine Derivative step3->product G cell_culture Seed HFF cells in 96-well plates infection Infect with reporter-expressing T. gondii cell_culture->infection treatment Add serial dilutions of test compounds infection->treatment incubation Incubate for 72 hours treatment->incubation readout Measure reporter gene activity incubation->readout analysis Calculate EC50 values readout->analysis

References

A Comparative Guide to the Synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a critical starting point. 5-Methyloctahydropyrrolo[3,4-b]pyrrole, a bicyclic diamine, presents an attractive rigid framework for the design of new therapeutic agents. However, the reproducibility of published synthetic methods is often a significant hurdle in advancing medicinal chemistry projects. This guide provides an objective comparison of published synthesis methods for this compound and its parent scaffold, octahydropyrrolo[3,4-b]pyrrole, with a focus on providing detailed experimental protocols and available quantitative data to assess their reproducibility.

Direct, reproducible synthetic routes to this compound are not extensively detailed in publicly available literature. Therefore, this guide focuses on established methods for the synthesis of the parent scaffold, octahydropyrrolo[3,4-b]pyrrole, followed by a discussion of a standard N-methylation protocol to yield the target molecule. The primary synthetic strategies for the core structure that have been reported include intramolecular [3+2] dipolar cycloaddition, a domino reaction involving 3-bromopyrrole-2,5-diones, and a multi-step synthesis originating from pyridine-2,3-dicarboxylic acid.

Comparative Analysis of Synthetic Routes for Octahydropyrrolo[3,4-b]pyrrole

The selection of a synthetic route is often a trade-off between factors such as yield, stereoselectivity, availability of starting materials, and overall complexity. The following table summarizes the key quantitative data available for the three primary methods for synthesizing the octahydropyrrolo[3,4-b]pyrrole core.

Synthetic RouteKey Starting MaterialsReported YieldStereoselectivityKey AdvantagesPotential Challenges
Intramolecular [3+2] Dipolar Cycloaddition N-substituted glycines, chiral 3-allyl-2-formyl perhydro-1,3-benzoxazinesUp to 94%High (single diastereoisomer reported)High stereospecificity, excellent yield.Requires synthesis of a chiral auxiliary.
Domino Reaction N-arylbromomaleimides, aminocrotonic acid esters46-77%Highly chemo- and stereoselectiveOne-pot synthesis, good yields.Requires synthesis of specialized starting materials.
From Pyridine-2,3-dicarboxylic Acid Pyridine-2,3-dicarboxylic acid anhydride, benzylamineNot explicitly stated for the final product in a single report.Process described for a specific stereoisomer.Utilizes commercially available starting materials.Multi-step process involving hazardous reagents like LiAlH4.

Experimental Protocols

To facilitate the reproduction of these methods, detailed experimental protocols are provided below.

Method 1: Intramolecular [3+2] Dipolar Cycloaddition

This method relies on the condensation of an N-substituted glycine with a chiral aldehyde to form an azomethine ylide, which then undergoes an intramolecular cycloaddition.

Experimental Protocol:

A mixture of the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine and 1.5 equivalents of sarcosine (N-methylglycine) in DMF is heated at 90°C for 1 hour. The reaction mixture is then worked up to yield the cycloadduct. In the absence of a base like triethylamine, a yield of 94% for the cycloadduct has been reported. The final octahydropyrrolo[3,4-b]pyrrole is obtained after removal of the chiral auxiliary.

Method 2: Domino Reaction of 3-Bromopyrrole-2,5-diones

This approach involves a Hantzsch-type domino reaction between a bromomaleimide and an aminocrotonic acid ester.

Experimental Protocol:

A mixture of the corresponding bromomaleimide (1 equivalent) and aminocrotonate (2 equivalents) in methanol is stirred for 4-6 hours. The resulting precipitate of the hexahydropyrrolo[3,4-b]pyrrole derivative is collected by filtration and recrystallized from methanol. Yields for various derivatives have been reported in the range of 46-77%.

**Method 3: Synthesis from Pyridine-

A Comparative Guide to Elucidating the Mechanism of Action of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The octahydropyrrolo[3,4-b]pyrrole scaffold is a recurring motif in medicinal chemistry, yet the specific mechanism of action for 5-methyloctahydropyrrolo[3,4-b]pyrrole remains uncharacterized in publicly available literature. This guide presents a comparative analysis of hypothesized mechanisms of action for this compound class, drawing parallels with structurally related molecules. We provide detailed experimental protocols to systematically investigate these hypotheses, alongside illustrative data tables and pathway diagrams to guide future research and drug development efforts.

Introduction

The pyrrolidine ring and its fused bicyclic analogs are privileged structures in drug discovery, known to interact with a wide array of biological targets.[1][2] While specific experimental data for this compound is not currently available, the structurally similar octahydropyrrolo[2,3-b]pyrrole scaffold has been successfully developed into potent and selective antagonists for the dopamine D3 receptor.[3][4] This precedent forms the basis for our primary hypothesis. Additionally, various fused pyrrolidine ring systems are known to target neurotransmitter transporters, suggesting an alternative mechanism of action.[5]

This guide will compare two primary hypothesized mechanisms:

  • Primary Hypothesis: this compound acts as a selective antagonist of the Dopamine D3 Receptor (D3R).

  • Alternative Hypothesis: this compound functions as an inhibitor of the Norepinephrine Transporter (NET).

We will outline the necessary experimental workflows to validate these hypotheses, presenting hypothetical data to illustrate expected outcomes.

Hypothesized Signaling Pathways

To visualize the potential molecular interactions of this compound, the following signaling pathways are proposed.

cluster_0 Primary Hypothesis: D3 Receptor Antagonism Compound 5-Methyloctahydropyrrolo [3,4-b]pyrrole D3R Dopamine D3 Receptor Compound->D3R Blocks Gi Gi Protein D3R->Gi Activates Dopamine Dopamine Dopamine->D3R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Figure 1: Hypothesized D3 Receptor Antagonism Pathway.

cluster_1 Alternative Hypothesis: NET Inhibition Compound_alt 5-Methyloctahydropyrrolo [3,4-b]pyrrole NET Norepinephrine Transporter (NET) Compound_alt->NET Inhibits NE_neuron Presynaptic Neuron NET->NE_neuron NE_synapse Synaptic Norepinephrine NE_synapse->NET Reuptake Post_receptor Postsynaptic Adrenergic Receptor NE_synapse->Post_receptor Activates Post_response Postsynaptic Response Post_receptor->Post_response

Figure 2: Hypothesized NET Inhibition Pathway.

Comparative Data on Hypothesized Mechanisms

The following tables present hypothetical, yet plausible, quantitative data that would be generated from the experimental protocols detailed in Section 5. These tables are designed to facilitate a direct comparison between the primary and alternative hypotheses.

Table 1: Receptor and Transporter Binding Affinity This table compares the binding affinity (Ki) of this compound and reference compounds to the primary and alternative targets. Lower Ki values indicate higher affinity.

CompoundTargetKi (nM)
This compound Dopamine D3 Receptor 8.4
Dopamine D2 Receptor250
Norepinephrine Transporter (NET) >10,000
Serotonin Transporter (SERT)>10,000
Haloperidol (D2/D3 Antagonist)Dopamine D3 Receptor1.5
Reboxetine (NET Inhibitor)Norepinephrine Transporter (NET)1.1

Data is hypothetical and for illustrative purposes.

Table 2: Functional Activity Assessment This table outlines the expected functional response (IC50 or EC50) in cellular assays. For the D3 receptor, this would be the concentration required to inhibit dopamine-mediated signaling. For NET, it would be the concentration needed to inhibit norepinephrine reuptake.

Assay TypeTargetCompoundFunctional Response (IC50/EC50, nM)
cAMP Accumulation Assay Dopamine D3 Receptor This compound 15.2 (antagonist)
Quinpirole (agonist)5.8 (EC50)
Norepinephrine Reuptake Assay Norepinephrine Transporter This compound >10,000
Desipramine (inhibitor)4.7

Data is hypothetical and for illustrative purposes.

Experimental Workflow

To systematically validate the proposed mechanism of action, the following experimental workflow is recommended.

G start Start: Synthesize and Purify This compound binding Step 1: Radioligand Binding Assays (D3R, D2R, NET, SERT) start->binding functional Step 2: In Vitro Functional Assays (cAMP, Neurotransmitter Reuptake) binding->functional If high affinity for D3R binding->functional If high affinity for NET selectivity Step 3: Off-Target Selectivity Screening (Broad Receptor Panel) functional->selectivity If functional antagonism at D3R conclusion Conclusion: Confirm Mechanism of Action functional->conclusion Mechanism Unlikely invivo Step 4: In Vivo Behavioral Models (e.g., Prepulse Inhibition, Novel Object Recognition) selectivity->invivo If selective for D3R invivo->conclusion

Figure 3: Experimental Workflow for MoA Confirmation.

Detailed Experimental Protocols

5.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity and selectivity of this compound for dopamine receptors (D3, D2) and monoamine transporters (NET, SERT).

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human recombinant D3, D2, NET, or SERT are prepared from CHO or HEK293 cells.

    • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D3/D2, [³H]nisoxetine for NET) and increasing concentrations of the test compound.

    • Incubation and Detection: Following incubation to equilibrium, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

5.2. In Vitro Functional Assays

  • Objective: To characterize the functional activity of the compound as an antagonist at the D3 receptor or as an inhibitor of the norepinephrine transporter.

  • Methodology for D3 Receptor (cAMP Assay):

    • Cell Culture: CHO cells stably expressing the human D3 receptor are cultured.

    • Assay Protocol: Cells are pre-incubated with the test compound followed by stimulation with a D3 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor.

    • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Data Analysis: The ability of the test compound to inhibit the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.

  • Methodology for NET (Norepinephrine Reuptake Assay):

    • Cell Culture: HEK293 cells stably expressing the human NET are used.

    • Assay Protocol: Cells are incubated with [³H]norepinephrine and varying concentrations of the test compound.

    • Uptake Measurement: After incubation, cells are washed to remove extracellular radiolabel, and intracellular radioactivity is measured by scintillation counting.

    • Data Analysis: The concentration of the test compound required to inhibit 50% of the specific norepinephrine uptake (IC50) is calculated.

5.3. Off-Target Selectivity Screening

  • Objective: To assess the broader selectivity profile of the compound and identify potential off-target interactions.

  • Methodology:

    • The compound is submitted for screening against a broad panel of receptors, ion channels, and transporters (e.g., a Eurofins SafetyScreen panel).

    • Binding or functional activity at a fixed concentration (e.g., 1 µM) is measured.

    • Significant interactions (e.g., >50% inhibition) are followed up with full concentration-response curves to determine affinity or potency.

Conclusion

While the precise mechanism of action of this compound is yet to be experimentally defined, evidence from structurally related compounds strongly suggests the dopamine D3 receptor as a primary hypothetical target. The alternative hypothesis of norepinephrine transporter inhibition, while plausible for the broader class of fused pyrrolidines, appears less likely based on the close structural analogy to known D3R antagonists. The experimental workflow detailed in this guide provides a robust framework for definitively confirming the mechanism of action and selectivity profile of this compound class. Successful validation of the primary hypothesis would position this compound and its analogs as promising candidates for the development of novel therapeutics for CNS disorders where D3 receptor modulation is implicated.

References

Safety Operating Guide

Proper Disposal of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific safety and disposal information is available for 5-Methyloctahydropyrrolo[3,4-b]pyrrole. Therefore, this guidance is based on the precautionary principle of treating the compound as hazardous, drawing parallels from structurally similar pyrrole-based and heterocyclic amine compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Due to the lack of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous substance.[1] This guide provides a procedural, step-by-step approach to its disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Hazard Assessment and Waste Identification

Before beginning any disposal process, a thorough hazard assessment is paramount. Based on the known hazards of the parent compound, pyrrole, this compound should be presumed to be:

  • Flammable: Vapors may form explosive mixtures with air.[2]

  • Toxic if Swallowed or Inhaled: May cause serious health effects upon exposure.[3][4]

  • A Serious Eye Irritant: Can cause significant eye damage.[3][4]

  • Harmful to Aquatic Life: Poses a threat to environmental ecosystems.[3]

Therefore, waste containing this compound must be classified as hazardous waste. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from its generation to its final disposal, often referred to as a "cradle-to-grave" system.[5][6]

II. Personal Protective Equipment (PPE)

Given the unknown toxicity profile, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.

Protection TypeRequired PPESpecifications and Use Cases
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must create a complete seal around the eyes. A face shield should be worn over goggles, particularly when handling larger quantities or during procedures with a high splash risk.[1]
Skin and Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, flame-resistant lab coat is recommended and should be fully buttoned.[1]
Chemical-Resistant GlovesNitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling, consult the glove manufacturer's chemical resistance charts for pyrrole-like compounds. Always double-glove and inspect for any signs of degradation or perforation before use.[1]
Closed-Toe ShoesLeather or chemical-resistant material is required. Perforated shoes or sandals are not permitted in the laboratory.[1]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]
III. Step-by-Step Disposal Protocol

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams. Keep it in its original container whenever possible.

  • Segregate waste into categories:

    • Pure Compound/Concentrated Solutions: Unused or expired neat compound.

    • Contaminated Labware: Pipette tips, vials, gloves, and other disposable materials that have come into direct contact with the compound.

    • Aqueous Waste: Solutions containing low concentrations of the compound.

Step 2: Waste Containerization

  • Use only approved, chemically compatible hazardous waste containers. These are typically provided by your institution's EHS department.

  • Ensure containers are in good condition, with no leaks or cracks.

  • For liquid waste, use a container with a secure, tight-fitting lid. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • For solid waste, use a designated, clearly labeled container.

Step 3: Labeling

  • Properly label all waste containers immediately upon starting waste accumulation.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Flammable, Toxic, Irritant)

    • The accumulation start date (the date the first drop of waste was added)

    • The name and contact information of the generating researcher or lab.

Step 4: Storage

  • Store hazardous waste in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be secure and away from heat, sparks, or open flames.[2]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 5: Scheduling Waste Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Follow all institutional procedures for waste pickup and documentation. A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal facility.[6][7]

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

  • For small spills, if you are trained and have the appropriate PPE and spill kit:

    • Contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS Number: 876130-70-0). The following procedures are designed to ensure the safety of all personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]

Strict adherence to the recommended personal protective equipment (PPE) is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against eye irritation from splashes or vapors.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing. Consider chemical-resistant apron and boots for larger quantities.To protect skin from accidental contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.To prevent respiratory tract irritation from vapors or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, consult the Safety Data Sheet (SDS) for this specific chemical.[1]

  • Keep the container tightly closed when not in use.

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

3. In Case of Exposure:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Visual Workflow and Safety Logic

The following diagrams illustrate the safe handling workflow and the logical approach to hazard management for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_chem Handle Chemical prep_hood->handle_chem handle_spill Spill Response Plan handle_chem->handle_spill cleanup_decon Decontaminate Area handle_chem->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe

Caption: Safe Handling Workflow for this compound.

cluster_assessment Risk Management cluster_verification Verification haz_id Hazard Identification (Irritant, Acutely Toxic) risk_assess Risk Assessment (Inhalation, Contact) haz_id->risk_assess control Control Measures (PPE, Fume Hood) risk_assess->control monitor Monitor & Review control->monitor

Caption: Hazard Identification, Risk Assessment, and Control Measures Logic.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyloctahydropyrrolo[3,4-b]pyrrole
Reactant of Route 2
5-Methyloctahydropyrrolo[3,4-b]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.